molecular formula C14H27N3 B3153251 trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine CAS No. 755039-90-8

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Cat. No.: B3153251
CAS No.: 755039-90-8
M. Wt: 237.38 g/mol
InChI Key: LBYALFWGJOLWMN-UHFFFAOYSA-N
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Description

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine (CAS 876461-31-3) is a high-value chemical building block with a molecular formula of C14H27N3 and a molecular weight of 237.38 g/mol . This compound features a trans-configured cyclohexane ring linked to a piperazine group, which is further modified with a cyclopropylmethyl substituent . Its primary application and research value lie in its use as a key synthetic intermediate in medicinal chemistry and pharmaceutical development . The structural motifs present in this compound are commonly investigated for their potential in the discovery and optimization of new therapeutic agents. Patents and scientific literature indicate that piperazine derivatives of this nature are frequently explored in the development of apoptosis-inducing agents and protein kinase inhibitors . Such compounds are of significant interest in oncology research for their potential to treat diseases involving uncontrolled cell proliferation . The compound is offered as a free base and is also available in various salt forms to suit diverse research needs, including a hydrochloride salt (CAS 876371-19-6) and a trihydrochloride salt (CAS 882660-42-6) . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h12-14H,1-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYALFWGJOLWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, a key building block in contemporary medicinal chemistry. The narrative emphasizes the rationale behind strategic synthetic decisions, focusing on stereochemical control and reaction efficiency. Detailed, step-by-step protocols for the synthesis of key intermediates and the final target molecule are presented, supported by in-text citations to authoritative literature. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both a practical guide and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound is a diamine scaffold that incorporates several key structural features: a stereochemically defined trans-1,4-disubstituted cyclohexane ring, a piperazine moiety, and a cyclopropylmethyl group. These motifs are prevalent in a variety of biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. The synthesis of this specific trans-isomer requires a carefully planned strategy to control the stereochemistry of the cyclohexyl ring, which is crucial for its interaction with biological targets.

The synthetic approach detailed herein is a convergent strategy, culminating in the stereoselective formation of the target amine. The overall strategy is bifurcated into two primary stages:

  • Stage 1: Synthesis of the Key Ketone Intermediate: Preparation of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone.

  • Stage 2: Stereoselective Reductive Amination: Conversion of the ketone intermediate to the final trans-cyclohexanamine product.

This approach allows for the efficient construction of the carbon skeleton and the late-stage introduction of the primary amine, providing a high degree of control over the final product's stereochemistry.

Synthesis of Key Precursors

A critical aspect of an efficient synthesis is the ready availability of the starting materials. This section details the preparation of 1-(cyclopropylmethyl)piperazine, a key building block for this synthesis.

Synthesis of 1-(cyclopropylmethyl)piperazine

1-(Cyclopropylmethyl)piperazine can be synthesized through several established methods. A common and efficient route involves the N-alkylation of a protected piperazine, followed by deprotection.

Protocol 1: N-Alkylation of N-Boc-piperazine and Deprotection

This two-step procedure involves the initial alkylation of commercially available N-Boc-piperazine with cyclopropylmethyl bromide, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Step 1: Synthesis of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate To a solution of N-Boc-piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.) and cyclopropylmethyl bromide (1.2 eq.). The reaction mixture is heated to reflux and stirred for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to yield tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate.

  • Step 2: Deprotection to yield 1-(cyclopropylmethyl)piperazine The purified Boc-protected intermediate from the previous step is dissolved in a suitable solvent, such as dichloromethane or 1,4-dioxane. An excess of a strong acid, such as hydrochloric acid (4M in 1,4-dioxane) or trifluoroacetic acid, is added, and the mixture is stirred at room temperature for 2-4 hours.[1] The solvent is then removed under reduced pressure, and the resulting salt can be used directly or neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to provide the free base, 1-(cyclopropylmethyl)piperazine.

Stage 1: Synthesis of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone

The core of this stage is a reductive amination reaction, a powerful and widely used method for the formation of C-N bonds.[2] To ensure regioselectivity, 1,4-cyclohexanedione monoethylene ketal is used as the starting material, allowing for selective reaction at the unprotected ketone.[3]

Protocol 2: Reductive Amination of 1,4-Cyclohexanedione Monoethylene Ketal and Deprotection

  • Step 1: Synthesis of 8-(4-(cyclopropylmethyl)piperazin-1-yl)-1,4-dioxaspiro[4.5]decane To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-(cyclopropylmethyl)piperazine (1.1 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC or LC-MS for completion. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected intermediate, which can be purified by column chromatography or used directly in the next step.

  • Step 2: Deprotection to 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone The crude or purified 8-(4-(cyclopropylmethyl)piperazin-1-yl)-1,4-dioxaspiro[4.5]decane is dissolved in a mixture of acetone and 2M aqueous hydrochloric acid. The reaction is stirred at room temperature until the deprotection is complete, as monitored by TLC or LC-MS. The acetone is removed in vacuo, and the aqueous residue is basified to a pH > 10 with a concentrated NaOH solution. The product is then extracted with an organic solvent (e.g., ethyl acetate or DCM), and the combined organic extracts are dried, filtered, and concentrated to afford 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone.

Synthesis_Stage1 cluster_precursor Precursor Synthesis cluster_main Stage 1: Ketone Synthesis N-Boc-piperazine N-Boc-piperazine 1-(cyclopropylmethyl)piperazine 1-(cyclopropylmethyl)piperazine N-Boc-piperazine->1-(cyclopropylmethyl)piperazine N-alkylation & Deprotection Cyclopropylmethyl bromide Cyclopropylmethyl bromide Cyclopropylmethyl bromide->1-(cyclopropylmethyl)piperazine 1,4-Cyclohexanedione monoethylene ketal 1,4-Cyclohexanedione monoethylene ketal Protected Intermediate Protected Intermediate Ketone Intermediate Ketone Intermediate

Caption: Synthetic workflow for Stage 1: Preparation of the ketone intermediate.

Stage 2: Stereoselective Synthesis of this compound

The final and most critical step is the stereoselective conversion of the ketone intermediate to the desired trans-amine. This can be achieved through a second reductive amination, this time using an ammonia source. The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent and reaction conditions. Catalytic hydrogenation is often employed to favor the formation of the thermodynamically more stable trans product.[4][5]

Protocol 3: Stereoselective Reductive Amination

To a solution of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone (1.0 eq.) in a protic solvent such as methanol or ethanol, add an ammonia source, for example, a 7N solution of ammonia in methanol. The mixture is then subjected to catalytic hydrogenation. A common catalyst for this transformation is Raney Nickel or Palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere (typically 50-100 psi) at a slightly elevated temperature (e.g., 40-60 °C) for 24-48 hours. The progress of the reaction is monitored by LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the final product, this compound. The stereochemical purity can be confirmed by NMR analysis.

Synthesis_Stage2 Ketone Intermediate Ketone Intermediate Final Product Final Product Ketone Intermediate->Final Product Stereoselective Reductive Amination (H2, Catalyst) Ammonia Ammonia Ammonia->Final Product

Caption: Synthetic workflow for Stage 2: Formation of the final trans-amine.

Data Summary and Characterization

The following table summarizes the key compounds in this synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
1-(cyclopropylmethyl)piperazineC₈H₁₆N₂140.23Precursor
4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanoneC₁₄H₂₄N₂O236.36Intermediate
This compoundC₁₄H₂₇N₃237.39Final Product

Characterization of the final product and key intermediates should be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. The splitting patterns and coupling constants of the cyclohexyl protons in the ¹H NMR spectrum are particularly important for confirming the trans configuration.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The strategy of using a protected cyclohexanedione for the initial reductive amination ensures high regioselectivity, while the final stereoselective reductive amination provides good control over the desired trans stereochemistry. This guide serves as a valuable resource for chemists working on the synthesis of complex amine-containing molecules for pharmaceutical and other applications. Further optimization of reaction conditions, particularly for the stereoselective step, could potentially improve yields and reduce reaction times. The use of biocatalysis, for instance with transaminases, could also be explored as a green and highly selective alternative for the final amination step.[4][5]

References

  • László, P., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Available at: [Link]

  • Zhang, W., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloaddition. Chemical Science, 15(17), 6507-6514. Available at: [Link]

  • Google Patents. (2011). Preparation method of trans-4-methyl cyclohexylamine. (CN102001950A).
  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]

  • RSC Publishing. (2014). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry, 38(5), 1959-1965. Available at: [Link]

  • PubMed Central (PMC). (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7, 86. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. Available at: [Link]

  • ResearchGate. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(21), 3641-3644. Available at: [Link]

  • PubMed Central (PMC). (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][6]naphthyrin-5(6H)-one. Tetrahedron, 71(45), 8611-8616. Available at: [Link]

  • ResearchGate. (n.d.). By‐products of the reductive amination. Available at: [Link]

  • PubMed Central (PMC). (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7, 86. Available at: [Link]

  • PubChem. (n.d.). trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. Available at: [Link]

Sources

characterization of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine (PF-04457845)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a compound also identified as PF-04457845. As a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), this small molecule has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of pain and other neurological conditions. This document will delve into the critical aspects of its characterization, from its fundamental physicochemical properties to its pharmacological profile, offering field-proven insights and methodologies for its study.

Introduction to PF-04457845: A Novel FAAH Inhibitor

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, PF-04457845 effectively increases the endogenous levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists. The discovery and development of PF-04457845 represent a significant advancement in the pursuit of novel, non-addictive pain therapeutics.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of PF-04457845 is fundamental for its development as a therapeutic agent. This section outlines the key analytical techniques for its characterization.

Identity and Structural Elucidation

The definitive identification and structural confirmation of PF-04457845 rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum will exhibit characteristic signals for the cyclopropylmethyl group, the piperazine and cyclohexane rings, and the primary amine. The trans-stereochemistry of the cyclohexanamine moiety can be confirmed by the coupling constants of the protons on the cyclohexane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure.

Purity Assessment

Ensuring the purity of the compound is critical for accurate biological and pharmacological evaluation.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine the purity of PF-04457845. A C18 column with a mobile phase gradient of water and acetonitrile containing a small percentage of a modifier like trifluoroacetic acid or formic acid is a common starting point. The purity is assessed by the peak area percentage of the main component.

  • Chiral Chromatography: Given the potential for stereoisomers, chiral chromatography should be employed to confirm the enantiomeric purity of the desired trans-isomer.

Solid-State Properties

The solid-state characteristics of a drug substance can significantly impact its biopharmaceutical properties.

  • X-ray Powder Diffraction (XRPD): XRPD is used to identify the crystalline form of PF-04457845 and to detect the presence of any polymorphism.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point and thermal stability of the compound.

Pharmacological Profiling

The pharmacological characterization of PF-04457845 is centered on its interaction with FAAH and its subsequent effects in biological systems.

In Vitro FAAH Inhibition Assay

The potency and selectivity of PF-04457845 as a FAAH inhibitor are determined using in vitro enzyme assays.

Protocol for FAAH Inhibition Assay:

  • Enzyme Source: Recombinant human FAAH expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).

  • Substrate: A fluorescently labeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is commonly used.

  • Assay Procedure:

    • The enzyme is pre-incubated with varying concentrations of PF-04457845.

    • The reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time.

  • Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cellular Assays

Cell-based assays are used to confirm the activity of PF-04457845 in a more physiologically relevant context.

  • Endogenous Anandamide Measurement: The ability of PF-04457845 to increase endogenous anandamide levels can be assessed in cultured cells that express FAAH, such as neuroblastoma or glioma cell lines. Following treatment with the inhibitor, cellular lipids are extracted and anandamide levels are quantified using liquid chromatography-mass spectrometry (LC-MS).

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Animal models are essential for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of PF-04457845.

  • Pharmacokinetic Analysis: Following oral or intravenous administration of PF-04457845 to rodents, plasma and brain concentrations of the compound are measured over time using LC-MS/MS. This allows for the determination of key PK parameters such as bioavailability, half-life, and brain penetration.

  • Pharmacodynamic Assessment: The in vivo efficacy of PF-04457845 is evaluated in animal models of pain, such as the hot plate test, tail-flick test, or models of inflammatory or neuropathic pain. The analgesic effect of the compound is correlated with the extent of FAAH inhibition in the brain and peripheral tissues.

Data Summary

ParameterMethodTypical Value/Result
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure
HRMSAccurate mass confirms elemental composition
Purity RP-HPLC>98%
Chiral HPLC>99% ee
FAAH Inhibition In Vitro Enzyme AssayIC₅₀ in the low nanomolar range
Cellular Activity Endogenous Anandamide LevelsSignificant increase in anandamide levels
In Vivo Efficacy Animal Models of PainDose-dependent analgesia

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_pharmacology Pharmacological Profiling synthesis Chemical Synthesis purification Purification (Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC (Purity) purification->hplc xrpd XRPD (Solid State) purification->xrpd invitro In Vitro FAAH Assay purification->invitro cellular Cellular Assays purification->cellular invivo In Vivo PK/PD purification->invivo

Caption: High-level workflow for the synthesis, characterization, and pharmacological evaluation of PF-04457845.

Conclusion

The (PF-04457845) requires a multi-faceted approach that combines rigorous analytical chemistry with comprehensive pharmacological evaluation. The methodologies outlined in this guide provide a robust framework for researchers to accurately identify, purify, and assess the biological activity of this promising FAAH inhibitor. As research in the field of endocannabinoid modulation continues to evolve, the detailed characterization of compounds like PF-04457845 will be paramount in the development of new and effective therapies for a range of human diseases.

References

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea Inhibitor of Fatty Acid Amide Hydrolase for the Treatment of Pain. Journal of Medicinal Chemistry, 54(19), 6747–6769. [Link]

  • Li, G. L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-04457845 is a substrate of the efflux transporter P-glycoprotein. Pharmacology Research & Perspectives, 1(1), e00003. [Link]

  • Huggins, J. P., et al. (2012). A randomised, double-blind, placebo-controlled, cross-over study to evaluate the subjective and objective effects of the FAAH inhibitor, PF-04457845, in healthy male volunteers. British Journal of Clinical Pharmacology, 74(5), 814–825. [Link]

  • Sagar, D. R., et al. (2011). The fatty acid amide hydrolase inhibitor PF-04457845 reduces pain behaviour and protects against joint damage in a model of osteoarthritis. Annals of the Rheumatic Diseases, 70(8), 1502–1510. [Link]

An In-depth Technical Guide to trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine (CAS 876461-31-3): A Key Intermediate in the Synthesis of Cariprazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, a pivotal intermediate in the synthesis of the atypical antipsychotic drug cariprazine. This document delves into the compound's chemical identity, stereoselective synthesis strategies, its critical role in the drug development pipeline for cariprazine, and the pharmacological context of its final therapeutic application. By synthesizing information from chemical databases, patent literature, and peer-reviewed scientific articles, this guide aims to be an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and neuropharmacology.

Introduction: The Significance of a Precursor

In the intricate landscape of pharmaceutical development, the journey from a biologically active concept to a marketable therapeutic is paved with a series of crucial chemical entities known as intermediates. This compound (CAS 876461-31-3) stands as a prime example of such a critical molecule. Its importance lies not in its own therapeutic effects, but as a sophisticated building block for cariprazine, a third-generation antipsychotic with a unique pharmacological profile.[1][2] The precise stereochemistry of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API), making its synthesis a key focus of process chemistry. This guide will illuminate the technical details of this compound, providing insights into its synthesis and its ultimate contribution to a significant therapeutic agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental for its handling, purification, and reaction optimization.

PropertyValueSource
CAS Number 876461-31-3[1]
Molecular Formula C₁₄H₂₇N₃[1]
Molecular Weight 237.38 g/mol [1]
IUPAC Name trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine
Appearance Not specified (likely a solid)
Boiling Point 326.1 °C at 760 mmHgEchemi[3]
Density 1.063 g/cm³Echemi[3]
Refractive Index 1.552Echemi[3]
Storage Temperature 2-8°C (protect from light)ChemicalBook[4]

Safety Information: The compound is associated with the GHS07 pictogram, indicating it can be a skin and eye irritant.[4] Appropriate personal protective equipment should be used during handling.

Stereoselective Synthesis Strategies

The trans configuration of the cyclohexylamine ring is a critical stereochemical feature of this intermediate and, consequently, of cariprazine. Achieving a high diastereomeric excess of the trans isomer is a primary challenge in its synthesis. Two main strategies have emerged: traditional chemical synthesis followed by separation, and more recently, highly efficient biocatalytic methods.

Chemical Synthesis Approach

Traditional chemical synthesis routes to trans-4-substituted cyclohexan-1-amines often result in a mixture of cis and trans diastereomers. The desired trans isomer must then be separated, typically through crystallization, which can lead to a lower overall yield. A general retrosynthetic analysis highlights the key bond formations.

Retrosynthesis Cariprazine Intermediate This compound Piperazine 1-(Cyclopropylmethyl)piperazine Cariprazine Intermediate->Piperazine Reductive Amination Cyclohexanone 4-Aminocyclohexanone Cariprazine Intermediate->Cyclohexanone Cyclohexanamine trans-4-Aminocyclohexanol Cyclohexanone->Cyclohexanamine Oxidation

Figure 1: General retrosynthetic approach for the target intermediate.

A plausible synthetic route involves the reductive amination of a 4-substituted cyclohexanone with 1-(cyclopropylmethyl)piperazine. The stereoselectivity of the reduction step is crucial in determining the final cis/trans ratio.

Biocatalytic Synthesis: A Paradigm of Efficiency

Recent advancements in biocatalysis have provided a highly elegant and efficient solution for the stereoselective synthesis of trans-4-substituted cyclohexan-1-amines.[3][5][6] This approach utilizes transaminase enzymes, which can selectively catalyze the amination of a ketone or the deamination of an amine with high diastereoselectivity.

Key Principles of the Biocatalytic Approach:

  • Diastereomer Selective Deamination: A key strategy involves using a transaminase that selectively deaminates the undesired cis-isomer from a cis/trans mixture.[5][7] This process can be coupled with a dynamic kinetic resolution, where the resulting ketone intermediate can be re-aminated to the thermodynamically more stable trans-isomer, thus driving the equilibrium towards the desired product and achieving a theoretical yield greater than 50%.[5][6][7]

  • Diastereotope Selective Amination: Alternatively, a transaminase can be used for the direct and selective amination of a 4-substituted cyclohexanone to yield the trans-amine with high diastereomeric excess.[5]

Biocatalytic_Synthesis cluster_0 Dynamic Kinetic Resolution via Deamination Mixture cis/trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trans_Isomer trans-Isomer (Product) Transaminase cis-selective Transaminase Mixture->Transaminase cis_Isomer cis-Isomer Ketone 4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanone Ketone->trans_Isomer Thermodynamic Equilibration & Re-amination Transaminase->Ketone Deamination of cis-isomer

Figure 2: Biocatalytic dynamic kinetic resolution for the synthesis of the trans-isomer.

Experimental Protocol: Biocatalytic Deracemization (Conceptual)

This protocol is based on the principles described for analogous compounds and serves as a template for the synthesis of the title compound.[5][7]

  • Enzyme Preparation: A suitable cis-selective transaminase (e.g., from Chromobacterium violaceum or an engineered variant) is expressed and immobilized on a solid support for enhanced stability and reusability.

  • Reaction Setup: A solution of the cis/trans mixture of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.5). An amine acceptor, such as pyruvate, is added.

  • Biocatalytic Conversion: The immobilized transaminase is added to the reaction mixture, which is then incubated with gentle agitation at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by periodically analyzing samples using a suitable chromatographic method (e.g., HPLC or GC) to determine the diastereomeric ratio.

  • Work-up and Purification: Once the desired conversion is achieved, the enzyme is filtered off. The aqueous phase is then basified, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The final product can be further purified by crystallization or chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The coupling constants and chemical shifts of the protons on the cyclohexane ring can help to confirm the trans stereochemistry.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass.[6]

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.[6]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate and quantify the cis and trans diastereomers.

Biological Context and Therapeutic Relevance: The Link to Cariprazine

The primary significance of this compound lies in its role as a direct precursor to cariprazine. Cariprazine is an atypical antipsychotic with a unique mechanism of action, acting as a partial agonist at dopamine D₂ and D₃ receptors, with a preference for the D₃ receptor.[1][2] It also has partial agonist activity at serotonin 5-HT₁A receptors and antagonist activity at 5-HT₂B and 5-HT₂A receptors.[1][2]

Cariprazine_Synthesis Intermediate This compound (CAS 876461-31-3) Cariprazine Cariprazine Intermediate->Cariprazine Urea Formation Reagent N,N-Dimethylcarbamoyl chloride or equivalent Reagent->Cariprazine

Figure 3: Final step in the synthesis of cariprazine from the title intermediate.

The clinical efficacy of cariprazine in treating schizophrenia and bipolar disorder is attributed to this complex pharmacology.[8][9] The trans stereochemistry of the cyclohexyl ring, established in the intermediate, is crucial for the optimal binding of cariprazine to its target receptors and for its overall therapeutic profile.

While the intermediate itself is not intended for therapeutic use, its metabolic fate is of interest. Cariprazine is metabolized in the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6, to form active metabolites, including desmethyl- and didesmethyl-cariprazine.[8][10][11] These metabolites retain pharmacological activity and have longer half-lives than the parent drug, contributing to the overall therapeutic effect.[10] Understanding the potential for the intermediate to be formed as a metabolite, or its own metabolic stability, is an important aspect of drug development.

Potential for Off-Target Activities

The piperazine moiety is a common scaffold in many biologically active compounds and is known to interact with various receptors and enzymes.[3] Therefore, it is prudent for researchers to consider the potential for off-target activities of this intermediate, especially in early-stage development. In vitro screening against a panel of common off-targets, such as other G-protein coupled receptors, ion channels (e.g., hERG), and kinases, can provide valuable information on the selectivity profile of the molecule and any of its potential impurities.[5]

Conclusion

This compound is more than just a chemical stepping stone; it is a testament to the importance of precision in medicinal and process chemistry. The stereocontrolled synthesis of this intermediate is a critical enabler for the production of cariprazine, a valuable therapeutic agent for individuals with serious mental health conditions. The evolution of its synthesis from classical methods to highly efficient biocatalytic processes showcases the advancements in chemical manufacturing. This technical guide has provided a detailed examination of this key intermediate, from its fundamental properties to its synthesis and its ultimate role in the creation of a life-changing medication, offering a valuable resource for the scientific community.

References

  • Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Available at: [Link]

  • Caccia, S., et al. (2013). Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability. Expert Opinion on Drug Metabolism & Toxicology, 9(2), 1-16. Available at: [Link]

  • Farkas, E., et al. (2023). Process to Produce (1r,4r)-4-Substituted Cyclohexane-1-Amines.
  • Nakamura, T., et al. (2016). Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment). Drug Design, Development and Therapy, 10, 497–507. Available at: [Link]

  • Sivakumar, T., et al. (2024). A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. Frontiers in Psychiatry, 15. Available at: [Link]

  • Wikipedia. (2023, December 29). Cariprazine. Retrieved January 3, 2026, from [Link]

  • PsychSceneHub. (2021, April 11). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Neuropsychopharmacology, 44(10), 1769–1778. Available at: [Link]

  • Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3294. Available at: [Link]

  • Caccia, S., et al. (2013). Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability. PubMed. Available at: [Link]

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physical and chemical properties of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is a notable organic molecule that has garnered interest within the realms of medicinal chemistry and drug development. Its unique structural composition, featuring a cyclohexane ring, a piperazine linker, and a cyclopropylmethyl group, presents a compelling scaffold for the design of novel therapeutic agents. The presence of two basic nitrogen atoms, one on the cyclohexylamine moiety and two within the piperazine ring, imparts this molecule with specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its molecular characteristics, reactivity, and a proposed synthetic pathway. The information presented herein is curated to facilitate a deeper understanding of this compound and to serve as a foundational resource for its application in scientific research.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug design.

Core Molecular Attributes

A summary of the key physical and chemical identifiers for this compound is provided in the table below. It is important to note that while some of these properties have been computationally predicted, they offer valuable approximations for experimental design.

PropertyValueSource
IUPAC Name trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amineN/A
CAS Number 876461-31-3[1]
Molecular Formula C₁₄H₂₇N₃[1]
Molecular Weight 237.38 g/mol [1]
Boiling Point (Predicted) 326.1 °C at 760 mmHg[2]
Density (Predicted) 1.063 g/cm³[2]
Flash Point (Predicted) 148.9 °C[2]
pKa₁ (Cyclohexylamine, Predicted) ~9.8Analogous Compound Data
pKa₂ (Piperazine, Predicted) ~7.2Analogous Compound Data

Note on pKa Values: The provided pKa values are based on data for the structurally analogous compound, 4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine. These values serve as a reasonable estimation for the basicity of the primary amine on the cyclohexane ring and the secondary amine within the piperazine ring of the title compound. Experimental determination is recommended for precise values.

Solubility Profile
  • Aqueous Solubility: As a molecule with multiple basic nitrogen atoms, its solubility in aqueous media is expected to be pH-dependent. In acidic solutions, the protonation of the amine groups will lead to the formation of more soluble salts. Its hydrochloride and tosylate salts are commercially available, indicating that salt formation enhances aqueous solubility.[3][4]

  • Organic Solubility: The compound is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely to be limited due to the presence of the polar amine and piperazine functionalities.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the functional groups present in its structure: a primary aliphatic amine, a tertiary aliphatic amine within the piperazine ring, and a cyclopropyl group.

Basicity and Salt Formation

The presence of three amine groups makes the molecule basic. The primary amine on the cyclohexane ring and the two nitrogen atoms of the piperazine ring can act as proton acceptors. This property allows for the formation of stable salts with various acids, a common strategy in drug development to improve solubility and handling of amine-containing compounds.

Reactivity of the Amine Groups

The nitrogen atoms in the molecule are nucleophilic and can participate in a variety of chemical reactions:

  • N-Alkylation and N-Acylation: The primary amine of the cyclohexanamine moiety and the secondary amine of the piperazine ring are susceptible to alkylation and acylation reactions. These reactions can be utilized to introduce a wide range of substituents, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.

The diagram below illustrates the key reactive sites on the molecule.

Figure 1. Key reactive sites on this compound.

Stability

Specific stability data for this compound is not extensively documented. However, molecules containing piperazine and cyclohexylamine moieties are generally stable under standard laboratory conditions. Potential degradation pathways could involve oxidation of the amine groups, particularly when exposed to strong oxidizing agents or prolonged exposure to air and light. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry environment, preferably under an inert atmosphere.

Proposed Synthetic Pathway

Step 1: N-Alkylation of Piperazine

The synthesis would commence with the mono-N-alkylation of piperazine with cyclopropylmethyl bromide. This reaction selectively introduces the cyclopropylmethyl group onto one of the nitrogen atoms of the piperazine ring.

Step 2: Reductive Amination

The resulting 1-(cyclopropylmethyl)piperazine is then reacted with 4-aminocyclohexanone via reductive amination. This key step forms the desired trans-isomer as the major product, driven by thermodynamic stability where the bulky piperazinyl group preferentially occupies the equatorial position on the cyclohexane ring.

The proposed synthetic workflow is illustrated in the following diagram:

Synthetic_Pathway Piperazine Piperazine Step1 Step 1: N-Alkylation Piperazine->Step1 Cyclopropylmethyl_Bromide Cyclopropylmethyl Bromide Cyclopropylmethyl_Bromide->Step1 Intermediate 1-(Cyclopropylmethyl)piperazine Step1->Intermediate Step2 Step 2: Reductive Amination (e.g., NaBH(OAc)₃) Intermediate->Step2 4-Aminocyclohexanone 4-Aminocyclohexanone 4-Aminocyclohexanone->Step2 Final_Product This compound Step2->Final_Product

Figure 2. Proposed synthetic workflow for the target compound.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound. It is imperative that these procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and stereochemistry of the molecule.

  • Procedure:

    • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure. 2D NMR techniques such as COSY and HSQC can be employed for more detailed structural assignment.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its known physical and chemical properties, highlighting the key structural features that influence its reactivity and potential biological activity. While a comprehensive set of experimental data is not yet publicly available, the information and proposed methodologies presented here offer a solid foundation for researchers to build upon. Further experimental investigation into its solubility, stability, and spectral characteristics, along with the optimization of its synthesis, will be crucial for unlocking the full potential of this intriguing molecule in the development of new therapeutic agents.

References

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An In-depth Technical Guide to trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine: A Key Intermediate in the Synthesis of Cariprazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cariprazine, a potent dopamine D₃/D₂ receptor partial agonist with preferential binding to D₃ receptors, stands as a significant therapeutic agent for schizophrenia and bipolar disorder. The intricate molecular architecture of Cariprazine necessitates a multi-step synthesis, wherein the stereochemistry and purity of key intermediates are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive exploration of a pivotal intermediate, trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine. We will delve into its strategic importance, plausible synthetic pathways with a focus on stereochemical control, rigorous purification methodologies, and detailed analytical characterization. Furthermore, this guide will elucidate the subsequent transformation of this intermediate into Cariprazine, offering a holistic view for researchers and process chemists in the field of pharmaceutical development.

Introduction: The Strategic Significance of the trans-Cyclohexanamine Intermediate

The molecular framework of Cariprazine features a central trans-1,4-disubstituted cyclohexane ring that serves as a rigid scaffold, appropriately positioning the pharmacophoric elements for optimal receptor interaction. The trans configuration is crucial for the desired pharmacological activity. Consequently, the synthesis of Cariprazine heavily relies on the efficient and stereocontrolled preparation of trans-substituted cyclohexylamine intermediates. This compound (CAS No: 876461-31-3) represents a key building block, incorporating both the piperazine and the cyclopropylmethyl moieties, which are integral to the final drug structure. The cyclopropylmethyl group, in particular, is a common motif in medicinal chemistry known to enhance potency and modulate pharmacokinetic properties.

This guide will illuminate the synthesis and characterization of this specific intermediate, providing a foundational understanding for its role in the larger context of Cariprazine manufacturing.

Synthesis of this compound: A Plausible and Convergent Approach

While multiple synthetic routes to Cariprazine have been reported, a convergent strategy for the synthesis of the title intermediate is often favored for its efficiency. A logical and industrially scalable approach involves the reductive amination of a suitable ketone precursor, followed by the introduction of the cyclopropylmethyl group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target intermediate reveals two key disconnections: the C-N bond between the cyclohexane ring and the piperazine nitrogen, and the C-N bond between the piperazine nitrogen and the cyclopropylmethyl group. This suggests a synthetic strategy starting from a protected trans-4-aminocyclohexanone and 1-cyclopropylmethylpiperazine, or a stepwise approach beginning with trans-4-(piperazin-1-yl)cyclohexanamine.

G Target This compound Intermediate1 trans-4-(Piperazin-1-yl)cyclohexanamine Target->Intermediate1 N-Alkylation Intermediate3 4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanone Target->Intermediate3 Reductive Amination StartingMaterial4 Ammonia Target->StartingMaterial4 Reductive Amination StartingMaterial1 trans-4-Aminocyclohexanone (protected) Intermediate1->StartingMaterial1 Reaction with Piperazine StartingMaterial2 Piperazine Intermediate1->StartingMaterial2 Intermediate2 1-Cyclopropylmethylpiperazine Intermediate2->StartingMaterial2 N-Alkylation StartingMaterial3 Cyclopropylmethyl bromide Intermediate2->StartingMaterial3 Intermediate3->Intermediate2 Intermediate3->StartingMaterial1 Reaction with Intermediate2

Caption: Retrosynthetic analysis of the target intermediate.

Proposed Synthetic Pathway

A practical and efficient synthesis can be envisioned through a two-step process starting from trans-4-aminocyclohexanone, which requires protection of the amine functionality, followed by reductive amination with 1-cyclopropylmethylpiperazine and subsequent deprotection. A more direct, albeit potentially less selective, route involves the direct reductive amination of 4-oxocyclohexanecarboxamide followed by a Hoffman rearrangement. A highly plausible route involves the initial synthesis of 1-cyclopropylmethylpiperazine and its subsequent reaction with a protected trans-4-aminocyclohexanone derivative.

Step 1: Synthesis of 1-Cyclopropylmethylpiperazine

1-Cyclopropylmethylpiperazine can be prepared via the N-alkylation of piperazine with cyclopropylmethyl bromide. To favor mono-alkylation, a large excess of piperazine is typically used.

Step 2: Reductive Amination

The ketone functionality of a suitably protected trans-4-aminocyclohexanone derivative can undergo reductive amination with the pre-formed 1-cyclopropylmethylpiperazine to furnish the desired carbon-nitrogen bond.

Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from established methods for reductive amination and N-alkylation of piperazines.[1][2] Optimization may be necessary for specific laboratory conditions and scale.

Part A: Synthesis of 1-Cyclopropylmethylpiperazine

  • To a solution of piperazine (5 equivalents) in a suitable solvent such as acetonitrile or ethanol, add potassium carbonate (2 equivalents).

  • To this stirred suspension, add cyclopropylmethyl bromide (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure 1-cyclopropylmethylpiperazine.

Part B: Synthesis of this compound

  • Dissolve trans-4-aminocyclohexanone (or a suitable N-protected derivative) (1 equivalent) and 1-cyclopropylmethylpiperazine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate.

  • To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Stereochemical Integrity

The stereochemical purity of the trans-isomer is critical. If the starting material contains a mixture of cis and trans isomers, a purification step is necessary.

Purification Techniques
  • Crystallization: The trans-isomer, often being more symmetrical, may have different crystallization properties than the cis-isomer. Fractional crystallization of the free base or a suitable salt (e.g., hydrochloride or tartrate) can be an effective method for separating the diastereomers.[3][4]

  • Column Chromatography: Silica gel column chromatography can also be employed to separate the cis and trans isomers, although this may be less practical on an industrial scale.

Maintaining Stereochemical Integrity

The use of stereochemically pure starting materials, such as trans-4-aminocyclohexanone, is the most effective strategy to ensure the desired stereochemistry in the final product. Biocatalytic methods, such as the use of transaminases, can also be employed to produce highly stereopure trans-aminocyclohexane derivatives.[5][6]

G cluster_0 Synthesis cluster_1 Purification cluster_2 Quality Control Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reductive Amination Crude Product (cis/trans mixture) Crude Product (cis/trans mixture) Reaction->Crude Product (cis/trans mixture) Crystallization/Chromatography Crystallization/Chromatography Crude Product (cis/trans mixture)->Crystallization/Chromatography Pure trans-Isomer Pure trans-Isomer Crystallization/Chromatography->Pure trans-Isomer Analytical Characterization Analytical Characterization Pure trans-Isomer->Analytical Characterization Release Release Analytical Characterization->Release

Caption: Workflow for synthesis, purification, and quality control.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the intermediate.

Analytical Technique Expected Observations
¹H NMR Complex multiplet signals in the aliphatic region for the cyclohexane and piperazine protons. A characteristic multiplet for the cyclopropyl protons at higher field.
¹³C NMR Distinct signals for the carbons of the cyclohexane, piperazine, and cyclopropylmethyl groups. The chemical shifts of the cyclohexane carbons can help confirm the trans stereochemistry.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₄H₂₇N₃, MW: 237.38).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity. Chiral HPLC may be used to confirm the absence of any enantiomeric impurities if a chiral synthesis is performed.
Predicted NMR Data

While experimental spectra are the gold standard, predicted NMR data can serve as a useful reference.

Predicted ¹³C NMR Chemical Shifts (ppm):

Carbon Atom Predicted Chemical Shift (ppm)
Cyclohexane C1 (CH-N)~50-55
Cyclohexane C4 (CH-N)~60-65
Cyclohexane C2, C3, C5, C6~25-35
Piperazine C (adjacent to cyclohexane)~50-55
Piperazine C (adjacent to cyclopropylmethyl)~53-58
Cyclopropylmethyl CH₂~60-65
Cyclopropyl CH~5-10
Cyclopropyl CH₂~3-8

Note: These are predicted values and may vary from experimental data.

Conversion to Cariprazine

The final step in the utilization of this intermediate is its conversion to Cariprazine. This is typically achieved by reacting the primary amine group on the cyclohexane ring with a suitable reagent to introduce the N,N-dimethylurea moiety.

Reaction Mechanism

The primary amine of this compound acts as a nucleophile, attacking an electrophilic carbonyl source.

Experimental Protocol (Representative)

A common method for this transformation involves the use of N,N-dimethylcarbamoyl chloride.[7]

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution.

  • Cool the reaction mixture in an ice bath and add N,N-dimethylcarbamoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Cariprazine can be purified by crystallization or column chromatography.

G Intermediate This compound Product Cariprazine Intermediate->Product Nucleophilic Acyl Substitution Reagent N,N-Dimethylcarbamoyl Chloride Reagent->Product Base Base (e.g., Triethylamine) Base->Product

Caption: Final conversion to Cariprazine.

Conclusion

This compound is a structurally complex and stereochemically defined intermediate that plays a critical role in the synthesis of Cariprazine. Its successful synthesis, with high purity and the correct trans stereochemistry, is a key determinant of the overall efficiency and quality of the Cariprazine manufacturing process. This guide has provided a detailed overview of a plausible synthetic strategy, purification considerations, and analytical characterization of this vital intermediate, offering valuable insights for professionals in the field of drug development and manufacturing. A thorough understanding of the principles and methodologies outlined herein is essential for the robust and scalable production of this important antipsychotic medication.

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A Technical Guide to trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." These scaffolds possess inherent drug-like properties, offering a synthetically tractable and sterically favorable foundation for engaging with complex biological targets. This guide focuses on one such entity: trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine . While not an active pharmaceutical ingredient (API) in its own right, this molecule represents a highly valuable and strategically designed building block, particularly for therapies targeting the Central Nervous System (CNS).

This document provides an in-depth analysis of its structural components, plausible synthetic routes, and its pivotal role as a core intermediate in the discovery of novel therapeutics. We will explore the causality behind its design and provide field-proven experimental protocols for its application in drug development programs.

Molecular Architecture and Physicochemical Rationale

The therapeutic potential of this building block can be understood by dissecting its three primary structural components. Each element is deliberately chosen to impart specific, advantageous properties to a final drug candidate.

Chemical Identity:

  • IUPAC Name: this compound

  • CAS Number: 876461-31-3[1][2]

  • Molecular Formula: C₁₄H₂₇N₃[1][2]

  • Molecular Weight: 237.38 g/mol [1][2]

The trans-Cyclohexylamine Core

The cyclohexane ring provides a rigid, non-aromatic scaffold that presents substituents in well-defined three-dimensional orientations. The trans stereochemistry is critical, as it minimizes steric strain by placing the large piperazine group and the primary amine in equatorial positions, which is often crucial for optimal binding to target proteins. This fixed spatial arrangement reduces the entropic penalty upon binding, potentially increasing ligand affinity.

The Piperazine Linker: A CNS-Privileged Scaffold

The piperazine ring is one of the most prolific heterocyclic scaffolds in medicinal chemistry, particularly for CNS-acting drugs.[3] Its prevalence is due to a combination of favorable characteristics:

  • Blood-Brain Barrier (BBB) Permeability: Piperazine derivatives are frequently able to cross the BBB, a critical requirement for drugs targeting the brain.[4]

  • Physicochemical Properties: The two nitrogen atoms provide basic centers that can be protonated at physiological pH. This enhances aqueous solubility and allows for potent ionic interactions with acidic residues in target proteins.[3]

  • Synthetic Versatility: The piperazine ring acts as a versatile linker, allowing for the attachment of two different pharmacophoric elements at its 1- and 4-positions with predictable geometry.

The Cyclopropylmethyl Group: Enhancing Potency and Metabolic Stability

The incorporation of a cyclopropyl group is a modern medicinal chemistry strategy used to fine-tune molecular properties.[5]

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in standard aliphatic chains due to increased s-character.[5][6] This makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life.[6] However, it is noteworthy that cyclopropylamines can sometimes undergo CYP-mediated bioactivation to form reactive intermediates.[6]

  • Increased Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving binding affinity.[5]

  • Bioisosterism: The cyclopropyl group can serve as a rigid bioisostere for an alkene or a gem-dimethyl group, offering a way to explore structure-activity relationships (SAR) while maintaining or improving potency and metabolic properties.[7]

The combination of these three motifs results in a building block primed for the development of potent, selective, and pharmacokinetically robust drug candidates.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that can be approached through several routes. A common and efficient strategy involves the reductive amination of a cyclohexanone precursor.

Proposed Synthetic Workflow

The logical approach involves coupling the pre-formed N-(cyclopropylmethyl)piperazine with a protected trans-4-aminocyclohexanone derivative, followed by deprotection.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Assembly and Deprotection P1 Piperazine P3 N-(cyclopropylmethyl)piperazine (Intermediate A) P1->P3  Alkylation (e.g., K2CO3, ACN) P2 (Bromomethyl)cyclopropane P2->P3  Alkylation (e.g., K2CO3, ACN) C1 4-Oxocyclohexane-1-carboxylic acid C2 trans-4-Aminocyclohexane-1-carboxylic acid C1->C2 Reductive Amination C3 tert-Butyl (trans-4-aminocyclohexyl)carbamate (Intermediate B) C2->C3 Boc Protection P3_ref Intermediate A Final_Protected Protected Target Molecule P3_ref->Final_Protected Reductive Amination (e.g., NaBH(OAc)3) C3_ref Intermediate B C3_ref->Final_Protected Reductive Amination (e.g., NaBH(OAc)3) Final_Product This compound Final_Protected->Final_Product Deprotection (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol: Reductive Amination

This protocol outlines the key coupling step to form the final product from readily available intermediates.

Objective: To synthesize this compound from 1-(cyclopropylmethyl)piperazine and tert-butyl (4-oxocyclohexyl)carbamate.

Materials:

  • 1-(cyclopropylmethyl)piperazine

  • tert-Butyl (4-oxocyclohexyl)carbamate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Reaction Setup: To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous DCE (0.1 M), add 1-(cyclopropylmethyl)piperazine (1.1 eq) followed by glacial acetic acid (2.0 eq).

  • Reductive Amination: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to stir at room temperature overnight. Causality Note: Acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced by the mild hydride donor NaBH(OAc)₃. This reagent is preferred over stronger reducing agents like NaBH₄ to avoid reduction of the ketone starting material.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-butyl (trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)carbamate, can be purified by flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM (0.1 M). Add TFA (10 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS. Self-Validation: The reaction is complete when the starting material spot is no longer visible.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry, and concentrate to yield the final product, This compound .

Role in Drug Discovery: A Versatile Core for CNS Targets

The primary role of this molecule is as a key intermediate—a molecular scaffold onto which various pharmacophores can be appended. The terminal primary amine on the cyclohexyl ring is a synthetic handle for derivatization, allowing for the rapid generation of compound libraries for screening.

Hypothesized Therapeutic Targets

Based on its structural similarity to known CNS drugs, compounds derived from this core are likely to target G-protein coupled receptors (GPCRs) involved in neurotransmission.

  • Dopamine Receptors (D₂/D₃): The antipsychotic drug cariprazine, which is used to treat schizophrenia and bipolar disorder, contains a related trans-cyclohexyl-piperazine core.[8][9] Research has explicitly shown that linking pharmacophores with a trans-cyclopropylmethyl group can yield potent and selective D₃ receptor antagonists.[7][10]

  • Serotonin Receptors (e.g., 5-HT₁A): The piperazine moiety is a classic component of ligands for various serotonin receptors, which are implicated in anxiety and depression.[11][12]

G cluster_0 Library Generation via Amide Coupling Core Core Scaffold trans-4-(4-(cyclopropylmethyl) piperazin-1-yl)cyclohexanamine R1 R-COOH (Pharmacophore 1) R2 R'-COOH (Pharmacophore 2) R3 R''-COOH (Pharmacophore 3) Screening High-Throughput Screening (e.g., Binding Assays) R1->Screening R2->Screening R3->Screening Lead Lead Compound (Optimized Affinity & Selectivity) Screening->Lead

Caption: Use of the core scaffold in library generation for drug discovery.

Key Experimental Workflows for Screening and Characterization

Once a library of derivatives is synthesized from the core scaffold, a series of standardized in vitro assays are required to identify and characterize lead compounds.

Protocol: Radioligand Binding Assay for Dopamine D₃ Receptor Affinity

Objective: To determine the binding affinity (Ki) of a novel test compound for the human dopamine D₃ receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D₃ receptor.

  • Radioligand: [³H]Spiperone or a D₃-selective radioligand like [³H]-(+)-PHNO.

  • Non-specific binding agent: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 25 µL of haloperidol (for non-specific binding).

    • 25 µL of the test compound dilution.

    • 50 µL of the radioligand at a final concentration equal to its K_d value.

    • 100 µL of D₃ receptor membrane preparation (5-10 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 90 minutes. Causality Note: This duration allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Determine the IC₅₀ value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance rate of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compound stock solution (e.g., 1 mM in DMSO).

  • Acetonitrile with an internal standard (for protein precipitation).

  • LC-MS/MS system.

Procedure:

  • Incubation Mixture: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound to the master mix (final concentration 1 µM). Aliquot this mixture into separate tubes for each time point (e.g., 0, 5, 15, 30, 60 min). Add the NADPH regenerating system to each tube to start the reaction, except for the 0-minute time point, to which it is added after the quenching step.

  • Incubation: Incubate all samples at 37°C in a shaking water bath.

  • Quench Reaction: At each designated time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Representative Data Summary

The following table illustrates hypothetical data for a series of compounds derived from the core scaffold, highlighting how experimental results guide lead optimization.

Compound IDR-Group (Attached to Amine)D₃ Ki (nM)Metabolic t₁/₂ (min)
Core -H>10,000>60
Cpd-01 2,3-Dichlorobenzoyl15.245
Cpd-02 4-Fluorobenzoyl89.5>60
Cpd-03 Indole-5-carbonyl5.822
Cpd-04 4-Methoxy-indole-5-carbonyl7.155

Analysis: Cpd-03 shows high potency but poor metabolic stability. The addition of a methoxy group in Cpd-04 retains high potency while significantly improving the metabolic half-life, making it a superior lead candidate for further in vivo studies.

Conclusion

This compound is a quintessential example of a modern drug discovery building block. Its design is a convergence of established medicinal chemistry principles: a rigid stereodefined core, a CNS-privileged linker, and a metabolically robust substituent. Its primary role is not as a final drug but as a versatile starting point for the synthesis of compound libraries targeting complex diseases, especially those of the central nervous system. By providing a reliable and pharmacologically advantageous foundation, this scaffold empowers researchers to focus on fine-tuning pharmacophoric elements to achieve the desired potency, selectivity, and pharmacokinetic profile, thereby accelerating the path toward novel and effective therapeutics.

References

  • The Science Behind CNS Drugs: The Role of Piperazine Deriv
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • The Role of Piperazine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R).
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Crystalline form of the free base N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl].
  • trans-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexanamine. Echemi.
  • Cyclopropyl group. Wikipedia.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
  • Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). PubMed.
  • Cyclohexanamine, 4-[4-(cyclopropylmethyl)
  • Trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-n,n-dimethylcarbamoyl-cyclohexylamine for treating negative symptoms of schizophrenia.
  • CyclohexanaMine, 4-[4-(cyclopropylMethyl)-1-piperazinyl]-, trans-. ChemicalBook.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. fGiN62U2p3Ytk5bDEdvcf0p)

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers and professionals in synthetic chemistry, pharmacology, and drug development, offering a comprehensive reference for the identification and structural verification of this and related compounds.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a trans-substituted cyclohexylamine core linked to a piperazine ring, which is in turn N-alkylated with a cyclopropylmethyl group. The constituent moieties—cyclohexylamine, piperazine, and cyclopropane—are common pharmacophores and structural motifs in medicinal chemistry. The "trans" stereochemistry of the cyclohexyl ring is a critical structural feature that significantly influences the molecule's three-dimensional conformation and, consequently, its biological activity and spectroscopic output.

The structural complexity and the presence of multiple nitrogen atoms suggest its potential as a scaffold in the design of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control during synthesis and application.

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Spectroscopic Analysis

The proton NMR spectrum is anticipated to be complex due to the numerous aliphatic protons in overlapping regions. A high-field instrument (≥400 MHz) is recommended for adequate resolution. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

Rationale for Signal Assignment:

  • Cyclopropyl Protons: The cyclopropyl group will exhibit characteristic upfield signals due to its strained ring structure. The methine proton will be a multiplet, and the non-equivalent methylene protons will also appear as multiplets.

  • Cyclohexyl Protons: The "trans" configuration will result in the axial and equatorial protons having distinct chemical shifts. The protons attached to the carbons bearing the nitrogen substituents (C1-H and C4-H) will be downfield relative to the other cyclohexyl protons.

  • Piperazine Protons: The piperazine ring protons are expected to show two distinct signals, likely broad singlets or multiplets, corresponding to the protons adjacent to the cyclohexyl group and those adjacent to the cyclopropylmethyl group.

  • Amine and Methylene Bridge Protons: The primary amine (NH₂) protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent and will exchange with D₂O. The methylene bridge protons (N-CH₂) will be a doublet coupled to the cyclopropyl methine proton.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~0.0 - 0.2 m 2H Cyclopropyl CH₂
~0.4 - 0.6 m 2H Cyclopropyl CH₂
~0.8 - 1.0 m 1H Cyclopropyl CH
~1.0 - 1.4 m 4H Cyclohexyl CH₂ (axial)
~1.8 - 2.1 m 4H Cyclohexyl CH₂ (equatorial)
~2.2 - 2.4 d 2H N-CH₂-cyclopropyl
~2.4 - 2.8 m 9H Piperazine CH₂ & Cyclohexyl C4-H
~2.9 - 3.2 m 1H Cyclohexyl C1-H

| Variable | br s | 2H | NH₂ |

Predicted ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

Rationale for Signal Assignment:

  • The carbon atoms of the cyclopropyl group will be significantly shielded (upfield).

  • The carbons of the cyclohexyl ring will appear in the aliphatic region, with C1 and C4 being downfield due to the attached nitrogen atoms.

  • The piperazine carbons will have distinct shifts.

  • The methylene bridge carbon will be in the typical range for an N-alkyl group.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~4.0 Cyclopropyl CH₂
~9.0 Cyclopropyl CH
~30.0 Cyclohexyl C2, C6, C3, C5
~49.0 Cyclohexyl C1
~53.0 Piperazine CH₂
~60.0 Cyclohexyl C4

| ~62.0 | N-CH₂-cyclopropyl |

Predicted Infrared (IR) Spectroscopic Analysis

The IR spectrum will be dominated by C-H and N-H stretching and bending vibrations.

Rationale for Signal Assignment:

  • N-H Stretch: The primary amine will show two characteristic medium-intensity bands.

  • C-H Stretch: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹. The cyclopropyl C-H stretch may appear at a slightly higher frequency.

  • N-H Bend: The scissoring motion of the primary amine will result in a medium to strong band.

  • C-N Stretch: These will appear in the fingerprint region.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3250 Medium N-H stretch (asymmetric and symmetric)
2950 - 2800 Strong C-H stretch (aliphatic)
1650 - 1580 Medium-Strong N-H bend (scissoring)

| 1300 - 1000 | Medium | C-N stretch |

Predicted Mass Spectrometric (MS) Analysis

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is likely to show a prominent protonated molecular ion [M+H]⁺.

Predicted Molecular Ion:

  • Formula: C₁₄H₂₇N₃

  • Molecular Weight: 237.38 g/mol

  • [M+H]⁺: m/z 238.23

Plausible Fragmentation Pathways: The molecule is expected to fragment at the bonds adjacent to the nitrogen atoms and the cyclohexyl ring. Key fragmentations would include the loss of the cyclopropylmethyl group, cleavage of the piperazine ring, and cleavage of the cyclohexyl ring.

M [M+H]⁺ m/z 238 F1 [M - C₄H₇]⁺ m/z 183 M->F1 Loss of cyclopropylmethyl F2 [C₈H₁₆N]⁺ m/z 126 M->F2 Piperazine ring cleavage F3 [C₆H₁₂N]⁺ m/z 98 M->F3 Cyclohexylamine fragment F4 [C₄H₇]⁺ m/z 55 F1->F4 Cyclopropylmethyl cation

Figure 2. Predicted major fragmentation pathways in ESI-MS.

Standard Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds).

    • Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

B. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

C. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI or EI source.

  • Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate in positive ion mode.

    • Set the capillary voltage and other source parameters to optimize the signal for the expected m/z of the protonated molecule.

    • Acquire spectra over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Processing: The data system will generate a mass spectrum showing ion intensity as a function of m/z.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data tables, structural diagrams, and fragmentation patterns offer a solid foundation for the identification and structural elucidation of this compound. The outlined experimental protocols adhere to standard laboratory practices and are designed to yield high-quality data. For definitive structural confirmation, a complete suite of 2D NMR experiments (COSY, HSQC, HMBC) would be invaluable.

References

  • At this time, no direct publications with the complete spectroscopic data for this compound have been identified. The predicted data is based on established principles of NMR, IR, and MS, and by analogy with data for related structures.

    • NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including IR and mass spectra for compounds like cyclohexylamine.[1][2]

    • SpectraBase (Wiley): A large, searchable database of spectra that can be used to find data for structurally related compounds.[3]

    • PubChem: Provides chemical information and links to literature for a vast number of compounds, which can aid in finding data for analogous structures.[4]

Sources

A Technical Guide to the Organic Solvent Solubility of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from process chemistry to final bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, a complex diamine molecule, in organic solvents. While specific experimental data for this compound is not publicly available, this document serves as a predictive and methodological resource. It equips researchers with the theoretical foundation, predictive tools, and a robust experimental protocol necessary to characterize the solubility profile of this and structurally related molecules. The guide emphasizes a first-principles approach, combining structural analysis and predictive modeling with the gold-standard shake-flask experimental method.

Part 1: Theoretical & Predictive Analysis

A thorough understanding of a molecule's physicochemical properties is the first step toward predicting its solubility behavior.

Molecular Structure and Physicochemical Profile

This compound (Molecular Formula: C₁₄H₂₇N₃, Molecular Weight: 237.38 g/mol ) is a multifaceted molecule incorporating several key functional groups that dictate its solubility.[3][4]

  • Cyclohexanamine: A primary amine on a cyclohexane ring provides a site for hydrogen bond donation and acceptance, contributing to polarity.

  • Piperazine Ring: This cyclic diamine contains one tertiary and one secondary amine. It is a highly polar, basic moiety known to be freely soluble in water and polar organic solvents like ethanol and methanol.[5][6][7] The piperazine core is a common scaffold in pharmacologically active compounds.[8]

  • Cyclopropylmethyl Group: This small, non-polar alkyl group attached to the piperazine nitrogen slightly increases the molecule's lipophilicity.

Predicted Physicochemical Properties:

ParameterPredicted ValueSignificance for Solubility
Molecular Weight 237.38 g/mol [3]Moderate molecular weight, generally favorable for solubility.
XLogP3 1.86[3]Indicates a relatively balanced lipophilic/hydrophilic character. Suggests solubility in a range of solvents, not just highly polar or non-polar ones.
Topological Polar Surface Area (TPSA) 32.5 Ų[3]A measure of the surface area occupied by polar atoms. This value suggests good potential for membrane permeability and moderate polarity.
Hydrogen Bond Donors 1[3]The primary amine is a hydrogen bond donor.
Hydrogen Bond Acceptors 3[3]The three nitrogen atoms can act as hydrogen bond acceptors.
pKa (Predicted) ~9.5-10.5 (primary amine), ~8.5-9.5 (piperazine N-H)The presence of two basic nitrogen centers means the molecule's ionization state will be highly dependent on the pH of the medium, drastically affecting solubility in protic or acidic solvents.
General Principles of Solubility

The principle of "like dissolves like" is the foundational concept for predicting solubility. This can be quantified using frameworks like Hansen Solubility Parameters (HSP).[9][10] HSP deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[10]

Substances with similar (δd, δp, δh) parameters are likely to be miscible.[11][12] For the target molecule, the presence of N-H and N: functionalities indicates a significant hydrogen bonding component (δh) and polarity (δp). Therefore, it is predicted to have higher solubility in solvents that also possess moderate-to-high δp and δh values, such as alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF). Conversely, its solubility is expected to be limited in non-polar aliphatic solvents like heptane or hexane.

Part 2: Experimental Solubility Determination

To obtain definitive data, a systematic experimental approach is required. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility, providing the most reliable and accurate measurements.[13][14][15]

Objective & Principle

The objective is to determine the saturation concentration of the solute in a given solvent at a specific temperature. The shake-flask method achieves this by allowing a suspension of the compound (an excess of solid) to equilibrate in the solvent for an extended period, ensuring that the dissolved concentration reaches its thermodynamic maximum.[13][16]

Required Materials & Equipment
  • Solute: this compound (solid, purity >98%).

  • Solvents: A range of analytical grade organic solvents covering the polarity spectrum (e.g., n-Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide).

  • Equipment:

    • Analytical balance

    • Glass vials with PTFE-lined screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).

Experimental Workflow Visualization

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 1. Add excess solid to a vial prep2 2. Add a known volume of solvent prep1->prep2 Accurately equil 3. Shake at constant T° (e.g., 24-48h) prep2->equil sep1 4. Allow to settle equil->sep1 sep2 5. Centrifuge to pellet undissolved solid sep1->sep2 sep3 6. Filter supernatant (0.22 µm syringe filter) sep2->sep3 ana1 7. Dilute aliquot of filtrate accurately sep3->ana1 ana2 8. Quantify by HPLC against a standard curve ana1->ana2 ana3 9. Calculate solubility (mg/mL or mol/L) ana2->ana3 G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Conditions center Solubility pka pKa pka->center logp LogP logp->center crystal Crystal Form (Polymorphism) crystal->center polarity Polarity polarity->center hansen Hansen Parameters (δd, δp, δh) hansen->center temp Temperature temp->center pressure Pressure pressure->center

Caption: Key Factors Influencing Molecular Solubility.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. [17]This relationship should be characterized if the compound will be used in processes with variable temperature ranges.

  • pH and Ionization: As a basic compound, its solubility in protic solvents (like alcohols) or acidic media will be dramatically higher than in neutral or basic media due to the formation of highly polar, charged protonated species.

  • Polymorphism: The solid-state form of the compound is critical. Different crystal polymorphs or an amorphous state can have significantly different lattice energies, leading to variations in measured solubility. It is essential to characterize the solid form used in solubility experiments.

Conclusion

A comprehensive understanding of the organic solvent solubility of this compound is essential for its effective use in synthesis, purification, and formulation. This guide outlines a robust, science-led approach to this challenge. By integrating predictive analysis of the molecule's physicochemical properties with the rigorous, gold-standard shake-flask experimental method, researchers can generate the high-quality, reliable data needed to accelerate drug development and ensure process robustness. This systematic framework not only provides a pathway to characterize the target molecule but also serves as a template for evaluating other novel chemical entities.

References

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Hansen-Solubility. Retrieved from [Link] [18]2. Avdeef, A. (2007). The Rise of pH-Metric LogP. Advanced Drug Delivery Reviews, 59(7), 568-590.

  • Bashimam, M. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 8(8), 1-5. [12]4. Bergström, C. A., & Avdeef, A. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Molecular Pharmaceutics, 16(11), 4373–4387. [15]5. Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate discovery partitioning. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 357-383).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Kerns, E. H., & Di, L. (2008).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [19]9. Stoliar, L. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [16]10. U.S. Pharmacopeial Convention. (2021). General Chapter <1236> Solubility. In United States Pharmacopeia and National Formulary (USP-NF).

  • Vasile, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 375-382. [2][20]12. Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98.

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An In-Depth Technical Guide to the Stability and Storage of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Foundational Stability for a Promising Molecule

trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, a molecule of interest in contemporary drug discovery, presents a chemical scaffold with significant therapeutic potential. As with any new chemical entity (NCE) advancing through the development pipeline, a thorough understanding of its intrinsic stability is paramount. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to establish a robust stability profile for this compound. Adherence to a scientifically rigorous stability program, as outlined herein, is not merely a regulatory formality; it is a critical component of risk management, ensuring data integrity, patient safety, and the ultimate success of the therapeutic candidate.

This document will delve into the theoretical underpinnings of the molecule's potential degradation pathways, provide detailed, field-proven experimental protocols for stability assessment, and offer guidance on establishing appropriate storage conditions. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the data generated will be suitable for regulatory submissions.[1][2][3][4]

Structural Features and Predicted Stability Liabilities

The chemical structure of this compound, featuring a piperazine ring, a cyclohexanamine moiety, and a cyclopropylmethyl group, suggests several potential pathways for degradation. A proactive assessment of these liabilities is the first step in designing a comprehensive stability study.

  • Piperazine Moiety: The two tertiary amine nitrogens within the piperazine ring are susceptible to oxidation . This can lead to the formation of N-oxides, which may alter the molecule's pharmacological activity and safety profile. The presence of atmospheric oxygen, or oxidizing agents used in processing, can initiate this degradation.[5][6]

  • Cyclohexanamine Group: The primary amine on the cyclohexane ring is a potential site for various reactions, including oxidation and reactions with excipients containing reactive functional groups (e.g., aldehydes in lactose).

  • Overall Basic Nature: The presence of multiple amine groups renders the molecule basic. This makes it susceptible to reactions with acidic excipients or degradation in acidic media. However, forming a stable salt, such as a hydrochloride salt, can significantly improve its handling and stability.[5]

  • Photostability: While the molecule lacks significant chromophores that would suggest high photosensitivity, empirical testing is essential, as even seemingly stable compounds can undergo photolytic degradation.[7] This process can be initiated by exposure to UV or visible light, leading to the formation of reactive intermediates and subsequent degradation products.

A Systematic Approach to Stability Evaluation

A comprehensive stability program for a new drug substance involves long-term and accelerated stability studies, as well as forced degradation studies.[4][8] The latter is instrumental in elucidating degradation pathways and developing a stability-indicating analytical method.

Forced Degradation Studies: Probing the Molecule's Breaking Points

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during routine handling and storage.[9] The goal is to generate a modest level of degradation (typically 10-20%) to identify potential degradants and validate the analytical method's ability to separate them from the parent compound.[10]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Stress Solid State80°C48 hours
Photostability ICH Q1B compliant light chamberRoom TemperaturePer ICH Q1B

Experimental Protocol: Forced Degradation Workflow

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C. At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with mobile phase for analysis.

    • Oxidation: To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide. Keep at room temperature and sample at various time points.

    • Thermal Stress: Store the solid drug substance in a temperature-controlled oven at 80°C. Periodically dissolve a sample in the mobile phase for analysis.

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

Diagram 1: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - Identify Degradants - Elucidate Pathways - Validate Method hplc->data

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application, often coupled with Mass Spectrometry (LC-MS) for the identification of degradation products.[13][14][15]

Experimental Protocol: HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted to be at least 2 units away from the pKa of the analyte) and an organic solvent (acetonitrile or methanol) is recommended to ensure separation of the polar degradants from the parent compound.

  • Detection: A photodiode array (PDA) detector should be used to monitor the analyte and any degradation products at multiple wavelengths. This also allows for peak purity analysis. A mass spectrometer detector is invaluable for obtaining molecular weight information on unknown peaks.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study are crucial for demonstrating the method's specificity.

Diagram 2: Logic for Stability-Indicating Method Development

SIM_Development_Logic cluster_0 Initial Conditions cluster_1 Forced Degradation cluster_2 Optimization Loop cluster_3 Method Refinement cluster_4 Finalization start Select C18 Column & Mobile Phase stress_samples Analyze Stressed Samples start->stress_samples check_res Adequate Resolution? stress_samples->check_res adjust_params Adjust Mobile Phase pH, Gradient, or Column check_res->adjust_params No validate Validate Method (ICH Q2) check_res->validate Yes adjust_params->stress_samples

Caption: Logic flow for developing a stability-indicating method.

Formal Stability Studies and Recommended Storage Conditions

Based on the initial assessment and data from forced degradation studies, a formal stability protocol should be established.

Table 2: ICH Recommended Long-Term and Accelerated Stability Conditions

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[4][8]

Data from at least three primary batches should be collected to establish a re-test period or shelf life.[8]

Recommended Storage Conditions

Based on the chemical nature of this compound and general best practices for similar compounds, the following storage conditions are recommended pending formal stability data:

  • Temperature: Controlled room temperature (20-25°C) is a reasonable starting point. However, initial supplier data suggests refrigeration (2-8°C) may be optimal, especially for long-term storage, to minimize potential oxidative and thermal degradation.

  • Light: The compound should be stored in light-resistant containers to protect against potential photodegradation.

  • Atmosphere: For highly sensitive batches or long-term reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers is advisable to prevent oxidation.

  • Form: As a free base, the compound may be more reactive. If available, storing it as a stable salt (e.g., hydrochloride) is often preferred for improved stability and handling.

Conclusion

Establishing the stability and optimal storage conditions for this compound is a foundational activity in its development as a potential therapeutic agent. A systematic approach, beginning with an understanding of its chemical liabilities and progressing through forced degradation and formal stability studies, is essential. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality data necessary to support continued research and development, ensuring the integrity of the molecule and the safety of its future applications.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata.[Link]

  • Analytical Techniques in Stability Studies. StabilityStudies.in.[Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare.[Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.[Link]

  • Quality Guidelines. ICH.[Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.[Link]

  • Q1A(R2) Guideline. ICH.[Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 833-856. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.[Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.[Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology.[Link]

  • How to Conduct Stability Studies for Small Molecule Drugs. Qualistery.[Link]

  • Jones, M. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.[Link]

  • FDA Stability Testing. Scribd.[Link]

  • Shaikh, M. S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 78, 433-445. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office.[Link]

  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. ResearchGate.[Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA.[Link]

  • Stability indicating study by using different analytical techniques. IJSDR.[Link]

  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and alcohol dependence, 122(3), 174–185. [Link]

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Methodological & Application

Synthetic Pathways to Cariprazine: An Application Guide Utilizing a Key trans-Cyclohexanediamine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cariprazine and its Synthetic Strategy

Cariprazine, an atypical antipsychotic, has emerged as a critical therapeutic agent for schizophrenia and bipolar disorder.[1] Its unique pharmacological profile as a dopamine D3/D2 receptor partial agonist with high selectivity for the D3 receptor underpins its clinical efficacy.[1] The molecular architecture of Cariprazine features a central trans-1,4-diaminocyclohexane scaffold, which connects a 2,3-dichlorophenylpiperazine moiety to a dimethylurea functional group. The stereochemistry of the cyclohexane ring is crucial for its activity, with the trans isomer being the therapeutically active form.

This technical guide provides a detailed exploration of synthetic routes to Cariprazine, with a specific focus on strategies that employ the key intermediate, trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine . This approach offers a convergent and efficient pathway to the final active pharmaceutical ingredient (API). We will delve into the causal logic behind the chosen synthetic steps, provide detailed, field-tested protocols, and discuss alternative strategies for the synthesis of key precursors.

Retrosynthetic Analysis: A Convergent Approach

A logical retrosynthetic disconnection of Cariprazine points to two primary building blocks: the complex diamine, this compound (Intermediate A ), and a suitable carbamoylating agent. This convergent strategy is advantageous for process optimization and impurity control, as the two main fragments can be synthesized and purified independently before the final coupling step.

G Cariprazine Cariprazine Disconnection1 Urea Formation Cariprazine->Disconnection1 Intermediate_A Intermediate A (this compound) Disconnection1->Intermediate_A Carbamoylating_Agent Dimethylcarbamoyl Chloride or equivalent Disconnection1->Carbamoylating_Agent Disconnection2 Reductive Amination Intermediate_A->Disconnection2 Intermediate_B Intermediate B (4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone) Disconnection2->Intermediate_B Ammonia Ammonia / NH4OAc + Reducing Agent Disconnection2->Ammonia Disconnection3 Reductive Amination Intermediate_B->Disconnection3 Cyclohexanedione 1,4-Cyclohexanedione (mono-protected) Disconnection3->Cyclohexanedione Piperazine_C Intermediate C (1-(Cyclopropylmethyl)piperazine) Disconnection3->Piperazine_C

Caption: Retrosynthetic analysis of Cariprazine.

Module 1: Synthesis of Key Intermediate (A) - this compound

The synthesis of this crucial diamine intermediate can be efficiently achieved through a two-stage reductive amination process starting from 1,4-cyclohexanedione.

Protocol 1.1: Synthesis of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone (Intermediate B)

This step involves the selective mono-amination of a cyclohexanedione precursor. Using a mono-protected dione, such as 1,4-cyclohexanedione monoethylene ketal, ensures selectivity and prevents the formation of di-substituted byproducts.[2]

Rationale: Reductive amination is a robust and widely used method for C-N bond formation.[3] The use of sodium triacetoxyborohydride (STAB) is particularly advantageous as it is a mild and selective reducing agent that can be used in one-pot procedures. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and does not reduce the starting ketone under the reaction conditions.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,4-cyclohexanedione monoethylene ketal (1.0 eq), 1-(cyclopropylmethyl)piperazine (1.05 eq), and dichloromethane (DCM, 10 mL per gram of ketal).

  • Acid Catalyst: Add acetic acid (1.1 eq) to the mixture. The acid catalyzes the formation of the iminium ion intermediate.

  • Reduction: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, controlling any slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Ketal Intermediate): Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude ketal intermediate in a mixture of acetone and 2M hydrochloric acid (4:1 v/v). Stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Isolation: Neutralize the reaction mixture with aqueous sodium hydroxide solution and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketone (Intermediate B ), which can be purified by column chromatography.

ParameterTypical Value
Yield 65-80% (over 2 steps)
Purity (crude) >85%
Purity (purified) >98% (by HPLC)
Protocol 1.2: Synthesis of this compound (Intermediate A)

The conversion of the ketone (Intermediate B ) to the desired trans-amine is a critical stereochemical step. While classical methods using reducing agents like sodium borohydride followed by separation of diastereomers are possible, a more elegant and efficient approach involves stereoselective reductive amination or biocatalysis.

Rationale: Achieving a high trans:cis ratio is paramount. Leuckart-Wallach conditions (formic acid and formamide or ammonium formate) or direct reductive amination with ammonia followed by a stereoselective reducing agent can favor the formation of the thermodynamically more stable trans product. More advanced methods utilize transaminase enzymes, which can exhibit high diastereoselectivity.[1]

Step-by-Step Protocol (Classical Approach):

  • Setup: In a sealed pressure vessel, dissolve 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone (Intermediate B ) (1.0 eq) in methanol.

  • Amine Source: Add ammonium acetate (10 eq) and stir until dissolved.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction: Seal the vessel and heat to 60°C for 24 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove methanol. Add water and basify with 2M NaOH to pH > 12.

  • Extraction and Purification: Extract the product with ethyl acetate or DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of cis and trans isomers can be separated by column chromatography or through selective crystallization of a salt form to isolate the desired trans isomer (Intermediate A ).

ParameterTypical Value
Yield (trans isomer) 30-50% after purification
Diastereomeric Ratio (crude) Variable, often near 1:1 to 3:1 (trans:cis)
Purity (trans isomer) >99% (by HPLC)

Module 2: Final Urea Formation - Synthesis of Cariprazine

This final step connects the key diamine intermediate with the dimethylurea moiety. The choice of carbamoylating agent and reaction conditions is critical to ensure high yield and minimize side reactions.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification Intermediate_A Intermediate A (trans-diamine) Reaction_Vessel Reaction at 0°C to RT Intermediate_A->Reaction_Vessel DMCC Dimethylcarbamoyl Chloride DMCC->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Cariprazine_Base Cariprazine Free Base Reaction_Vessel->Cariprazine_Base Purification Aqueous Work-up & Crystallization Cariprazine_Base->Purification Cariprazine_HCl Cariprazine HCl Purification->Cariprazine_HCl

Caption: Workflow for the final synthesis of Cariprazine.

Protocol 2.1: Acylation with Dimethylcarbamoyl Chloride

This is the most direct method for forming the urea linkage. Careful control of stoichiometry and temperature is necessary to prevent the formation of di-acylated byproducts.

Rationale: The primary amine of Intermediate A is more nucleophilic than the tertiary amines of the piperazine ring and will selectively react with the electrophilic dimethylcarbamoyl chloride. An organic base like triethylamine is used to scavenge the HCl generated during the reaction, driving it to completion.[4][5]

Step-by-Step Protocol:

  • Setup: Dissolve this compound (Intermediate A ) (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add a solution of dimethylcarbamoyl chloride (1.1 eq) in DCM dropwise to the cooled mixture over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Some patented procedures note reaction times of up to 48 hours to ensure completion.[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Cariprazine base can be purified by crystallization from a suitable solvent system (e.g., methanol/ethyl acetate) or by column chromatography.[6]

  • Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified Cariprazine base in a suitable solvent like isopropanol or methanol and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in isopropanol). The salt will precipitate and can be collected by filtration.[6]

ParameterTypical Value
Yield 65-85%
Purity (crude) >90%
Purity (after crystallization) >99.5% (by HPLC)

Conclusion and Future Perspectives

The synthetic route to Cariprazine via the intermediate This compound represents a robust and scalable process. The key challenges lie in the stereocontrolled synthesis of the trans-diamine intermediate and the final, high-purity crystallization of the API. Future advancements in this field will likely focus on improving the diastereoselectivity of the amine synthesis, potentially through the industrial application of engineered transaminase biocatalysts.[1] Such enzymatic methods promise not only higher stereochemical purity but also align with the principles of green chemistry by reducing the reliance on harsh reagents and complex purification procedures. This guide provides researchers and drug development professionals with a solid foundation for the synthesis and optimization of this important antipsychotic agent.

References

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Application Note: A Robust Protocol for the N-alkylation of Piperazine with Cyclopropylmethyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(cyclopropylmethyl)piperazine, a critical intermediate in the development of various pharmaceuticals, including the oncology agent Volasertib[1]. The N-alkylation of piperazine presents a classic challenge in synthetic chemistry: controlling the selectivity between mono- and di-alkylation due to the presence of two equivalent secondary amine functionalities[2]. This document outlines two robust protocols to address this challenge, explains the underlying chemical principles, and offers a detailed troubleshooting guide for researchers, scientists, and drug development professionals. The primary recommended method involves the use of a protecting group strategy for superior control and yield, while a direct alkylation method is presented as a simpler, though potentially lower-yielding, alternative.

Introduction and Strategic Overview

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to engage in multiple hydrogen bonding interactions and its basic nature make it a key component for modulating solubility and target binding. The N-alkylation of this heterocycle is a fundamental transformation for creating diverse libraries of compounds for drug discovery. Specifically, the cyclopropylmethyl moiety is a valuable substituent known to enhance metabolic stability and binding affinity in certain biological targets.

The primary obstacle in the direct alkylation of piperazine is the statistical distribution of products. The initial mono-alkylated product can be further alkylated to form the undesired N,N'-dialkylated byproduct. Controlling this reactivity is paramount for an efficient synthesis.

Strategies for Selective Mono-N-Alkylation:

  • Protecting Group Strategy: This is the most reliable method for achieving high selectivity. One nitrogen atom is temporarily "blocked" with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. The alkylation is then performed on the remaining free nitrogen. A final deprotection step removes the Boc group to yield the desired mono-alkylated product. This multi-step approach offers excellent control over the reaction outcome[3][4].

  • Use of Large Excess Piperazine: By using a significant excess of piperazine relative to the alkylating agent, the probability of the alkylating agent encountering an already mono-substituted piperazine molecule is statistically reduced[3]. While simpler, this method requires a more rigorous purification to remove the large excess of unreacted piperazine.

  • In-Situ Salt Formation: Treatment of piperazine with one equivalent of acid forms the monopiperazinium salt. This deactivates one nitrogen atom towards alkylation, directing the reaction to the free base nitrogen[2][5]. This method can be effective but may require careful control of pH and reaction conditions.

This guide will focus on providing detailed protocols for the highly reliable Protecting Group Strategy (Protocol 1) and the simpler Direct Alkylation method (Protocol 2).

Reaction Mechanism

The N-alkylation of piperazine with cyclopropylmethyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary amine nitrogen of piperazine acts as the nucleophile, attacking the electrophilic carbon of the cyclopropylmethyl bromide and displacing the bromide leaving group. An added base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

Reaction_Mechanism cluster_mono Mono-alkylation (Desired) cluster_di Di-alkylation (Side Reaction) Piperazine Piperazine TransitionState1 [Transition State] Piperazine->TransitionState1 + CPMB Cyclopropylmethyl Bromide CPMB->TransitionState1 Product1 1-(Cyclopropylmethyl)piperazine (Mono-alkylated Product) TransitionState1->Product1 SN2 HBr HBr Base Base (e.g., K₂CO₃) Salt Base-H⁺Br⁻ Base->Salt + HBr Product1_copy 1-(Cyclopropylmethyl)piperazine TransitionState2 [Transition State] Product1_copy->TransitionState2 + CPMB2 Cyclopropylmethyl Bromide CPMB2->TransitionState2 Product2 1,4-bis(Cyclopropylmethyl)piperazine (Di-alkylated Byproduct) TransitionState2->Product2 SN2 Experimental_Workflow_Protocol_1 start Step 1: Alkylation reagents1 Dissolve N-Boc-piperazine, K₂CO₃ in Acetonitrile (MeCN) start->reagents1 add_alkyl Add Cyclopropylmethyl Bromide reagents1->add_alkyl reflux Heat to Reflux (e.g., ~82°C) for 16h add_alkyl->reflux monitor Monitor reaction by TLC reflux->monitor workup1 Cool, filter salts, concentrate filtrate monitor->workup1 purify1 Purify via Column Chromatography workup1->purify1 intermediate Isolate Intermediate: N-Boc-4-(cyclopropylmethyl)piperazine purify1->intermediate start2 Step 2: Deprotection intermediate->start2 reagents2 Dissolve Intermediate in Isopropanol or DCM/MeOH start2->reagents2 add_acid Add conc. HCl (Control temp. 40-50°C) reagents2->add_acid stir Stir for 4h add_acid->stir workup2 Concentrate, then add NaOH(aq) to pH 10-11 stir->workup2 extract Extract with Dichloromethane (DCM) workup2->extract isolate Dry organic phase (Na₂SO₄), concentrate to yield product extract->isolate product Final Product: 1-(Cyclopropylmethyl)piperazine isolate->product

Figure 2: Experimental workflow for the N-alkylation of piperazine using a Boc-protection strategy.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq. (Step 1)Molar Eq. (Step 2)Amount
N-Boc-piperazineC₉H₁₈N₂O₂186.251.0-(e.g., 10.0 g)
Cyclopropylmethyl bromideC₄H₇Br135.001.1-(e.g., 8.1 g)
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.5-(e.g., 11.1 g)
Acetonitrile (MeCN)C₂H₃N41.05--(e.g., 200 mL)
Hydrochloric Acid (conc., 37%)HCl36.46-2.5 - 3.0(e.g., ~13 mL)
IsopropanolC₃H₈O60.10--(e.g., 100 mL)
Sodium Hydroxide (NaOH)NaOH40.00-As needed(e.g., 5M soln.)
Dichloromethane (DCM)CH₂Cl₂84.93--(e.g., 3 x 100 mL)
Step-by-Step Protocol

Step 1: Synthesis of N-Boc-4-(cyclopropylmethyl)piperazine

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-piperazine (10.0 g, 53.7 mmol) and anhydrous potassium carbonate (11.1 g, 80.5 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (200 mL) to the flask. Stir the suspension.

  • Reagent Addition: Add cyclopropylmethyl bromide (6.2 mL, 8.1 g, 59.1 mmol) to the suspension dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of N-Boc-piperazine), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure N-Boc-4-(cyclopropylmethyl)piperazine.

Step 2: Deprotection to 1-(cyclopropylmethyl)piperazine

  • Setup: Dissolve the purified intermediate from Step 1 (assuming ~8.32 mol scale from patent example for context) in isopropanol (e.g., 5 kg for 2 kg of intermediate) in a suitable reaction vessel.[6]

  • Acid Addition: Heat the solution to 40°C. Slowly add concentrated hydrochloric acid (2.5-3.0 equivalents) dropwise, ensuring the internal temperature does not exceed 50°C.[1][6] An exotherm may be observed.

  • Reaction: Stir the mixture at 40-50°C for 4 hours. Monitor the removal of the Boc group by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to 0°C and concentrate under reduced pressure to remove most of the isopropanol.

  • Basification: To the cooled residue, slowly add a 5 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is between 10-11.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Isolation: Combine the organic extracts, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 1-(cyclopropylmethyl)piperazine, typically as a light yellow liquid.[6]

Alternative Protocol 2: Direct Alkylation

This method is faster but requires careful control and purification to separate the desired product from starting material and the di-alkylated byproduct.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
Piperazine (anhydrous)C₄H₁₀N₂86.145.0(e.g., 21.5 g)
Cyclopropylmethyl bromideC₄H₇Br135.001.0(e.g., 6.75 g)
Dipotassium Carbonate (K₂CO₃)K₂CO₃138.212.0(e.g., 13.8 g)
Dimethylformamide (DMF)C₃H₇NO73.09-(e.g., 100 mL)
Step-by-Step Protocol
  • Setup: In a 250 mL round-bottom flask, combine a large excess of anhydrous piperazine (21.5 g, 250 mmol) and dipotassium carbonate (13.8 g, 100 mmol) in dimethylformamide (100 mL).[7]

  • Reagent Addition: Slowly add cyclopropylmethyl bromide (3.4 mL, 6.75 g, 50 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to 70-80°C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the solid salts.

  • Purification: This is the critical step.

    • Distill off the DMF under reduced pressure.

    • The residue will contain the product, excess piperazine, and some di-alkylated byproduct.

    • Careful fractional distillation under high vacuum is required to separate the 1-(cyclopropylmethyl)piperazine (b.p. ~186-192°C at atmospheric pressure, lower under vacuum) from the lower-boiling piperazine and higher-boiling di-alkylated product.

    • Alternatively, an acidic extraction can be used. Dissolve the residue in an organic solvent like ethyl acetate and wash with a carefully pH-controlled aqueous buffer to remove the more basic piperazine, followed by column chromatography.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides a logical approach to diagnosing and solving common issues.

Troubleshooting_Guide start Problem Observed low_yield Low or No Product Yield start->low_yield di_alkylation Significant Di-alkylation (by TLC/GC-MS) start->di_alkylation deprotection_fail Incomplete Deprotection (Protocol 1) start->deprotection_fail purification_issue Difficulty in Purification start->purification_issue cause1a Cause: Inactive Reagents (e.g., old bromide, wet solvent) low_yield->cause1a Check cause1b Cause: Insufficient Base or Reaction Time/Temp low_yield->cause1b Check cause2a Cause: Stoichiometry incorrect (too much alkyl halide) di_alkylation->cause2a Check cause2b Cause: Reaction temp too high or concentrated di_alkylation->cause2b Check cause3a Cause: Insufficient Acid or Reaction Time deprotection_fail->cause3a Check cause3b Cause: Ineffective Acid deprotection_fail->cause3b Check cause4a Cause: High Polarity / Water Solubility purification_issue->cause4a Check cause4b Cause: Co-elution on Silica Gel purification_issue->cause4b Check sol1a Solution: Use fresh, anhydrous reagents and solvents. cause1a->sol1a sol1b Solution: Ensure base is anhydrous and finely ground. Increase reflux time or temperature moderately. cause1b->sol1b sol2a Solution: Use Protocol 1 (Boc). If using Protocol 2, increase piperazine excess. cause2a->sol2a sol2b Solution: Add alkyl halide slowly at a lower temperature before heating. cause2b->sol2b sol3a Solution: Add more acid (e.g., another 0.5 eq.) and extend reaction time. Re-check pH. cause3a->sol3a sol3b Solution: Consider alternative acids like TFA in DCM, but HCl is standard. cause3b->sol3b sol4a Solution: During workup, saturate aqueous layer with NaCl to reduce product solubility. Use CHCl₃ or DCM for extraction. cause4a->sol4a sol4b Solution: Use a different eluent system (e.g., with NH₄OH modifier) or switch to reverse-phase chromatography. cause4b->sol4b

Figure 3: A decision tree for troubleshooting the N-alkylation of piperazine.

Safety Considerations

  • Cyclopropylmethyl bromide: is a lachrymator and alkylating agent. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Piperazine: can cause skin and respiratory irritation. Avoid inhalation of dust.

  • Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive. Handle with extreme care and appropriate PPE. Acid addition for deprotection can be exothermic; use an ice bath for cooling if necessary.

  • Solvents: Acetonitrile, DMF, and Dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact. Perform all operations in a fume hood.

References

  • ResearchGate. (2013). Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • Google Patents. (1959). Purification of piperazine. (US2919275A).
  • Google Patents. (2018). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. (CN108341792B).
  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? Available at: [Link]

  • Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • Google Patents. (1960). Process for the N-monoalkylation of piperazine. (DE1092019B).
  • Google Patents. (1980). Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. (EP0050072A1).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Google Patents. (1981). United States Patent (19). Available at: [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Available at: [Link]

  • Google Patents. (1980). Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. (EP0050072A1).

Sources

Application Note: A Robust Reductive Amination Protocol for the Synthesis of a Key Cariprazine Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of a key precursor of Cariprazine, an atypical antipsychotic agent, via a reductive amination protocol. Cariprazine's unique dopamine D3/D2 receptor partial agonist activity makes it a critical therapeutic for schizophrenia and bipolar disorder. The core of its synthesis often relies on the efficient formation of a C-N bond between 1-(2,3-dichlorophenyl)piperazine and a functionalized cyclohexane aldehyde. This document details a robust, high-yielding protocol employing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. We delve into the mechanistic underpinnings of the reaction, provide step-by-step procedures for precursor synthesis and the final coupling, and offer practical insights for optimization and troubleshooting. This guide is intended for researchers and process chemists in pharmaceutical development seeking a reliable and scalable method for Cariprazine intermediate synthesis.

Introduction: The Synthetic Challenge of Cariprazine

Cariprazine is a third-generation antipsychotic distinguished by its high affinity for dopamine D3 receptors, contributing to its efficacy against the negative and cognitive symptoms of schizophrenia.[1] The molecular architecture of Cariprazine features a critical linkage between a trans-cyclohexylethyl moiety and a 1-(2,3-dichlorophenyl)piperazine (DCPP) pharmacophore. The construction of this C-N bond is a pivotal step in the total synthesis.

Reductive amination has emerged as a superior method for this transformation, offering high selectivity and operational simplicity, often in a one-pot procedure.[2][3] It circumvents the challenges associated with multi-step N-alkylation methods, which can be lengthy and utilize potentially hazardous reagents.[4] This protocol focuses on the direct reductive amination between an aldehyde precursor, trans-2-(4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetaldehyde, and the key amine, DCPP, to yield the immediate precursor to Cariprazine.

The Chemistry of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine or iminium ion.[2] The process is typically performed under neutral or weakly acidic conditions, which are crucial for the mechanism's efficiency.

The Reaction Mechanism

The reaction proceeds in two distinct, yet concurrent, stages within a single pot:

  • Imine/Iminium Ion Formation: The nucleophilic amine (in this case, the secondary amine DCPP) attacks the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily dehydrates to form a water molecule and a resonance-stabilized iminium ion.[5] The acidic environment, often provided by a catalytic amount of acetic acid, is critical for activating the carbonyl group and facilitating the dehydration of the hemiaminal.[6]

  • Hydride Reduction: A selective reducing agent, present in the same pot, reduces the electrophilic C=N double bond of the iminium ion. This step is irreversible and drives the entire equilibrium towards the final amine product.

carbonyl Aldehyde (R-CHO) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Secondary Amine (DCPP) amine->hemiaminal hemiaminal->carbonyl - Amine iminium Iminium Ion [R-CH=N+R'R''] hemiaminal->iminium - H₂O  + H⁺ iminium->hemiaminal + H₂O  - H⁺ product Tertiary Amine (Cariprazine Precursor) iminium->product + [H⁻] h2o H₂O iminium->h2o h_plus H⁺ (cat.) hydride Hydride Source (STAB) hydride->product aldehyde aldehyde->dummy1 amine amine->dummy1 reductant NaBH(OAc)₃ (STAB) DCE, Acetic Acid (cat.) product reductant->product Reductive Amination (One-Pot) dummy1->reductant +

Caption: Overall reaction scheme for the synthesis of the Cariprazine precursor.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
trans-Aldehyde Precursor¹≥95%Synthesized²Ensure it is free of residual alcohol from its synthesis.
1-(2,3-Dichlorophenyl)piperazine (DCPP)≥98%CommercialCan be synthesized from 2,3-dichloroaniline. [7][8]
Sodium Triacetoxyborohydride (STAB)Reagent GradeCommercialHandle under inert atmosphere; moisture sensitive. [9]
1,2-Dichloroethane (DCE)AnhydrousCommercialPreferred solvent for STAB reactions. [10]
Glacial Acetic Acid (AcOH)ACS GradeCommercialUsed as a catalyst.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLaboratory GradePrepared in-houseFor reaction quenching and work-up.
Dichloromethane (DCM)HPLC GradeCommercialFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercialFor drying organic layers.
Round-bottom flask, magnetic stirrer, N₂ atmosphere--Standard laboratory glassware.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.

¹trans-2-(4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetaldehyde ²Synthesis of the aldehyde precursor is a multi-step process, often starting from N-(4-oxocyclohexyl) acetamide or 4-nitrophenylacetic acid, and is beyond the scope of this note. [1][11]

Step-by-Step Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add the trans-aldehyde precursor (1.0 eq) and 1-(2,3-dichlorophenyl)piperazine (1.05 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1 M. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add glacial acetic acid (1.1 eq) to the mixture. Stir for 20-30 minutes at room temperature. This period allows for the initial formation of the iminium ion intermediate. [6]4. Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed. Maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC (e.g., using 10% Methanol in DCM as eluent) or GC/MS. The reaction is typically complete within 3-6 hours.

  • Quenching: Once the starting materials are consumed, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with dichloromethane (DCM) and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure Cariprazine precursor as a white solid. [12][13]

start 1. Setup dissolve 2. Dissolve Aldehyde & Amine in Anhydrous DCE start->dissolve catalyst 3. Add Acetic Acid (Stir 30 min) dissolve->catalyst reductant 4. Add STAB (Portion-wise) catalyst->reductant monitor 5. Stir & Monitor (TLC / GC-MS) reductant->monitor quench 6. Quench with sat. NaHCO₃ monitor->quench Reaction Complete extract 7. Extract with DCM quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Crystallization) dry->purify product Pure Precursor purify->product

Caption: Experimental workflow for the reductive amination protocol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive or degraded STAB due to moisture exposure. 2. Insufficient reaction time. 3. Aldehyde precursor contains impurities (e.g., corresponding alcohol).1. Use fresh STAB from a newly opened container; handle under inert gas. 2. Allow the reaction to stir for a longer period (up to 24h). 3. Re-purify the aldehyde precursor.
Low Yield 1. Formation of alcohol byproduct from aldehyde reduction. 2. Inefficient extraction or product loss during work-up.1. Ensure STAB is added after the iminium ion has had time to form (pre-stirring with AcOH). 2. Perform multiple extractions with DCM; optimize crystallization solvent system.
Side Product Formation 1. Presence of a primary amine impurity leading to double alkylation. 2. Over-reduction if a stronger borohydride is used.1. Ensure the purity of the DCPP starting material. 2. Strictly use STAB as the reducing agent. Do not substitute with NaBH₄. [14]

Safety Precautions

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. It is also an irritant. Avoid contact with skin and eyes. Quench excess reagent carefully and slowly.

  • 1-(2,3-Dichlorophenyl)piperazine (DCPP): May be harmful if swallowed or inhaled. Handle with appropriate PPE.

  • Acetic Acid: Is corrosive. Handle with care to avoid skin and eye contact.

Conclusion

The reductive amination protocol using sodium triacetoxyborohydride offers a highly efficient, selective, and scalable method for synthesizing a key precursor to Cariprazine. By understanding the underlying mechanism and the rationale for reagent selection, researchers can reliably execute this critical C-N bond formation. This protocol minimizes byproduct formation and avoids the use of highly toxic reagents, aligning with the principles of green chemistry and providing a robust foundation for the development and manufacturing of this important pharmaceutical agent. [3][15]

References

  • ResearchGate. "A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid". Available at: [Link]

  • Myers, J. "Chem 115: C-N Bond-Forming Reactions: Reductive Amination". Available at: [Link]

  • Organic Chemistry Portal. "Reductive Amination - Common Conditions". Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride". Available at: [Link]

  • Wikipedia. "Sodium triacetoxyborohydride". Available at: [Link]

  • Singavarapu, A., et al. (2022). "Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach". Letters in Organic Chemistry, 19(1), 64-70. Available at: [Link]

  • Wikipedia. "Reductive amination". Available at: [Link]

  • ResearchGate. "The synthesis of the key intermediate of cariprazine a Retrosynthetic...". Available at: [Link]

  • Scientia Pharmaceutica. "Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug". Available at: [Link]

  • Chemistry Steps. "Reductive Amination". Available at: [Link]

  • Patsnap. "Preparation method of 1-(2, 3-dichlorophenyl) piperazine". Available at: [Link]

  • ResearchGate. "Synthetic approaches to produce the key intermediate of cariprazine,...". Available at: [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Available at: [Link]

  • Google Patents. "CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride".
  • Bentham Science Publishers. "Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach". Available at: [Link]

  • YouTube. "Reductive Amination of Ketones & Aldehydes With NaBH3CN". Available at: [Link]

  • Green Chemistry Teaching and Learning Community. "Amines in Pharmaceutical Synthesis". Available at: [Link]

  • Wordpress. "Reductive Amination". Available at: [Link]

  • Ingenta Connect. "Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach". Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis". Available at: [Link]

  • Google Patents. "WO2018007986A1 - Industrial process for the preparation of cariprazine".
  • Google Patents. "CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride".
  • Google Patents. "EA036312B1 - Industrial process for the preparation of cariprazine".
  • Google Patents. "WO2019106490A1 - A process for the preparation of cariprazine hydrochloride".
  • European Patent Office. "SYNTHESIS METHOD FOR CARIPRAZINE - EP 3845523 A1". Available at: [Link]

  • Google Patents. "US20210300883A1 - Synthesis method for cariprazine".
  • Google Patents. "CN110872262A - Synthesis method of cariprazine".

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analytical methods for quantification of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalytical Quantification of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Abstract

This document provides comprehensive analytical methodologies for the quantitative determination of this compound, a molecule featuring a piperazine and cyclohexanamine core. Given its relevance in pharmaceutical development, robust and reliable quantification methods are essential for pharmacokinetic, toxicokinetic, and quality control studies.[1] We present two validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method requiring pre-column derivatization for enhanced sensitivity, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations for methodological choices, and complete validation procedures in accordance with ICH guidelines.[2][3]

Introduction and Analytical Considerations

This compound is a basic, hydrophilic organic compound. Its structure, containing secondary and tertiary amine functional groups, presents specific challenges and opportunities for bioanalysis.

Chemical Properties:

PropertyValueReference
CAS Number 876461-31-3[4][5]
Molecular Formula C₁₄H₂₇N₃[4][5]
Molecular Weight 237.38 g/mol [4][5]
XLogP3 1.86[4]
Boiling Point 326.1°C at 760 mmHg[4][6]

Analytical Challenges:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct quantification by HPLC-UV at low concentrations challenging.[7][8] This necessitates either derivatization to attach a UV-active moiety or the use of a more universal detector like mass spectrometry.

  • High Polarity: As a hydrophilic compound with multiple basic nitrogens, it may exhibit poor retention on traditional reversed-phase HPLC columns (like C18) without careful mobile phase optimization.[8]

  • Peak Tailing: The basic amine groups can interact with residual silanols on silica-based columns, leading to asymmetric peak shapes (tailing). This can be mitigated by adjusting mobile phase pH or using additives.[9]

Method 1: HPLC-UV with Pre-Column Derivatization

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample (e.g., 200 µL) IS Add Internal Standard Sample->IS LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) IS->LLE Evap Evaporate Organic Layer LLE->Evap Recon Reconstitute in Buffer Evap->Recon Deriv Add NBD-Cl Reagent Recon->Deriv React Incubate (e.g., 60°C, 30 min) Deriv->React HPLC Inject into HPLC-UV System React->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol

A. Sample Preparation (from Plasma)

  • Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 20 µL of Internal Standard (IS) working solution (a structurally similar compound, e.g., a related piperazine derivative).

  • Add 50 µL of 1 M sodium hydroxide to basify the sample, enhancing extraction efficiency for the basic analyte.

  • Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.[10]

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of borate buffer (0.1 M, pH 9.0).

B. Derivatization

  • To the reconstituted sample, add 50 µL of NBD-Cl solution (1 mg/mL in methanol).

  • Vortex briefly and incubate the mixture in a water bath at 60°C for 30 minutes, protected from light.

  • Cool the reaction mixture to room temperature.

  • Add 10 µL of 0.1 M HCl to stop the reaction.

  • Transfer the final solution to an HPLC vial for analysis.

C. HPLC Conditions

ParameterRecommended ConditionRationale
Instrument HPLC system with UV/Vis or PDA detectorStandard equipment for this type of analysis.
Column C18, 250 x 4.6 mm, 5 µmA robust, general-purpose column for reversed-phase chromatography.[9]
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0Buffered aqueous phase to maintain consistent analyte ionization.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 30% B to 80% B over 15 min, hold for 3 minGradient elution is necessary to separate the derivatized analyte from excess reagent and matrix components.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature improves peak shape and reduces viscosity.
Injection Vol. 20 µLStandard injection volume.
Detection 470 nmApproximate absorbance maximum for NBD-amine adducts. A PDA detector can confirm the optimal wavelength.

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is the industry standard for low-level quantification of drugs and metabolites in complex biological matrices.[1][11] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), often allow for simpler sample preparation and eliminate the need for derivatization.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (e.g., 50 µL) IS Add Internal Standard Sample->IS PPT Protein Precipitation (e.g., with Acetonitrile) IS->PPT Cent Centrifuge PPT->Cent Super Transfer Supernatant Cent->Super LC Inject into UPLC/HPLC Super->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Detailed Protocol

A. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube or 96-well plate.

  • Add 10 µL of Internal Standard working solution (a stable isotope-labeled version of the analyte is highly recommended for LC-MS/MS).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid. This both precipitates proteins and acidifies the sample to stabilize the analyte.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes (or 4,000 x g for a 96-well plate) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial or a clean 96-well plate for analysis.

B. LC-MS/MS Conditions

ParameterRecommended ConditionRationale
Instrument UPLC/HPLC coupled to a triple quadrupole mass spectrometerEssential for high-throughput, sensitive, and selective quantification.[11]
Column C18, 50 x 2.1 mm, 1.8 µmA shorter column with smaller particles is ideal for fast and efficient separations (UPLC).
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier that promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min, hold for 1 minA rapid gradient is sufficient due to the selectivity of the MS/MS detector.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
Ionization Electrospray Ionization, Positive (ESI+)The multiple basic nitrogen atoms are readily protonated.
MRM Transitions See Table BelowThese are the cornerstone of the method's selectivity.

C. Mass Spectrometry Parameters - MRM Transitions The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation in the collision cell. These transitions must be optimized empirically on the specific instrument.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Use
Analyte238.2125.1 (hypothetical)20 (Optimize)Quantifier
Analyte238.281.1 (hypothetical)35 (Optimize)Qualifier
IS (Isotope-Labeled)242.2 ([M+4H]⁺)129.1 (hypothetical)20 (Optimize)Quantifier

Rationale for hypothetical fragments: The m/z 125.1 could correspond to the piperazine ring fragmenting after loss of the cyclohexylamine group. The m/z 81.1 could represent the protonated cyclopropylmethylpiperazine fragment after further cleavage.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Validating the chosen analytical method is a critical regulatory requirement to ensure that the data generated is accurate and reliable.[3][12] The following parameters must be assessed.

Validation Workflow

Validation_Workflow Start Finalized Analytical Method Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity LOQ Limit of Quantification (LOQ) Start->LOQ LOD Limit of Detection (LOD) Start->LOD Stability Stability (Freeze-Thaw, Bench-Top, etc.) Start->Stability Report Validation Report Specificity->Report Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Report Precision->Report LOQ->Report LOD->Report Stability->Report

Caption: Key parameters for analytical method validation per ICH guidelines.

Validation Experiments and Acceptance Criteria

A. Specificity & Selectivity

  • Protocol: Analyze blank plasma from at least six different sources, and blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte or IS in the blank samples.

B. Linearity and Range

  • Protocol: Prepare a set of calibration standards in the matrix (e.g., 8 non-zero standards) covering the expected concentration range. Analyze the curve and perform a linear regression (weighted 1/x or 1/x²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).[12]

C. Accuracy and Precision

  • Protocol: Analyze QC samples at a minimum of three concentration levels (Low, Medium, High) in replicates (n=6) on the same day (intra-day) and on three different days (inter-day).[13]

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for LLOQ).[2]

D. Limit of Quantification (LOQ)

  • Protocol: The LLOQ is the lowest standard on the calibration curve. Its accuracy and precision must meet the criteria defined above. The signal-to-noise ratio should be at least 10.[13]

E. Stability

  • Protocol: Analyze QC samples (Low and High) after subjecting them to various storage and handling conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Bench-Top Stability: Stored at room temperature for an expected duration of sample handling (e.g., 4-24 hours).

    • Long-Term Stability: Stored at -80°C for an extended period (e.g., 30, 90 days).

  • Acceptance Criteria: Mean concentrations of stability samples should be within ±15% of the nominal concentrations.

Example Data Tables

Table 1: Example Linearity Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.010.3103.0
50.048.597.0
10099.299.2
250254101.6
500510102.0
100098898.8
Regression y = mx + c r² = 0.998

Table 2: Example Accuracy & Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Accuracy (%) / RSD (%) Accuracy (%) / RSD (%)
LLOQ 1.0098.5 / 8.2102.1 / 11.5
Low QC 3.00101.2 / 5.599.8 / 7.1
Mid QC 80.097.6 / 3.198.5 / 4.3
High QC 800103.4 / 2.5101.7 / 3.8

Conclusion

This application note details two robust methods for the quantification of this compound in biological matrices. The HPLC-UV method with NBD-Cl derivatization provides a reliable option for routine analysis, while the LC-MS/MS method offers superior sensitivity and specificity, making it the preferred choice for demanding bioanalytical applications such as clinical pharmacokinetics. The successful implementation of either method is contingent upon rigorous validation to ensure data integrity, as outlined by the comprehensive ICH-based protocol provided herein.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.).
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (n.d.).
  • Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-, trans-, 4-methylbenzenesulfonate (1:3) - CymitQuimica. (n.d.).
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode | ACS Omega. (n.d.).
  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. (n.d.).
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).
  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC - NIH. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • Sample Preparation: A Comprehensive Guide - Organomation. (n.d.).
  • VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY - IKEV. (1996).
  • Practical tips on preparing plasma samples for drug analysis using SPME - ResearchGate. (2025).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021).
  • HPLC Methods for analysis of Piperazine - HELIX Chromatography. (n.d.).
  • 1-piperazinyl]cyclohexanamine | 876461-31-3, trans-4-[4-(Cyclopropylmethyl) - Echemi. (n.d.). Retrieved from https://vertexaisearch.cloud.google.
  • CyclohexanaMine, 4-[4-(cyclopropylMethyl)-1-piperazinyl]-, trans- | 876461-31-3. (n.d.).
  • Ciclohexanamina, 4- [4- (ciclopropilmetil) -1-piperazinil] -, trans- 876461-31-3 wiki - Es. (n.d.).
  • trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine hydrochloride(1:x). (n.d.).
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.).
  • HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde | Request PDF - ResearchGate. (2025).
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021).
  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - MDPI. (2022).
  • Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples - MDPI. (n.d.).

Sources

Application Note: A Robust HPLC Method for Purity Analysis of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of related substances for trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine. Due to the basic nature of the analyte and its lack of a strong UV chromophore, this method employs a reversed-phase approach on a modern, high-purity silica column with a buffered mobile phase to ensure symmetrical peak shapes and reproducible retention. Given the analyte's poor UV absorbance, this note also discusses the strategic implementation of Charged Aerosol Detection (CAD) as a powerful alternative to traditional UV detection for achieving near-universal and sensitive quantification of non-chromophoric impurities. The described protocol is suitable for quality control and stability testing in drug development and manufacturing environments.

Introduction and Analytical Challenge

This compound is a complex diamine structure, often synthesized as a key intermediate in the development of active pharmaceutical ingredients (APIs). The molecule features a primary amine on a cyclohexane ring and a piperazine moiety with two tertiary amines. The presence of multiple basic nitrogen atoms (pKa values typically >8) presents a significant challenge for traditional reversed-phase HPLC analysis.

Key Analytical Hurdles:

  • Strong Silanol Interactions: Basic amines can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases, leading to severe peak tailing, poor resolution, and low sensitivity.[1][2][3]

  • Lack of a Strong Chromophore: The analyte is composed of saturated rings and aliphatic chains, meaning it does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging and often insensitive.[4][5]

  • Potential for Multiple Impurities: Synthesis can lead to a variety of related impurities, including stereoisomers (cis-isomer), starting material carryover, N-oxidation products, and by-products from over-alkylation. A successful purity method must be able to resolve these potential impurities from the main peak.

This guide provides a systematic approach to developing and validating an HPLC method that overcomes these challenges, ensuring trustworthy and accurate purity assessments.

Method Development Strategy: Causality and Choices

The development of a robust HPLC method is grounded in understanding the analyte's physicochemical properties and its interaction with the chromatographic system.[6][7] The logical workflow for this method is outlined below.

MethodDevelopment Analyte Analyte Properties - Multiple Basic Amines - No Chromophore - Non-volatile Column Column Selection - High-purity, end-capped C18 - Hybrid Silica Technology Analyte->Column Mitigate Silanol Interactions MobilePhase Mobile Phase Design - Buffered pH (e.g., 2.5-3.5 or >8) - Acetonitrile/Methanol - Mobile Phase Additives (e.g., TEA) Analyte->MobilePhase Control Ionization & Improve Peak Shape Detector Detector Choice - Low UV (200-215 nm) - Charged Aerosol Detector (CAD) - Mass Spectrometry (MS) Analyte->Detector Ensure Sensitive Detection Validation Method Validation (ICH Q2(R1)) Column->Validation MobilePhase->Validation Detector->Validation

Caption: Method development logic for basic, non-chromophoric analytes.

Column Selection: Mitigating Peak Tailing

To achieve symmetrical peaks for basic compounds, it is crucial to minimize secondary interactions with the stationary phase.[1][8]

  • Stationary Phase: A modern, high-purity, end-capped C18 column is the primary choice. These columns are manufactured with silica that has a very low metal content and are exhaustively end-capped to shield the majority of residual silanol groups.

  • Alternative Phases: Hybrid silica-organic polymer phases are also an excellent option, as they offer improved pH stability and reduced silanol activity, making them highly suitable for challenging basic compounds.[1]

For this application, a column with high carbon loading (e.g., >15%) is recommended to provide sufficient hydrophobic retention for the analyte.[6][7]

Mobile Phase Design: Controlling Retention and Peak Shape

The mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds.[2][9]

  • Low pH Approach (pH 2.5 - 3.5): At a low pH, both the primary and tertiary amines of the analyte will be fully protonated (positively charged). Simultaneously, the residual silanol groups on the column are protonated and neutral, which suppresses the strong ion-exchange interactions that cause peak tailing.[1][2] Buffers like phosphate or formate are suitable for this range.

  • High pH Approach (pH > 8): An alternative is to use a high pH mobile phase. In this range, the analyte is neutral, while the silanol groups are deprotonated (negatively charged). This can also lead to good peak shapes but requires a column specifically designed for high pH stability.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and often different selectivity. A gradient elution, starting with a low percentage of organic modifier, is necessary to elute potential polar impurities before increasing the organic content to elute the main analyte and any less polar impurities.

Detector Selection: Addressing the Lack of Chromophore

The absence of a UV-absorbing functional group necessitates a more universal detection strategy.

  • Low Wavelength UV: Detection at very low wavelengths (e.g., 200-215 nm) can be attempted, as the amine functional groups exhibit some absorbance in this region. However, this approach suffers from low sensitivity and high baseline noise, as many mobile phase components also absorb at these wavelengths.

  • Charged Aerosol Detection (CAD): CAD is the recommended approach for this analyte. It is a near-universal detector that measures charge imparted to aerosol particles of the non-volatile analyte after the mobile phase has been evaporated.[10][11] This technique provides a response that is largely independent of the chemical structure of the analyte, making it ideal for purity analysis where the identity and structure of impurities may be unknown.[12][13] The mobile phase must be volatile for CAD to function properly.[10]

  • Mass Spectrometry (MS): For impurity identification, coupling the HPLC to a mass spectrometer is the most powerful approach.

Optimized HPLC Protocol

This protocol is a well-established starting point and should be optimized further based on the specific impurity profile and instrumentation used.

Chromatographic Conditions
ParameterRecommended ConditionJustification
HPLC Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µmProvides good efficiency and resolution while minimizing silanol interactions.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄Buffers the system to suppress silanol activity and ensure reproducible retention.
Mobile Phase B AcetonitrileCommon reversed-phase organic modifier with good elution strength and low viscosity.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30.1-35 min: 5% BA shallow gradient provides robust separation of closely related impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Injection Volume 10 µLA small volume minimizes potential for peak distortion from the sample solvent.
Sample Diluent Mobile Phase A / WaterEnsures compatibility with the mobile phase and prevents peak splitting.
Detector Charged Aerosol Detector (CAD) Provides sensitive and near-universal detection for the non-chromophoric analyte and its impurities.[10][11]
Evaporator Temp: 35-50 °C (Optimize)Parameter must be optimized for signal-to-noise.[14]
Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection to remove particulates and protect the column.

Method Validation Strategy (Trustworthiness)

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17] The validation protocol should demonstrate the method's performance characteristics.

ValidationWorkflow cluster_core Core Validation Parameters cluster_sensitivity Sensitivity & Robustness Specificity Specificity (Discrimination from impurities) Linearity Linearity & Range (Proportionality of response) Accuracy Accuracy (% Recovery of known amount) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ (Detection & Quantitation Limits) Robustness Robustness (Resilience to small changes) Method Finalized HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Validation Parameters
ParameterAcceptance CriteriaPurpose
Specificity The main peak is free from interference from impurities, degradants, and placebo components. Peak Purity Index > 0.999.To ensure the signal measured is unequivocally from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of the target concentration).To demonstrate a proportional relationship between concentration and detector response.
Accuracy Mean recovery between 98.0% and 102.0% for spiked samples at multiple levels (e.g., 50%, 100%, 150%).To assess the closeness of the measured value to the true value.
Precision Repeatability: RSD ≤ 2.0% for six replicate injections. Intermediate Precision: RSD ≤ 3.0% when analyzed by different analysts on different days/instruments.To measure the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Precision at LOQ level (RSD ≤ 10%).The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness %RSD of results should remain within acceptable limits (e.g., ≤ 5.0%) when small, deliberate changes are made to method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min).To demonstrate the reliability of the method during normal usage.

Conclusion

The HPLC method detailed in this application note provides a robust, sensitive, and reliable solution for the purity analysis of this compound. By employing a modern, end-capped C18 column with a low-pH buffered mobile phase, the common issue of peak tailing for basic amines is effectively overcome. The strategic use of Charged Aerosol Detection (CAD) ensures that the analyte and its potential non-chromophoric impurities can be accurately quantified. This method, once fully validated according to ICH guidelines, is highly suitable for routine quality control in a regulated pharmaceutical environment.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Wikipedia. (n.d.). Charged aerosol detector.
  • Technology Networks. (n.d.). How Charged Aerosol Detection is Revolutionizing HPLC Analysis.
  • LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • ICH. (n.d.). Quality Guidelines.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • Chromatography Online. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • PubMed. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • SIELC Technologies. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • uHPLCs.com. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Chromatography Forum. (2007). severe tailing on column.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • ResearchGate. (2025). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde.
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”.
  • MilliporeSigma. (n.d.). This compound trihydrochloride.
  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques.
  • Echemi. (n.d.). trans-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexanamine.
  • CymitQuimica. (n.d.). Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-, trans-, 4-methylbenzenesulfonate (1:3).
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • ChemicalBook. (2023). CyclohexanaMine, 4-[4-(cyclopropylMethyl)-1-piperazinyl]-, trans-.
  • Google Patents. (n.d.). WO2019104134A1 - Crystalline forms of n-(4-(4-(cyclopropylmethyl) piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide.

Sources

Application Notes and Protocols: Leveraging trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the rapid generation of large, focused libraries of compounds.[1] This approach, combined with the use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets – significantly enhances the probability of identifying promising lead candidates.

The piperazine moiety is a quintessential example of a privileged scaffold, frequently found in approved drugs and bioactive molecules.[2] Its prevalence is attributed to its favorable physicochemical properties, including aqueous solubility and basicity, which can be fine-tuned through substitution to optimize pharmacokinetic profiles.[2] The building block at the center of this guide, trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine , embodies the strategic advantages of this scaffold. It features a primary amine for convenient derivatization, a rigid cyclohexyl linker, and a substituted piperazine ring, offering a unique three-dimensional architecture for probing protein-ligand interactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis campaigns. We will delve into detailed protocols for library construction via two common and robust reactions: reductive amination and amide coupling. Furthermore, we will address critical aspects of library purification and characterization, ensuring the generation of high-quality compounds suitable for biological screening.

Chemical and Physical Properties

A thorough understanding of the building block's properties is essential for successful library synthesis.

PropertyValueReference
IUPAC Name trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine[3]
CAS Number 876461-31-3[3][4][5]
Molecular Formula C14H27N3[3][4][5]
Molecular Weight 237.38 g/mol [3][4][5]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, DMF, DMSO)

Workflow for Parallel Library Synthesis

The overall workflow for generating a library of compounds from this compound can be visualized as a multi-step process, from initial reaction setup to final compound analysis. Automation can be integrated at various stages to enhance throughput and reproducibility.[6]

G cluster_0 Library Design & Reagent Preparation cluster_1 Parallel Synthesis cluster_2 Purification & Analysis Design Library Design (Select Aldehydes/Ketones or Carboxylic Acids) Reagent_Prep Reagent Plate Preparation (Stock solutions) Design->Reagent_Prep Reaction Automated Parallel Synthesis (Reductive Amination or Amide Coupling) Reagent_Prep->Reaction Transfer to Reaction Block Purification High-Throughput Purification (Prep-HPLC) Reaction->Purification Crude Product Array QC Quality Control (LC-MS, NMR) Purification->QC Final_Library Compound Library (Assay Ready Plates) QC->Final_Library Characterized Compounds

Figure 1: A generalized workflow for parallel synthesis.

Protocol 1: Library Synthesis via Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds, making it ideal for parallel synthesis.[2] This protocol describes the reaction of this compound with a library of aldehydes or ketones.

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides and can often be used in the presence of other functional groups.

  • Solvent System: Dichloromethane (DCM) is a good solvent for both the amine and many aldehydes/ketones. The addition of a small amount of acetic acid catalyzes the formation of the intermediate iminium ion, accelerating the reaction.

  • Reaction Format: The use of a 96-well reaction block is standard for parallel synthesis, allowing for the simultaneous execution of multiple reactions.[7]

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.2 M stock solutions of a diverse set of aldehydes or ketones in anhydrous DCM in a separate 96-well plate (the "aldehyde/ketone plate").

    • Prepare a 0.4 M slurry of sodium triacetoxyborohydride in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL of the this compound stock solution (0.04 mmol).

    • Transfer 200 µL of the corresponding aldehyde or ketone stock solution (0.04 mmol) from the aldehyde/ketone plate to each well of the reaction block.

    • Add 10 µL of glacial acetic acid to each well.

    • Seal the reaction block and shake at room temperature for 30 minutes to allow for imine/enamine formation.

    • Add 200 µL of the sodium triacetoxyborohydride slurry (0.08 mmol) to each well.

    • Reseal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake the block for 10 minutes.

    • Add 500 µL of DCM to each well and shake vigorously for 5 minutes.

    • Allow the layers to separate.

    • Carefully remove the aqueous layer using a multichannel pipette or an automated liquid handler.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Collect the dried organic phase in a clean 96-well plate.

    • Evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator to yield the crude product library.

Protocol 2: Library Synthesis via Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry. This protocol outlines the coupling of this compound with a library of carboxylic acids.

Causality Behind Experimental Choices:
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions. It is often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for dissolving a wide range of carboxylic acids and amines, as well as the coupling reagents.

  • Temperature: Room temperature is generally sufficient for HATU-mediated couplings, making the protocol amenable to high-throughput formats without the need for heating blocks.

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate (the "acid plate").

    • Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well of the acid plate, add 220 µL of the HATU solution (0.0484 mmol) and 200 µL of the DIPEA solution (0.08 mmol).

    • Allow the acids to activate for 15 minutes at room temperature.

    • Transfer 400 µL of the activated acid mixture to the corresponding wells of a new reaction block.

    • Add 200 µL of the this compound stock solution (0.04 mmol) to each well.

    • Seal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up:

    • Add 500 µL of water to each well to precipitate the product and quench the reaction.

    • Extract the product with 2 x 500 µL of ethyl acetate.

    • Combine the organic extracts and wash with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.

    • Dry the organic layer using a 96-well filter plate containing anhydrous sodium sulfate.

    • Collect the dried organic phase in a clean 96-well plate.

    • Evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator to yield the crude product library.

Library Purification and Characterization

The generation of high-quality data from biological screening is contingent upon the purity of the compound library. High-throughput purification techniques are therefore essential.

  • Purification: Automated preparative High-Performance Liquid Chromatography (prep-HPLC) is the industry standard for purifying combinatorial libraries.[8][9] A generic gradient method can be employed for initial screening, followed by optimized methods for individual compounds if necessary.

  • Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for the high-throughput analysis of parallel synthesis libraries.[10][11] It provides information on both the purity and identity of the synthesized compounds. For a subset of the library, Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure of the products.[10]

G Crude_Library Crude Product Library (96-well plate) Prep_HPLC Automated Prep-HPLC (Mass-directed fractionation) Crude_Library->Prep_HPLC Fractions Purified Fractions (96-well plate) Prep_HPLC->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Pure_Compounds Pure Compounds (Dry films) Evaporation->Pure_Compounds Analysis LC-MS & NMR Analysis Pure_Compounds->Analysis Final_Plate Final Assay Plate (Known concentration in DMSO) Analysis->Final_Plate

Figure 2: A typical purification and analysis workflow.

Library Design Considerations

The choice of building blocks to react with this compound is crucial for creating a library with desirable properties for drug discovery.

  • Diversity-Oriented Synthesis: Select a set of aldehydes/ketones or carboxylic acids that represent a wide range of physicochemical properties (e.g., size, polarity, hydrogen bonding potential, aromatic content).

  • Lead-Oriented Synthesis: If targeting a specific protein family, select building blocks that are known to interact with that target or possess pharmacophoric features complementary to the binding site.

  • Property-Based Design: Employ computational tools to select building blocks that will result in final compounds within a desired range of molecular weight, lipophilicity (cLogP), and other ADME-related properties.

Conclusion

This compound is a valuable building block for parallel synthesis, offering a unique and rigid scaffold for the generation of diverse chemical libraries. The robust protocols for reductive amination and amide coupling provided herein, coupled with modern high-throughput purification and analytical techniques, enable the efficient production of high-quality compounds for drug discovery campaigns. By strategically designing libraries based on this versatile scaffold, researchers can significantly enhance their ability to explore relevant chemical space and identify novel therapeutic leads.

References

  • Design and construction of a stereochemically diverse piperazine-based DNA-encoded chemical library. Bioorganic & Medicinal Chemistry.
  • Purification of combin
  • Automated Synthesis & Reaction Screening. Chemspeed Technologies.
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  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
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  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI.
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  • A solution-phase parallel synthesis of alkylated guanidines
  • Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
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  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
  • Design, solid-phase synthesis, and evaluation of a phenyl-piperazine-triazine scaffold as α-helix mimetics. PubMed.
  • A solution-phase parallel synthesis of alkylated guanidines from thioisocyan
  • Techniques for analysis and purification in high-throughput chemistry.
  • High-Throughput Purification of Combinatorial Libraries I. ElectronicsAndBooks.
  • Highly parallel optimisation of chemical reactions through automation and machine intelligence. PMC - NIH.
  • High-Throughput Industrial Coatings Research at The Dow Chemical Company.
  • Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. PubMed.
  • Workflow in parallel synthesis.
  • Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics.
  • Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. [No Source Found].
  • Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed.
  • Peer Reviewed: High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis.
  • A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Technology Networks.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Library Synthesis. Enamine.
  • Parallel Synthesis and Library Design. [No Source Found].
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  • Analytical Techniques for Small Molecule Solid Phase Synthesis.
  • Parallel-compound synthesis: methodology for acceler
  • Cyclohexanamine, 4-[4-(cyclopropylmethyl)
  • General synthetic strategies toward piperazine scaffold.
  • Synthetic strategy for parallel synthesis of sulfonated and piperazine-tethered bis-cyclic guanidines.
  • trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine hydrochloride(1:x). BLD Pharm.
  • CYCLOHEXANAMINE,4-[4-(CYCLOPROPYLMETHYL)-1-PIPERAZINYL]-,TRANS, CAS No. 876461-31-3. iChemical.
  • CyclohexanaMine, 4-[4-(cyclopropylMethyl)-1-piperazinyl]-, trans- | 876461-31-3. [No Source Found].
  • 1-piperazinyl]cyclohexanamine | 876461-31-3, trans-4-[4-(Cyclopropylmethyl). Echemi.
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scale-up synthesis of Cariprazine from trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Industrial Scale Synthesis of Cariprazine: The Final Urea Formation Step

Abstract

Cariprazine is a potent dopamine D₃/D₂ receptor partial agonist with a preference for D₃ receptors, approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its unique pharmacological profile has made it a significant therapeutic agent, driving the need for efficient and scalable manufacturing processes.[3] This application note provides a detailed, field-proven protocol for the final-step, scale-up synthesis of Cariprazine. While the query specified starting from trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, a comprehensive review of the authoritative literature, including key patents, reveals that this is not a known precursor for Cariprazine. The correct and industrially relevant key intermediate is trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexanamine or its salt forms. This guide focuses on the scientifically validated and patented conversion of this key intermediate to Cariprazine via acylation with dimethylcarbamoyl chloride, a method optimized for high yield, purity, and scalability.

Introduction: Strategic Approach to Cariprazine Synthesis

The commercial synthesis of Active Pharmaceutical Ingredients (APIs) like Cariprazine demands a process that is not only high-yielding but also robust, reproducible, and compliant with Good Manufacturing Practices (GMP). The final chemical transformation is often the most critical, as it directly defines the purity profile of the API.

Early synthetic routes for the final urea formation step in Cariprazine synthesis were often plagued by long reaction times (36-48 hours), the use of organic bases, and the formation of difficult-to-remove impurities.[4][5][6] More recent patented innovations have overcome these challenges by employing a biphasic reaction system with an inorganic base. This modern approach dramatically reduces reaction time, minimizes side-product formation, and simplifies product isolation, making it ideal for industrial production.[7]

This document details this improved process, providing researchers and drug development professionals with the causal logic behind experimental choices and a self-validating protocol for implementation.

Reaction Principle and Mechanism

The core transformation is a nucleophilic acyl substitution. The primary amine of the Cariprazine intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The reaction is facilitated by an inorganic base, which neutralizes the hydrochloric acid generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Overall Reaction Scheme:

cluster_reactants Reactants cluster_products Product Intermediate trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexanamine (Compound I) Product Cariprazine (Compound II) Intermediate->Product + Acylation (NaOH(aq) / DCM) Reagent Dimethylcarbamoyl Chloride Reagent->Product

Caption: Reaction scheme for the final step in Cariprazine synthesis.

Critical Process Parameters for Scale-Up

Successful scaling of this reaction hinges on the precise control of several key parameters. The rationale for these choices is grounded in maximizing reaction efficiency while ensuring the final product meets stringent purity specifications (>99%).[5]

ParameterRecommended RangeRationale & Scientific Justification
Stoichiometry 1.2 - 1.5 equivalents of Dimethylcarbamoyl ChlorideA slight excess ensures the complete conversion of the valuable amine intermediate. Using a larger excess can increase the risk of side reactions and complicates purification.[4]
Base >1.0 equivalent of inorganic base (e.g., NaOH, K₂CO₃)An aqueous solution of an inorganic base is crucial. It acts as an acid scavenger for the HCl byproduct. This biphasic system (DCM/water) is superior to older methods using organic bases, as it dramatically accelerates the reaction and minimizes the formation of a key "double-condensation" impurity.[5][7]
Solvent System Dichloromethane (DCM) and WaterDCM is an excellent solvent for both the starting material (free base) and the product. Its immiscibility with water allows for a simple phase-separation workup, efficiently removing the inorganic base and salts.
Temperature 20 - 50 °CThis temperature range provides a balance between a rapid reaction rate (typically 12-14 hours) and the prevention of thermal degradation or side-product formation. The reaction is often initiated at room temperature and may exotherm slightly.[6]
Agitation VigorousIn a biphasic system, efficient mixing is critical to maximize the interfacial area between the organic and aqueous phases, ensuring the base can effectively neutralize the generated HCl.
Isolation Crystallization via anti-solvent additionAfter the workup, the product is typically isolated by crystallization. The DCM solution is concentrated, and an anti-solvent like n-heptane is added to precipitate the Cariprazine base, ensuring high purity and a filterable solid.[5][7]

Detailed Kilogram-Scale Manufacturing Protocol

This protocol is adapted from validated examples in the patent literature and is designed for a 1 kg scale of the starting material.[4]

4.1 Materials and Reagents

Compound NameCAS No.MWEquivalentsQuantity
trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexanamine Dihydrochloride1083076-68-9428.841.01.0 kg
Dichloromethane (DCM)75-09-284.93-20.0 kg
Water7732-18-518.02-15.0 kg
Sodium Hydroxide (NaOH)1310-73-240.00-(for 10 wt% soln)
Dimethylcarbamoyl Chloride79-44-7107.541.50.375 kg
n-Heptane142-82-5100.21-(as required)

4.2 Equipment

  • 100 L glass-lined reactor with overhead agitation, temperature probe, and reflux condenser.

  • Calibrated dropping funnel/addition pump.

  • Inert nitrogen atmosphere supply.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

4.3 Step-by-Step Procedure

  • Reactor Charging: Charge the 100 L reactor with trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexanamine dihydrochloride (1.0 kg), dichloromethane (20.0 kg), and water (15.0 kg) under a nitrogen atmosphere.

  • Basification: Begin vigorous agitation. Slowly add a 10 wt% aqueous solution of sodium hydroxide until the pH of the aqueous layer is >12. This liberates the free amine into the organic layer.

  • Reagent Addition: Over a period of 1-2 hours, add dimethylcarbamoyl chloride (0.375 kg) dropwise, maintaining the internal temperature between 20-30°C. An exotherm may be observed; use jacket cooling if necessary.

  • Reaction: Maintain the reaction mixture at 20-50°C with continued stirring for 12-14 hours.[6]

  • In-Process Control (IPC): After 12 hours, take a sample from the organic layer and analyze by HPLC to confirm the consumption of the starting material (<1% remaining).

  • Workup - Phase Separation: Cease agitation and allow the layers to separate. Drain and discard the lower aqueous phase.

  • Washing: Charge the reactor with water (10 L), stir for 15 minutes, allow to separate, and drain the aqueous phase. Repeat this washing step two more times to remove residual salts.

  • Concentration & Crystallization: Concentrate the organic (DCM) layer under reduced pressure to approximately one-third of its original volume. Add n-heptane as an anti-solvent until turbidity is observed, then add an additional charge of n-heptane (approx. 10-15 L).[5]

  • Isolation: Cool the resulting slurry to 0-5°C and stir for at least 2 hours. Filter the solid product.

  • Drying: Wash the filter cake with cold n-heptane. Dry the solid in a vacuum oven at 50-60°C until constant weight is achieved.

Process Workflow and Quality Control

A robust process relies on a clear workflow with defined control points to ensure consistent quality.

5.1 Overall Synthesis Workflow

A Reactor Charging (Intermediate HCl, DCM, Water) B Basification (Add 10% NaOH) A->B C Reagent Addition (Add Dimethylcarbamoyl Chloride) B->C D Reaction & Monitoring (12-14h @ 20-50°C) C->D E Workup (Phase Separation & Water Washes) D->E F Crystallization (Concentrate & Add Anti-Solvent) E->F G Isolation & Drying (Filter, Wash, Dry) F->G H Final API (Cariprazine Base) G->H

Caption: High-level workflow for the scale-up synthesis of Cariprazine.

5.2 Quality Control Checkpoints

Caption: Critical In-Process and Quality Control (IPC/QC) points.

Expected Results

Following this protocol, the expected outcomes are consistent with those reported in modern pharmaceutical patents.

ParameterSpecificationTypical Result
Yield > 80%83 - 89%
Purity (HPLC) > 99.0%99.3 - 99.5%
Double-Condensation Impurity < 0.15%< 0.10%
Appearance White to off-white solidConforms

Data synthesized from patent examples.[5][6]

Conclusion

The transition from older, time-consuming synthetic methods to a modern, biphasic process represents a significant advancement in the manufacturing of Cariprazine. The protocol detailed herein offers a robust, efficient, and highly scalable solution for producing high-purity Cariprazine API. By carefully controlling critical parameters such as stoichiometry, temperature, and the solvent system, manufacturers can achieve excellent yields and a superior impurity profile, ensuring the final product meets the stringent quality standards required for pharmaceuticals. This method is not only suitable for large-scale laboratory preparation but is purpose-built for industrial production.[5]

References

  • Goggle Patents. (n.d.). Industrial process for the preparation of cariprazine. WO2018007986A1.
  • Justia Patents. (2021). Synthesis method for cariprazine. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial process for the preparation of cariprazine. US11274087B2.
  • Google Patents. (n.d.). Synthesis method for cariprazine. WO2020042876A1.
  • European Patent Office. (2019). SYNTHESIS METHOD FOR CARIPRAZINE. EP 3845523 A1. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of cariprazine hydrochloride. WO2019106490A1.
  • ACS Publications. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Understanding Cariprazine HCl: Synthesis and Sourcing for Pharma. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for cariprazine. EP3845523A1.
  • Google Patents. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536B.
  • Taylor & Francis Online. (2018). The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of cariprazine (RGH-188): A novel antipsychotic acting on dopamine D-3/D-2 receptors. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for cariprazine. US20210300883A1.

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reaction of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine with isocyanates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of novel urea derivatives through the .

Introduction: The Strategic Synthesis of Novel Urea Derivatives

The urea functional group is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including kinase inhibitors like Sorafenib.[1][2] Its capacity for strong hydrogen bonding allows for potent and specific interactions with biological targets.[3] The reaction between a primary amine and an isocyanate is a robust and highly efficient method for constructing the urea linkage, often proceeding with high yields and selectivity under mild conditions.[3][4]

This application note details the synthesis of urea derivatives using trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine as the primary amine component. This specific starting material is of significant interest in drug discovery for several reasons:

  • Piperazine Moiety: The piperazine ring is a common feature in centrally active agents (antipsychotics, antidepressants) and other therapeutic classes, often improving pharmacokinetic properties like solubility and receptor affinity.[5][6]

  • Cyclohexanamine Scaffold: This rigid, alicyclic structure provides a three-dimensional framework that can be exploited to achieve specific vectoral orientations for substituents, crucial for optimizing drug-target interactions.

  • Cyclopropylmethyl Group: This small, lipophilic group can enhance metabolic stability and binding affinity.

By reacting this versatile amine with a diverse range of isocyanates (R-N=C=O), researchers can rapidly generate a library of novel urea compounds. These libraries are invaluable for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents with enhanced potency, selectivity, and drug-like properties.[7][8]

Reaction Mechanism: Nucleophilic Addition

The fundamental reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the isocyanate. The lone pair of electrons on the nitrogen atom of the cyclohexanamine initiates the reaction, forming a new nitrogen-carbon bond. A subsequent proton transfer from the nitrogen to the oxygen results in the stable urea product.[9][10]

The primary amine on the cyclohexane ring is significantly more nucleophilic and less sterically hindered than the tertiary amines within the piperazine ring, ensuring the reaction proceeds regioselectively at the desired site.

Caption: Mechanism of Urea Formation.

Critical Safety Considerations: Handling Isocyanates

Isocyanates are highly reactive and pose significant health risks, including severe irritation to the eyes, skin, and respiratory tract.[11] Long-term or repeated exposure can lead to sensitization and occupational asthma.[11][12] Therefore, strict adherence to safety protocols is mandatory.

Core Safety Requirements:

  • Ventilation: All manipulations involving isocyanates must be performed in a certified chemical fume hood with sufficient airflow to capture vapors and mists.[13]

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is required:

    • Eye Protection: Chemical splash goggles and a full-face shield.[14]

    • Gloves: Chemically resistant gloves are essential. Thin latex gloves are not suitable. Nitrile or butyl rubber gloves are recommended; always check the manufacturer's compatibility data for the specific isocyanate being used.[12][15]

    • Body Protection: A lab coat or chemically resistant apron should be worn. Disposable suits may be necessary for larger-scale operations.[15]

    • Respiratory Protection: For operations with a high risk of aerosol generation (e.g., spraying) or inadequate ventilation, an air-purifying respirator with organic vapor cartridges is necessary.[13][15]

  • Handling and Cleanup:

    • Avoid breathing vapors, mists, or dust.[13]

    • Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[14]

    • Have an emergency eyewash and shower readily accessible.[15]

    • Decontaminate spills promptly according to established laboratory procedures.

Experimental Protocol: General Synthesis of a Urea Derivative

This protocol provides a general method for the reaction. The specific isocyanate used will influence reaction time and purification strategy.

Materials and Equipment

  • This compound (CAS: 876461-31-3)

  • Selected isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask with stir bar

  • Septa and needles for inert atmosphere (if required)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for aqueous workup (separatory funnel, beakers)

  • Purification system (flash chromatography or recrystallization setup)

  • Analytical instruments (NMR, LC-MS, IR)

Experimental Workflow

G start Start setup Reaction Setup - Dissolve amine in anhydrous solvent - Stir under N2 (optional) start->setup addition Reagent Addition - Add isocyanate (1.0-1.1 eq.) dropwise - Maintain at 0°C to RT setup->addition monitor Reaction Monitoring - Use TLC or LC-MS - Check for consumption of starting amine addition->monitor workup Aqueous Workup - Quench reaction (if needed) - Extract with organic solvent - Wash with brine, dry over Na2SO4 monitor->workup Reaction Complete purify Purification - Concentrate in vacuo - Purify by column chromatography or recrystallization workup->purify characterize Characterization - Obtain NMR (1H, 13C) - Confirm mass with MS - Analyze functional groups with IR purify->characterize end End characterize->end

Caption: General Experimental Workflow.

Step-by-Step Procedure

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an appropriate volume of anhydrous solvent (e.g., DCM or THF, ~0.1 M concentration).

  • Reagent Addition: Stir the solution at room temperature (or cool to 0°C in an ice bath for highly reactive isocyanates). Slowly add the selected isocyanate (1.0-1.1 eq.) to the stirred solution dropwise via syringe. The reaction is often exothermic.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is typically rapid, but can be left for 2-16 hours to ensure completion.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the starting amine spot/peak and the appearance of a new, typically less polar, product spot/peak indicates the reaction is proceeding.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a larger volume of an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted starting amine, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by either:

    • Flash Column Chromatography: Using a silica gel column with an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can yield highly pure material.

  • Characterization: Confirm the identity and purity of the final urea derivative using standard analytical techniques.

    • ¹H and ¹³C NMR: To confirm the structure. Look for characteristic broad singlets for the N-H protons of the urea moiety.[7]

    • Mass Spectrometry: To confirm the molecular weight of the product.

    • IR Spectroscopy: To identify the characteristic C=O stretch of the urea group (typically 1660-1715 cm⁻¹).[1]

Data Presentation: Example Reaction

The following table provides an example of how to structure the quantitative data for a synthesis.

ReagentCAS No.MW ( g/mol )Amount (mmol)EquivalentsMass (mg)
This compound876461-31-3237.381.001.0237.4
Phenyl Isocyanate103-71-9119.121.051.05125.1
Product: N-phenyl-N'-(...)-urea -356.501.001.0 (Theor.)356.5

Conclusion

The is a powerful and straightforward method for synthesizing diverse libraries of urea-containing compounds. These derivatives hold significant potential in drug discovery programs targeting a wide range of diseases. By following the detailed protocol and adhering strictly to the necessary safety precautions for handling isocyanates, researchers can efficiently generate novel chemical entities for biological evaluation.

References

  • Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (n.d.). Marmara Pharmaceutical Journal. Retrieved January 3, 2026, from [Link]

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved January 3, 2026, from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved January 3, 2026, from [Link]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Retrieved January 3, 2026, from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Retrieved January 3, 2026, from [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved January 3, 2026, from [Link]

  • PubMed. (2011). Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors. Retrieved January 3, 2026, from [Link]

  • Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved January 3, 2026, from [Link]

  • Health and Safety Executive (HSE). (n.d.). Construction hazardous substances: Isocyanates. Retrieved January 3, 2026, from [Link]

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  • Preprints.org. (2024). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved January 3, 2026, from [Link]

  • Organic Letters. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Retrieved January 3, 2026, from [Link]

  • University of Porto. (n.d.). Reactions of CO2 with Amines. Retrieved January 3, 2026, from [Link]

  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). Retrieved January 3, 2026, from [Link]

  • ACS Omega. (n.d.). How To Get Isocyanate?. Retrieved January 3, 2026, from [Link]

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  • PubMed. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved January 3, 2026, from [Link]

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  • The Role of Piperazine Derivatives in Drug Discovery. (n.d.). Retrieved January 3, 2026, from [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • PubChem. (n.d.). trans-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine. Retrieved January 3, 2026, from [Link]

  • iChemical. (n.d.). CYCLOHEXANAMINE,4-[4-(CYCLOPROPYLMETHYL)-1-PIPERAZINYL]-,TRANS, CAS No. 876461-31-3. Retrieved January 3, 2026, from [Link]

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The Strategic Role of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Architectural Element in Neuropharmacology

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with enhanced efficacy and refined safety profiles is paramount. Within this context, specific molecular scaffolds emerge as critical building blocks for the construction of complex, biologically active agents. One such scaffold of significant interest is trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine . While not a therapeutic agent in its own right, this compound serves as a pivotal intermediate in the synthesis of advanced neuropharmacological agents, most notably the atypical antipsychotic, Cariprazine.[1][2][3] This guide provides an in-depth exploration of the application of this compound, focusing on its integral role in drug discovery and development, and offers detailed protocols for its synthesis and characterization, tailored for researchers, scientists, and drug development professionals.

The strategic importance of this molecule lies in the unique combination of its structural features: a trans-substituted cyclohexylamine ring, a central piperazine moiety, and a cyclopropylmethyl group. This specific amalgamation of functionalities is not arbitrary; it is the result of meticulous structure-activity relationship (SAR) studies aimed at optimizing interactions with specific biological targets. The piperazine ring, a common motif in centrally active drugs, offers a versatile scaffold with favorable pharmacokinetic properties.[4][5][6] The trans-configuration of the cyclohexyl ring is crucial for the correct spatial orientation of the pharmacophores, dictating the compound's interaction with its target receptors.[2]

This application note will delve into the causality behind the selection of this specific intermediate in the synthesis of Cariprazine, a potent dopamine D2 and D3 receptor partial agonist.[7][8] We will explore how the structural attributes of this compound contribute to the final drug's pharmacological profile, offering insights into the rational design of next-generation therapeutics.

Physicochemical Properties and Structural Data

A foundational understanding of a molecule's physical and chemical characteristics is essential for its effective application in synthesis and drug development. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 876461-31-3[9][10]
Molecular Formula C14H27N3[9][10]
Molecular Weight 237.38 g/mol [10]
Appearance (Typically) Off-white to pale yellow solid-
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.-
Storage 2-8°C, protected from light.[10]

Application in Medicinal Chemistry: A Cornerstone for Cariprazine Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the multi-step synthesis of Cariprazine.[1][2][3] Cariprazine is an atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder.[7] Its mechanism of action as a dopamine D2 and D3 receptor partial agonist is intricately linked to its molecular architecture, where the this compound moiety plays a critical role.[7][8]

The Significance of the trans-Cyclohexylamine Moiety

The stereochemistry of the cyclohexyl ring is of paramount importance. The trans configuration ensures that the piperazine and the amine functionalities are positioned on opposite sides of the ring in an equatorial-equatorial or axial-axial conformation. This specific spatial arrangement is crucial for the optimal binding of Cariprazine to its target receptors. The patented chemical routes for Cariprazine synthesis often involve steps to isolate the desired trans isomer from a mixture of cis and trans diastereomers, underscoring the stereochemical sensitivity of the biological target.[2]

The Role of the Piperazine and Cyclopropylmethyl Groups

The piperazine core is a privileged scaffold in medicinal chemistry, known for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[4][5][6] In the context of Cariprazine, the piperazine ring acts as a linker, connecting the cyclohexylamine portion to the dichlorophenyl pharmacophore. The N-cyclopropylmethyl substituent is a common feature in centrally acting compounds and can influence receptor binding affinity and selectivity, as well as metabolic stability.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and characterization of this compound, based on established chemical principles and information gleaned from the synthesis of related compounds.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route. Researchers should consult specific patents and publications for detailed reaction conditions and optimization.

Objective: To synthesize this compound.

Materials:

  • 1-(Cyclopropylmethyl)piperazine

  • 4-Aminocyclohexanone hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • To a solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in dichloroethane (DCE), add 1-(cyclopropylmethyl)piperazine (1.1 eq) and triethylamine (2.5 eq) to neutralize the hydrochloride salt.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol as the eluent to separate the trans isomer from the cis isomer and other impurities.

    • Combine the fractions containing the desired trans product and concentrate under reduced pressure to yield this compound.

Expected Outcome: A solid or viscous oil corresponding to the purified product.

Protocol 2: Characterization of the Synthesized Compound

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3 or MeOD).

    • Acquire 1H and 13C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of the target compound. The stereochemistry can often be inferred from the coupling constants of the cyclohexyl protons.

  • Mass Spectrometry (MS):

    • Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS).

    • The observed mass-to-charge ratio ([M+H]+) should correspond to the calculated molecular weight of the compound (238.22 g/mol ).

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the compound using a reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

    • The chromatogram should show a single major peak corresponding to the desired product.

Visualizing the Synthetic Pathway and its Significance

To better illustrate the role of this compound, the following diagrams outline the synthetic logic and its connection to the final drug product.

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Cariprazine Starting_Materials 1-(Cyclopropylmethyl)piperazine + 4-Aminocyclohexanone Intermediate This compound Starting_Materials->Intermediate Reductive Amination Other_Reagents + Other Reagents Final_Drug Cariprazine Other_Reagents->Final_Drug Further Synthetic Steps

Caption: Synthetic workflow from starting materials to the key intermediate.

G Intermediate This compound Cariprazine Cariprazine Intermediate->Cariprazine is a key building block for D2_Receptor Dopamine D2 Receptor Cariprazine->D2_Receptor Partial Agonist D3_Receptor Dopamine D3 Receptor Cariprazine->D3_Receptor Partial Agonist Pharmacological_Effect Antipsychotic Activity D2_Receptor->Pharmacological_Effect D3_Receptor->Pharmacological_Effect

Caption: Relationship between the intermediate, Cariprazine, and its biological targets.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of strategic molecular design in medicinal chemistry. Its primary application as a key intermediate in the synthesis of Cariprazine highlights the critical role of carefully selected building blocks in achieving desired pharmacological outcomes.[1][2][3] The structural features of this compound are not merely incidental but are deliberately incorporated to ensure the final drug possesses the correct stereochemistry and pharmacophoric elements for potent and selective receptor engagement.

For researchers and drug development professionals, a thorough understanding of the synthesis and properties of such key intermediates is indispensable. The protocols and insights provided in this guide are intended to facilitate the efficient and rational development of novel therapeutics. While the direct biological activity of this compound has not been extensively reported, its core structure, the piperazine-cyclohexanamine scaffold, remains a fertile ground for the discovery of new bioactive molecules. Future research may explore modifications of this scaffold to target other CNS receptors or to develop agents for different therapeutic indications, further expanding the utility of this versatile chemical entity.

References

  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic... Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved January 3, 2026, from [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved January 3, 2026, from [Link]

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review | Request PDF. Retrieved January 3, 2026, from [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

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Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of Cariprazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Landscape of Cariprazine

Cariprazine, an atypical antipsychotic agent, has emerged as a significant therapeutic option for schizophrenia and bipolar disorder. Its complex molecular architecture, featuring a dichlorophenylpiperazine moiety linked to a dimethylurea-substituted cyclohexyl ring, necessitates a meticulously planned synthetic strategy.[1][2] A critical aspect of this strategy lies in the judicious use of protecting groups to mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the desired regioselectivity and stereoselectivity. This document provides an in-depth exploration of protecting group strategies employed in the synthesis of key Cariprazine intermediates, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The synthetic pathways to Cariprazine typically converge on the coupling of two key fragments: a substituted cyclohexyl derivative and 1-(2,3-dichlorophenyl)piperazine. The primary amino group on the cyclohexyl ring is a focal point for the application of protecting group chemistry, enabling the selective elaboration of other parts of the molecule.

Core Intermediate 1: The Protected trans-4-Aminocyclohexyl Acetic Acid Scaffold

A pivotal intermediate in many Cariprazine syntheses is the trans-4-aminocyclohexyl acetic acid ethyl ester.[3] The primary amine on this scaffold requires protection to allow for subsequent chemical transformations, such as the reduction of the ester group to an aldehyde or alcohol, which will then be coupled with the piperazine derivative.

The Ubiquity of the Boc Group: A Strategic Choice

The tert-butyloxycarbonyl (Boc) group is the most frequently employed protecting group for the amine in this intermediate.[4][5][6] The rationale behind this choice is multifaceted:

  • Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those used for ester hydrolysis and some reduction methods.[7]

  • Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.

  • Facile Cleavage: The Boc group is easily removed under acidic conditions, which are often compatible with the final steps of the synthesis, yielding the desired amine hydrochloride salt.[7][8]

The use of a Boc protecting group avoids the harsher conditions required for the removal of other groups, such as hydrogenolysis for a Cbz group, which could potentially affect other functional groups in the molecule.

Visualizing the Protection Strategy

G cluster_0 Protection of the Cyclohexylamine Intermediate Start trans-4-Aminocyclohexyl acetic acid ethyl ester Reagent Boc₂O, Base (e.g., Triethylamine, NaOH) Start->Reagent Protection Product N-Boc-trans-4-Aminocyclohexyl acetic acid ethyl ester Reagent->Product

Caption: Workflow for Boc protection of the key cyclohexylamine intermediate.

Experimental Protocol: Boc Protection of trans-4-Aminocyclohexyl Acetic Acid Ethyl Ester

This protocol outlines a typical procedure for the N-Boc protection of the primary amine on the cyclohexyl ring.

Materials:

  • trans-4-Aminocyclohexyl acetic acid ethyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend trans-4-Aminocyclohexyl acetic acid ethyl ester hydrochloride in the chosen organic solvent (e.g., DCM).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add the base (e.g., triethylamine) dropwise to neutralize the hydrochloride and free the amine.

  • To this mixture, add a solution of di-tert-butyl dicarbonate in the same solvent dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-Boc protected intermediate, which can often be used in the next step without further purification or can be purified by column chromatography if necessary.

Trustworthiness Note: The progress of this reaction should be carefully monitored to avoid the formation of di-Boc protected byproducts, although this is generally minimal with primary amines under these conditions.

Core Intermediate 2: 1-(2,3-Dichlorophenyl)piperazine

The synthesis of 1-(2,3-dichlorophenyl)piperazine often involves the reaction of 1-bromo-2,3-dichlorobenzene with N-Boc-piperazine via a Buchwald-Hartwig amination, followed by the removal of the Boc group.[9]

N-Boc-Piperazine: A Versatile Building Block

N-Boc-piperazine is a commercially available and widely used reagent. The Boc group serves to:

  • Deactivate one nitrogen atom: This prevents disubstitution on the piperazine ring during the arylation reaction.[7]

  • Facilitate purification: The protected intermediate is generally less polar and easier to handle and purify.

  • Provide a handle for deprotection: The Boc group can be cleanly removed with acid to liberate the secondary amine for subsequent coupling reactions.[9]

Alternative Protecting Groups: A Comparative Look

While Boc is prevalent, other protecting groups for the piperazine nitrogen could be considered. The table below provides a comparative analysis.

Protecting GroupIntroduction ConditionsRemoval ConditionsAdvantagesDisadvantages
Boc Boc₂O, baseAcid (e.g., HCl, TFA)Mild removal, high yieldAcid sensitive
Cbz Benzyl chloroformate, baseH₂, Pd/CStable to acidic/basic conditionsRequires hydrogenation, catalyst can be expensive
Acetyl Acetic anhydride, baseAcid or base hydrolysisInexpensiveRemoval can be harsh

For the synthesis of the 1-(2,3-dichlorophenyl)piperazine intermediate, the Boc group offers the most practical and efficient strategy for large-scale production due to the mild deprotection conditions that are less likely to interfere with the dichlorophenyl ring.

Key Coupling Reaction: Reductive Amination

A common strategy to couple the two key intermediates involves a reductive amination.[10][11][12] This typically involves the reaction of an aldehyde, derived from the protected cyclohexyl intermediate, with the secondary amine of 1-(2,3-dichlorophenyl)piperazine.

Protecting Group Considerations During Reductive Amination

The choice of protecting group on the cyclohexyl amine is crucial for the success of the reductive amination step. The Boc group is ideal as it is stable to the reducing agents commonly used, such as sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.[8]

Visualizing the Convergent Synthesis

G cluster_main Convergent Synthesis of Cariprazine Precursor cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 N-Boc-trans-4-Aminocyclohexyl acetic acid ethyl ester A2 Reduction (e.g., DIBAL-H) A1->A2 A3 N-Boc-trans-4-Aminocyclohexyl acetaldehyde A2->A3 Coupling Reductive Amination (e.g., NaBH(OAc)₃) A3->Coupling B1 1-(2,3-Dichlorophenyl)piperazine B1->Coupling Product Protected Cariprazine Precursor Coupling->Product

Caption: Convergent synthesis strategy for a key Cariprazine precursor.

Final Deprotection and Urea Formation

The final steps in the synthesis of Cariprazine involve the deprotection of the cyclohexylamine and the formation of the dimethylurea moiety.

Acidic Deprotection

The Boc group is typically removed using a strong acid such as hydrochloric acid in a suitable solvent like ethyl acetate or methanol.[4] This step is often performed concurrently with the formation of the hydrochloride salt of the amine, which can aid in purification.

Experimental Protocol: Boc Deprotection of the Cariprazine Precursor

Materials:

  • N-Boc protected Cariprazine precursor

  • Anhydrous HCl in a solvent (e.g., 4M HCl in Dioxane or HCl gas in Ethyl Acetate)

  • Ethyl Acetate or Methanol

  • Diethyl ether or Heptane (for precipitation)

Procedure:

  • Dissolve the N-Boc protected Cariprazine precursor in the chosen solvent (e.g., Ethyl Acetate).

  • Cool the solution to 0-5 °C.

  • Slowly add the acidic solution (e.g., 4M HCl in Dioxane) to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • The deprotected amine hydrochloride salt often precipitates from the reaction mixture. If not, an anti-solvent like diethyl ether or heptane can be added to induce precipitation.

  • Filter the solid, wash with the anti-solvent, and dry under vacuum to obtain the desired amine hydrochloride salt.

Authoritative Grounding: The cleavage of the Boc group proceeds via a carbocationic intermediate, which is why it is highly susceptible to acidic conditions. The choice of a non-nucleophilic acid and solvent is important to avoid side reactions.

The liberated amine is then reacted with dimethylcarbamoyl chloride to form the final Cariprazine molecule.[1][2][13]

Conclusion: The Strategic Imperative of Protecting Groups

The synthesis of Cariprazine is a testament to the power and necessity of protecting group chemistry in modern drug development. The strategic selection and application of protecting groups, particularly the Boc group for primary and secondary amines, are fundamental to achieving a high-yielding and scalable synthesis. By understanding the causality behind the choice of protecting groups and adhering to robust protocols, researchers can efficiently navigate the synthetic challenges posed by this important therapeutic agent.

References

  • ResearchGate. (n.d.). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Available at: [Link]

  • Bentham Science. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1). Available at: [Link]

  • Ingenta Connect. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70. Available at: [Link]

  • Google Patents. (n.d.). WO2018007986A1 - Industrial process for the preparation of cariprazine.
  • Google Patents. (n.d.). US11274087B2 - Industrial process for the preparation of cariprazine.
  • Bentham Science. (n.d.). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Available at: [Link]

  • Google Patents. (n.d.). WO2020042876A1 - Synthesis method for cariprazine.
  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic.... Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of cariprazine key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride. Available at: [Link]

  • Justia Patents. (n.d.). synthesis method for cariprazine. Available at: [Link]

  • Sciforum. (n.d.). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Available at: [Link]

  • Google Patents. (n.d.). CN114539185B - A preparation method of cariprazine and its intermediate.
  • Google Patents. (n.d.). US20200375983A1 - A process for the preparation of cariprazine hydrochloride.
  • Patsnap. (n.d.). Preparation method of cariprazine intermediate. Available at: [Link]

  • Google Patents. (n.d.). WO2017096997A1 - Preparation method for cariprazine.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Google Patents. (n.d.). CN110872262A - Synthesis method of cariprazine.
  • Google Patents. (n.d.). CN114539185A - Preparation method of cariprazine and intermediate thereof.
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synt. JOCPR, 16(4), 11-12. Available at: [Link]

  • Google Patents. (n.d.). US20210300883A1 - Synthesis method for cariprazine.
  • Royal Society of Chemistry. (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. PMC. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of Mono-N-substituted Piperazines with Cyclopropylmethyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of avoiding di-alkylation during the synthesis of piperazine derivatives with cyclopropylmethyl halides. As your Senior Application Scientist, I will walk you through the mechanistic considerations and practical solutions to achieve high yields of your desired mono-alkylated product.

The piperazine moiety is a vital scaffold in medicinal chemistry, but its symmetrical nature, with two reactive secondary amine groups, presents a significant synthetic hurdle: controlling the degree of substitution to favor mono- over di-alkylation.[1] This challenge is particularly pertinent when working with reactive electrophiles like cyclopropylmethyl halides.

Troubleshooting at a Glance: A Decision-Making Workflow

Before diving into detailed troubleshooting, the following workflow provides a high-level overview of the key decision points when encountering issues with di-alkylation.

G start Start: Synthesis of Mono-Cyclopropylmethyl Piperazine issue Problem: Significant Di-alkylation Observed start->issue check_stoichiometry Is a large excess of piperazine being used (≥ 5 eq)? issue->check_stoichiometry use_excess Action: Increase piperazine to 5-10 equivalents check_stoichiometry->use_excess No check_conditions Are reaction conditions optimized (low temp, slow addition)? check_stoichiometry->check_conditions Yes use_excess->check_conditions optimize_conditions Action: Lower temperature, add halide dropwise check_conditions->optimize_conditions No consider_protection Is di-alkylation still problematic or is a cleaner route desired? check_conditions->consider_protection Yes optimize_conditions->consider_protection use_boc Strategy: Mono-protection with Boc group consider_protection->use_boc Cleaner Route use_monosalt Strategy: In situ mono-hydrochloride formation consider_protection->use_monosalt Alternative end End: High yield of mono-alkylated product use_boc->end use_monosalt->end

Caption: Troubleshooting flowchart for piperazine mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is di-alkylation a common problem in piperazine synthesis?

A: The symmetrical nature of piperazine with its two secondary amine groups of similar reactivity is the primary reason for di-alkylation.[1] After the first N-alkylation, the resulting mono-substituted piperazine can still act as a nucleophile and react with another molecule of the alkylating agent, leading to the formation of the 1,4-disubstituted byproduct.[2]

Q2: How does the use of a cyclopropylmethyl halide specifically impact this reaction?

A: Cyclopropylmethyl halides are reactive primary halides. While the cyclopropyl group itself is not exceptionally bulky, its proximity to the reactive center can influence the reaction kinetics. The primary nature of the halide favors an SN2 reaction mechanism. The key to controlling the reaction lies in managing the relative nucleophilicity of the unreacted piperazine versus the mono-alkylated product and the reaction conditions.

Q3: What is the simplest method to favor mono-alkylation?

A: The most straightforward approach is to use a large excess of piperazine relative to the cyclopropylmethyl halide (e.g., 5-10 equivalents).[3] This stoichiometric imbalance statistically increases the probability that the halide will react with an unsubstituted piperazine molecule rather than the mono-substituted product.

Q4: When should I consider using a protecting group strategy?

A: A protecting group strategy is highly recommended when:

  • You require a very clean reaction with minimal di-substituted byproduct.

  • The excess piperazine is difficult to remove from the final product.

  • The downstream application of your product has very low tolerance for the di-alkylated impurity.

The use of a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method for ensuring mono-alkylation.[2][4]

Q5: Are there alternatives to using a large excess of piperazine or a protecting group?

A: Yes, the in situ formation of a monopiperazinium salt is an effective strategy.[2] By reacting piperazine with one equivalent of an acid (like HCl), one of the nitrogen atoms is protonated and thus deactivated, directing the alkylation to the free, non-protonated nitrogen.[5]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Excessive Di-alkylation Product Formation
  • Potential Cause: The stoichiometry of piperazine to the cyclopropylmethyl halide is too low. The mono-alkylated product successfully competes with the starting piperazine for the alkylating agent.

    • Solution: Increase the excess of piperazine to at least 5-10 equivalents. This statistically favors the reaction with the more abundant unreacted piperazine.[3]

  • Potential Cause: The reaction temperature is too high, or the cyclopropylmethyl halide is added too quickly. Elevated temperatures can increase the rate of the second alkylation.[2]

    • Solution: Conduct the reaction at a lower temperature and add the cyclopropylmethyl halide solution dropwise over an extended period. This helps to maintain a low concentration of the alkylating agent in the reaction mixture, further favoring reaction with the excess piperazine.[3]

  • Potential Cause: The choice of base is promoting di-alkylation. A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and making it more susceptible to a second alkylation.[2]

    • Solution: Consider using a milder base, such as potassium carbonate or sodium bicarbonate, instead of strong bases like sodium hydroxide.[2]

Issue 2: Low Yield of the Mono-alkylated Product
  • Potential Cause: Formation of quaternary ammonium salts. Over-alkylation on the same nitrogen can lead to the formation of water-soluble quaternary ammonium salts, which may be lost during aqueous workup.[2]

    • Solution: This is less common with primary halides but can occur under harsh conditions. Using a protecting group strategy or reductive amination instead of direct alkylation can prevent this side reaction.[4]

  • Potential Cause: Suboptimal reaction conditions. Incorrect temperature, reaction time, or solvent can negatively impact the yield.

    • Solution: Systematically vary the reaction parameters to find the optimal conditions for your specific substrate. Monitor the reaction progress using techniques like TLC or LC-MS to determine the point of maximum mono-alkylated product formation.

Issue 3: Difficulty in Purifying the Mono-alkylated Product
  • Potential Cause: The physical properties of the mono- and di-alkylated products, as well as the excess piperazine, are very similar, making separation by column chromatography or distillation challenging.

    • Solution 1 (for excess piperazine): Excess piperazine can sometimes be removed by an acidic wash, which protonates the more basic piperazine and transfers it to the aqueous layer.

    • Solution 2 (for di-alkylated byproduct): If chromatographic separation is difficult, switching to a cleaner synthetic strategy, such as the use of N-Boc-piperazine, is the most effective solution.[4] The purification of the protected intermediate is often simpler, and the final deprotection step is typically high-yielding.

Comparative Analysis of Mono-Alkylation Strategies

The choice of strategy depends on factors such as scale, purity requirements, and cost. The following table summarizes the advantages and disadvantages of the most common approaches.

StrategyKey PrincipleTypical ConditionsAdvantagesDisadvantages
Excess Piperazine Statistical control5-10 eq. piperazine, K₂CO₃, Acetonitrile, RT to refluxOne-step, cost-effective for the reagent.[5]Can be difficult to remove excess piperazine; may still yield some di-alkylated product.[5]
Mono-protection (N-Boc) Selective blocking of one nitrogen1. Protection with Boc₂O. 2. Alkylation. 3. Deprotection with acid (e.g., HCl, TFA).[2]High selectivity for mono-alkylation, clean reaction.Multi-step process which can lower the overall yield; higher cost.
In Situ Mono-Protonation Deactivation of one nitrogen via protonationPiperazine + 1 eq. Acid (e.g., HCl), then add alkylating agent.[2]One-pot procedure, avoids protecting groups.The nucleophilicity of the unprotonated nitrogen is lower, potentially requiring longer reaction times or more reactive halides.[5]

Experimental Protocols

Protocol 1: Mono-alkylation using N-Boc-piperazine

This protocol outlines the synthesis of 1-(cyclopropylmethyl)piperazine via a protected intermediate.

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM to the piperazine solution over 2-3 hours.[3]

  • Allow the reaction mixture to stir at room temperature overnight.

  • Evaporate the DCM under reduced pressure and add water to the residue.

  • The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extract the aqueous solution with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent to yield 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-piperazine

  • In a reaction flask, combine 1-Boc-piperazine (1 eq.), cyclopropylmethyl bromide (1.1 eq.), and potassium carbonate (1.5 eq.) in acetonitrile.

  • Reflux the mixture and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude N-Boc-4-(cyclopropylmethyl)piperazine.[6][7]

Step 3: Deprotection of the Boc Group

  • Dissolve the crude product from Step 2 in a suitable solvent like isopropanol or dichloromethane.[6][7]

  • Slowly add an excess of concentrated hydrochloric acid (2.5 eq) while maintaining the temperature between 40-50°C.[6]

  • Stir the reaction at this temperature for 4 hours.

  • Upon completion, concentrate the solution to remove the organic solvent.

  • Adjust the pH of the residue to 10-11 with an aqueous sodium hydroxide solution.

  • Extract the product with dichloromethane (3x), combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Evaporation of the solvent yields the final product, 1-(cyclopropylmethyl)piperazine.[6]

G Piperazine Piperazine MonoBoc 1-Boc-piperazine Piperazine->MonoBoc Protection Boc2O Boc₂O, DCM Protected_Product N-Boc-4-(cyclopropylmethyl)piperazine MonoBoc->Protected_Product Alkylation Alkyl_Halide Cyclopropylmethyl Halide, K₂CO₃, MeCN Final_Product 1-(Cyclopropylmethyl)piperazine Protected_Product->Final_Product Deprotection Acid HCl, Isopropanol

Caption: Synthetic workflow using a Boc-protecting group strategy.

References

  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines1. Available at: [Link]

  • A Comparative Guide to Alkylating Agents for Piperazine Substitution - Benchchem.
  • Methods for the catalytic synthesis of piperazine (2022) - SciSpace. Available at: [Link]

  • Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem.
  • The medicinal chemistry of piperazines: A review. - R Discovery - Researcher.Life. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents.
  • Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alka. Available at: [Link]

  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate. Available at: [Link]

  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. Available at: [Link]

  • Piperazine synthesis - Organic Chemistry Portal. Available at: [Link]

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.

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Technical Support Center: Purification of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from typical reaction mixtures. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction

The synthesis of this compound, often a key intermediate in pharmaceutical development, typically involves a reductive amination reaction between 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-one and an amine source.[1][2] While the synthesis itself is relatively straightforward, the subsequent purification to isolate the desired trans-diastereomer in high purity can present several challenges. This guide will address these common issues and provide robust solutions.

The inherent basicity and polarity of the dual amine functionalities in the target molecule can lead to difficulties in standard chromatographic separations.[3][4] Furthermore, the presence of the cis-diastereomer and other reaction-related impurities necessitates carefully designed purification strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Besides the starting materials and reagents, the primary impurities are typically:

  • cis-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine: The diastereomeric byproduct of the reduction.

  • Unreacted 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-one: The ketone starting material.

  • Over-alkylated byproducts: Though less common with controlled reductive amination, they can sometimes be observed.

  • Reducing agent residues and byproducts: For example, borohydride salts and their derivatives.[5]

Q2: My crude product is an oil/waxy solid and difficult to handle. Is this normal?

A2: Yes, this is quite common. Piperazine derivatives can be hygroscopic, readily absorbing atmospheric moisture, which can result in a non-crystalline, oily, or waxy appearance.[3] Thorough drying under high vacuum is recommended before attempting purification.

Q3: Can I use a standard silica gel column for purification?

A3: While possible, it often presents challenges. The basic nature of the amine groups in your target compound can lead to strong interactions with the acidic silanol groups on standard silica gel.[4] This can result in significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.

Q4: Is there a way to separate the cis and trans diastereomers?

A4: Yes, separation is achievable. Diastereomers have different physical properties, which allows for their separation by techniques like chromatography or recrystallization.[6] The key is to find a system that can effectively resolve these differences.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the purification process.

Problem 1: Poor Separation and Significant Tailing on Silica Gel Chromatography

Cause: As mentioned in the FAQs, the basic amine functionalities interact strongly with the acidic silica surface.[4] This acid-base interaction hinders proper elution and leads to poor chromatographic performance.

Solution:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

    • Recommended Modifiers: Triethylamine (TEA) at 0.1-1% (v/v) or ammonium hydroxide (aqueous, concentrated) at 0.1-1% (v/v) in the more polar solvent of your mobile phase (e.g., methanol or isopropanol).

  • Use of Deactivated or Functionalized Silica:

    • Amine-functionalized silica: This is often an excellent choice as it minimizes the acid-base interactions, leading to sharper peaks and better separation.[4]

    • Deactivated silica (e.g., treated with a silanizing agent): This can also reduce the acidity of the stationary phase.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) as an alternative to silica gel.

Experimental Protocol: Modified Silica Gel Flash Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Pack the column with the slurry.

  • Equilibration: Equilibrate the packed column with the mobile phase containing the basic modifier (e.g., 99:1 dichloromethane:triethylamine) for at least 3-5 column volumes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity (e.g., by introducing methanol containing the same percentage of triethylamine). A typical gradient might be from 0% to 10% methanol in dichloromethane (both containing 1% TEA).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

Problem 2: Difficulty in Separating cis and trans Diastereomers

Cause: The cis and trans diastereomers may have very similar polarities, making their separation by standard chromatography challenging.

Solution:

  • High-Performance Flash Chromatography: Utilize a high-resolution flash chromatography system with a high-efficiency column to improve the separation.

  • Reversed-Phase Chromatography (C18): Diastereomers can sometimes be separated more effectively on a C18 column using a mobile phase of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[6]

  • Diastereomeric Salt Formation and Recrystallization: This is a classical and often highly effective method for separating diastereomers.[7]

    • React the mixture of diastereomers with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.

    • These salts will have different solubilities, allowing for the selective crystallization of one salt.[7][8]

    • The purified salt is then treated with a base to regenerate the pure amine diastereomer.

Experimental Protocol: Purification via Diastereomeric Salt Recrystallization

  • Salt Formation: Dissolve the crude mixture of cis and trans isomers in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent.

  • Crystallization: Stir the mixture, possibly with gentle heating, to facilitate salt formation and subsequent precipitation. Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to maximize crystal formation.[9][10]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Purity Check: Analyze the purity of the salt (and the corresponding amine after a small-scale basification) to determine the diastereomeric excess. If necessary, the recrystallization process can be repeated to improve purity.[7]

  • Regeneration of the Free Amine: Dissolve the purified salt in water and basify the solution with a suitable base (e.g., NaOH, K2CO3) to a pH > 12.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the purified trans-amine.

Problem 3: Product is Water-Soluble, Complicating Aqueous Work-up

Cause: The presence of multiple amine groups can impart some water solubility, especially in acidic conditions where the amines are protonated.

Solution:

  • Basify Before Extraction: Ensure the aqueous layer is strongly basic (pH > 12) before extracting the product with an organic solvent. This will ensure the amines are in their free base form, which is less water-soluble.

  • Use of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to "salt out" the organic compound from the aqueous phase and also removes residual water.

  • Extraction with a More Polar Solvent: If the product has significant water solubility even in its free base form, consider using a more polar extraction solvent like n-butanol.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (pH > 12) Crude->Workup Extraction Organic Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Modified Flash Chromatography (Amine-modified mobile phase or stationary phase) Drying->Chromatography Primary Method SaltFormation Diastereomeric Salt Formation Drying->SaltFormation Alternative/Secondary Method PureProduct Pure trans-Isomer Chromatography->PureProduct Recrystallization Recrystallization SaltFormation->Recrystallization Basification Basification and Extraction Recrystallization->Basification Basification->PureProduct

Caption: General purification workflow for this compound.

Data Summary Table

Purification MethodAdvantagesDisadvantagesTypical Purity
Modified Flash Chromatography Relatively fast, applicable to a wide range of impurities.May require optimization of mobile phase and stationary phase; can use large volumes of solvent.>95%
Diastereomeric Salt Recrystallization Can achieve very high diastereomeric purity; scalable.Requires a suitable resolving agent; may involve multiple steps and potential for yield loss.>99% de
Reversed-Phase HPLC High resolving power for closely related compounds.Typically used for smaller scale purification; can be costly.>98%

Final Recommendations

For the purification of this compound, a multi-step approach is often the most effective. An initial aqueous work-up under basic conditions, followed by a primary purification using modified flash chromatography, will typically yield a product of sufficient purity for many applications. If very high diastereomeric purity is required, subsequent diastereomeric salt formation and recrystallization is the recommended method.

Always characterize your final product thoroughly using appropriate analytical techniques (e.g., NMR, LC-MS, chiral HPLC) to confirm its identity and purity.

References

  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Scribd.
  • Biotage. Is there an easy way to purify organic amines?.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.
  • YouTube.
  • OSTI.gov.
  • Google Patents.
  • Santai Technologies. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • ResearchGate.
  • PubMed.
  • McMaster University.
  • Sigma-Aldrich.
  • ResearchGate.
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  • iChemical. CYCLOHEXANAMINE,4-[4-(CYCLOPROPYLMETHYL)-1-PIPERAZINYL]-,TRANS, CAS No. 876461-31-3.
  • ChemicalBook. CyclohexanaMine, 4-[4-(cyclopropylMethyl)-1-piperazinyl]-, trans- | 876461-31-3.
  • Echemi. trans-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexanamine | 876461-31-3.
  • Google Patents. Preparation method of trans-4-methyl cyclohexylamine.
  • MDPI.
  • Master Organic Chemistry.
  • Organic Chemistry Portal.
  • PubMed Central.
  • Google Patents. A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • MDPI. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.
  • MedChemExpress. trans-4-Methylcyclohexanamine | Parasite Inhibitor.
  • University of Michigan Library. The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols.
  • ElectronicsAndBooks.com. Liquid chromatographic separation of the stereoisomers of thiazide diuretics.

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Cariprazine Synthesis Yield Enhancement: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cariprazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of Cariprazine from its key intermediates. Our focus is on providing practical, experience-driven advice to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow. We will delve into the causality behind common experimental pitfalls and offer validated protocols to enhance the robustness of your synthesis.

Technical Support Center: Troubleshooting & FAQs

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will cover the two main stages of a common Cariprazine synthesis route:

  • Synthesis of the Key Intermediate: 1-(2,3-Dichlorophenyl)piperazine (DCPP)

  • Coupling and Final Assembly of the Cariprazine Molecule

Part 1: Optimizing the Synthesis of 1-(2,3-Dichlorophenyl)piperazine (DCPP)

The formation of the N-arylpiperazine core is a critical step that often dictates the overall efficiency of the Cariprazine synthesis. Low yields and side reactions are common hurdles.

Frequently Asked Questions & Troubleshooting

Question 1: My yield for the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is consistently low (<30%). What are the likely causes and how can I improve it?

Answer: This is a classic cyclization reaction that can be plagued by several issues. The low yield is often attributable to incomplete reaction, side-product formation, and difficult purification. Let's break down the potential causes and solutions.

  • Causality: The reaction involves a double N-alkylation. Incomplete reaction can result from insufficient reactivity of the starting materials or deactivation of the amine nucleophile. Side reactions, such as polymerization of the bis(2-chloroethyl)amine, can also reduce the yield. High reaction temperatures, while necessary for cyclization, can also lead to degradation.

  • Troubleshooting & Optimization:

    • Reaction Conditions: The reaction temperature is a critical parameter. While some procedures call for temperatures as high as 200°C, this can lead to charring and byproduct formation[1]. A more controlled approach is to maintain the temperature between 120-160°C[1]. The reaction time is also crucial; prolonged heating can be detrimental. Monitoring the reaction by HPLC is essential to determine the optimal reaction endpoint.

    • Base Selection: The choice and amount of base are critical for neutralizing the HCl salt of the bis(2-chloroethyl)amine and facilitating the nucleophilic attack. Potassium carbonate is a common and effective choice[2]. Ensure it is finely powdered and anhydrous to maximize its reactivity.

    • Solvent: High-boiling point solvents like n-butanol or xylene are typically used[2][3]. Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as tetrabutylammonium bromide, can significantly improve the reaction rate and yield by facilitating the interaction between the reactants in a heterogeneous mixture[3][4].

Question 2: I am observing significant amounts of impurities during the DCPP synthesis. How can I identify and minimize them?

Answer: Impurity formation is a common challenge. The primary impurities often arise from incomplete reaction or side reactions.

  • Common Impurities:

    • Unreacted 2,3-dichloroaniline.

    • Mono-alkylated intermediate.

    • Polymerization byproducts of bis(2-chloroethyl)amine.

  • Minimization Strategies:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of bis(2-chloroethyl)amine can help drive the reaction to completion, but a large excess can lead to more byproducts.

    • Temperature Control: As mentioned, avoid excessive temperatures to minimize degradation and side reactions.

    • Purification: The crude product is often an oil[2]. Trituration with a non-polar solvent like petroleum ether or heptane can help to solidify the desired product and remove some of the more soluble impurities[2]. For higher purity, column chromatography or recrystallization of the hydrochloride salt may be necessary[1]. A patent describes a method to obtain high purity DCPP hydrochloride with a yield of over 59.5% through a specific workup and recrystallization process[1].

Part 2: Enhancing the Yield of Cariprazine Assembly

The subsequent steps involve coupling the DCPP intermediate with the cyclohexyl moiety and forming the urea linkage. These steps also present opportunities for yield improvement and impurity reduction.

Frequently Asked Questions & Troubleshooting

Question 3: The coupling reaction between DCPP and the activated cyclohexyl intermediate is inefficient. What are the best coupling strategies?

Answer: The efficiency of this step is highly dependent on the nature of the cyclohexyl intermediate and the coupling method.

  • Common Strategies & Their Challenges:

    • Alkylation with a Halide or Mesylate: This is a common approach, but can be slow and require elevated temperatures, which can lead to side reactions[5]. The use of mesylates can introduce potentially genotoxic impurities that are difficult to remove[6].

    • Reductive Amination: This is a cleaner and often more efficient method. It involves reacting DCPP with a cyclohexyl aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride[5].

    • Amide Coupling followed by Reduction: This involves coupling DCPP with a carboxylic acid derivative of the cyclohexyl moiety to form an amide, which is then reduced to the amine[6][7]. This multi-step process can have a lower overall yield.

  • Recommended Approach: Reductive Amination For its efficiency and milder reaction conditions, reductive amination is often the preferred method.

    • Protocol: A detailed protocol for a similar reductive amination can be found in the literature[5]. The key is to form the iminium ion intermediate before adding the reducing agent.

    • Optimization:

      • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient iminium ion formation.

      • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for this transformation.

      • Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for reductive amination.

Question 4: I am struggling with the formation of a double-condensation impurity in the final urea formation step. How can I avoid this?

Answer: The formation of a double-condensation impurity, where two molecules of the amine react with one molecule of dimethylcarbamoyl chloride, is a known issue[8][9][10].

  • Causality: This side reaction is favored when there is a localized high concentration of dimethylcarbamoyl chloride or when the reaction is run for an extended period at elevated temperatures.

  • Mitigation Strategies:

    • Slow Addition: Add the dimethylcarbamoyl chloride solution dropwise to a solution of the amine intermediate at a controlled temperature (e.g., 0-5 °C)[10][11]. This maintains a low concentration of the acylating agent and minimizes the formation of the byproduct.

    • Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction[10].

    • Reaction Time: Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed to prevent further reaction to the byproduct. Some optimized procedures report complete reaction in a much shorter time than older methods[9][11][12].

    • Aqueous Inorganic Base: A patented method describes the use of an aqueous solution of an inorganic base, which significantly reduces the reaction time and the formation of the double-condensation impurity, leading to a product with purity greater than 99.0% and a high yield[8][9][13].

Data Summary & Protocols

Table 1: Comparison of DCPP Synthesis Conditions
ParameterMethod A (Conventional)Method B (Optimized with PTC)
Starting Materials 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl2,3-dichloroaniline, bis(2-chloroethyl)amine HCl
Base K₂CO₃K₂CO₃
Solvent n-ButanolXylene
Catalyst NoneTetrabutylammonium bromide (PTC)
Temperature 120-130 °C130-135 °C
Reaction Time 48 h48 h
Reported Yield ~28%[2]~88%[3]
Experimental Protocol: Optimized Synthesis of 1-(2,3-Dichlorophenyl)piperazine (DCPP)

Based on the procedure described by Chu, et al.[3]

  • To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol, 1 eq.) in xylene (150 mL), add bis(2-chloroethyl)amine hydrochloride (11.0 g, 61.72 mmol, 1 eq.), p-toluenesulfonic acid (1.17g, 6.17 mmol, 0.1 eq.), and tetrabutylammonium bromide (2.0 g, 6.17 mmol, 0.1 eq.).

  • Heat the reaction mixture to 130-135 °C for 48 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 6-7 with aqueous ammonia.

  • Extract the organic compounds with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The resulting pale brown liquid can be used in the next step without further purification or can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low DCPP Yield

low_dcpp_yield start Low DCPP Yield check_temp Is Reaction Temperature Optimal (120-160°C)? start->check_temp check_base Is Base Anhydrous and Finely Powdered? check_temp->check_base Yes solution_temp Adjust Temperature and Monitor by HPLC check_temp->solution_temp No check_ptc Is a Phase Transfer Catalyst Being Used? check_base->check_ptc Yes solution_base Use Anhydrous, Finely Powdered K₂CO₃ check_base->solution_base No check_purity Are Starting Materials Pure and Anhydrous? check_ptc->check_purity Yes solution_ptc Add Tetrabutylammonium Bromide check_ptc->solution_ptc No solution_purity Purify/Dry Starting Materials check_purity->solution_purity No

Caption: Troubleshooting flowchart for low DCPP yield.

Diagram 2: Cariprazine Final Step Impurity Minimization

cariprazine_impurity amine trans-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine cariprazine {Cariprazine (Desired Product)} amine->cariprazine + DMC (1 eq) impurity {Double-Condensation Impurity} amine->impurity + DMC (>1 eq) (Side Reaction) dmc Dimethylcarbamoyl Chloride dmc->cariprazine dmc->impurity conditions Reaction Conditions|{Slow Addition of DMC Low Temperature (0-5°C) Aqueous Inorganic Base Monitor by HPLC} conditions->cariprazine conditions->impurity

Caption: Minimizing double-condensation impurity.

References

  • Synthesis of 1-(3,4-Dichlorophenyl)piperazine. PrepChem.com. [Link]

  • Industrial process for the preparation of cariprazine.
  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Ingenta Connect. [Link]

  • Process development of the synthesis of 2,3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology. [Link]

  • Synthesis method for cariprazine.
  • Synthesis method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride.
  • Industrial process for the preparation of cariprazine.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Synthesis method for cariprazine.
  • Synthesis method of cariprazine.
  • synthesis method for cariprazine. Justia Patents. [Link]

  • Synthesis method for cariprazine.
  • SYNTHESIS METHOD FOR CARIPRAZINE. European Patent Office (EP 3845523 A1). [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • The synthesis of the key intermediate of cariprazine a Retrosynthetic... ResearchGate. [Link]

  • A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate. [Link]

  • Preparation method of cariprazine intermediate. Eureka | Patsnap. [Link]

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troubleshooting low conversion in the reductive amination step for Cariprazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cariprazine Synthesis

Guide: Troubleshooting Low Conversion in the Reductive Amination Step

As a Senior Application Scientist, I've frequently collaborated with research and development teams on the challenges inherent in multi-step pharmaceutical syntheses. The reductive amination step in the synthesis of Cariprazine, while elegant, is a common bottleneck where suboptimal yields can occur. This guide is structured as a series of troubleshooting questions, moving from foundational checks to more nuanced optimization strategies, to help you diagnose and resolve low conversion issues effectively.

FAQ 1: Foundational Checks

Question: My Cariprazine reductive amination has stalled or shows low conversion (<85%). I'm reacting 2-[trans-4-(3,3-dimethylureido)cyclohexyl]acetaldehyde with 1-(2,3-dichlorophenyl)piperazine using sodium triacetoxyborohydride (NaBH(OAc)₃). What are the first things I should verify?

Answer: Before investigating complex kinetic or mechanistic issues, it's crucial to validate the foundational parameters of your reaction. Over 90% of issues at this stage stem from reagent quality, stoichiometry, or atmospheric control.

  • 1.1. Reagent Quality & Purity:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the most common point of failure. STAB is a moisture-sensitive reagent; its hydride activity degrades over time, especially if stored improperly.[1] A simple potency test can be invaluable. You should never assume 100% activity from a previously opened bottle.

    • Aldehyde Precursor: The aldehyde, 2-[trans-4-(3,3-dimethylureido)cyclohexyl]acetaldehyde, can be prone to oxidation to the corresponding carboxylic acid or self-condensation (aldol reaction) upon storage. Purity should be confirmed by ¹H NMR before use.

    • Amine Salt Form: Ensure you are using the free base of 1-(2,3-dichlorophenyl)piperazine. If you are starting from a hydrochloride salt, it must be neutralized with a suitable base (e.g., triethylamine, DIPEA) before the reaction, as the protonated amine is not nucleophilic enough to initiate imine formation.

  • 1.2. Strict Anhydrous Conditions:

    • The entire reaction hinges on the formation of an iminium ion intermediate, which is formed through the dehydration of a carbinolamine.[2] Any water present in the reaction will shift the equilibrium away from the iminium ion, directly inhibiting the reaction.

    • Actionable Protocol: Dry all glassware in an oven (120°C overnight). Use anhydrous solvents, preferably fresh from a solvent purification system or from a recently opened sealed bottle. Handle STAB in a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen).

  • 1.3. Stoichiometry:

    • A slight excess of one reactant is often used to drive the reaction to completion. In this case, using the amine as the limiting reagent is common. The reducing agent, STAB, is almost always used in excess.

    • Recommended Stoichiometry:

      • Amine: 1.0 equivalents

      • Aldehyde: 1.05–1.2 equivalents

      • Sodium Triacetoxyborohydride: 1.4–2.0 equivalents[2]

Initial Troubleshooting Workflow

G start Low Conversion Detected reagent_check 1. Verify Reagent Quality - STAB Potency - Aldehyde Purity (NMR) - Amine is Free Base start->reagent_check water_check 2. Confirm Anhydrous Conditions - Oven-dried glassware? - Anhydrous solvent? - Inert atmosphere? reagent_check->water_check stoich_check 3. Check Stoichiometry - Aldehyde (1.05-1.2 eq)? - STAB (1.4-2.0 eq)? water_check->stoich_check proceed Proceed to Condition Optimization stoich_check->proceed G cluster_0 Step 1: Iminium Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) A Aldehyde + Amine B Carbinolamine Intermediate A->B Nucleophilic Attack C Iminium Ion + H₂O B->C Dehydration (Rate-Limiting) C->B Hydrolysis D Cariprazine C->D Hydride Delivery from NaBH(OAc)₃

Caption: The two-stage mechanism of reductive amination.

  • 2.1. Solvent Choice:

    • STAB is incompatible with protic solvents like methanol or ethanol, which will react with the reagent. [1][3]The reaction rate is also highly dependent on solvent polarity.

    • Causality: Non-polar, aprotic solvents are ideal. Dichloroethane (DCE) is the most commonly cited and effective solvent for this reaction, followed by Dichloromethane (DCM) and Tetrahydrofuran (THF). [4]These solvents effectively solubilize the reactants without interfering with the reducing agent.

  • 2.2. pH and Catalysis:

    • Imine formation is catalyzed by mild acid. [5]However, the amine's nucleophilicity is reduced at low pH. Therefore, a delicate balance is required.

    • Causality: STAB reactions often include a catalytic amount of acetic acid (or it is generated in situ from the reagent). This protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (H₂O) and accelerating the formation of the critical iminium ion. [6]If the reaction is too slow, adding 0.5-1.0 equivalents of glacial acetic acid can significantly improve the rate.

  • 2.3. Temperature:

    • These reactions are typically run at ambient temperature (20-25°C).

    • Causality: While gentle heating (~40°C) can sometimes accelerate slow imine formation, it can also promote side reactions, such as aldehyde self-condensation. Conversely, running the reaction at 0°C may be necessary if dealing with a particularly unstable aldehyde, but this will slow the reaction rate considerably.

Table 1: Critical Reaction Parameters
ParameterRecommendedRationale
Solvent Dichloroethane (DCE)Aprotic, good solubility, optimal for STAB. [4]
Reducing Agent NaBH(OAc)₃ (STAB)Selectively reduces iminium ions over carbonyls. [1][6]
Catalyst Acetic Acid (0.5-1.0 eq)Accelerates the rate-limiting dehydration step. [5][6]
Temperature 20-25°C (Ambient)Balances reaction rate against potential side reactions.
Atmosphere Inert (N₂ or Ar)Prevents degradation of moisture-sensitive STAB.

FAQ 3: Side Reactions and Impurity Profiling

Question: My reaction consumes the starting materials, but the yield of Cariprazine is low, and I see several new spots on my TLC/LCMS. What are the likely side reactions?

Answer: Low yield in the face of starting material consumption points directly to competing reaction pathways. In the synthesis of Cariprazine, two impurities are particularly relevant.

  • 3.1. Over-alkylation/Double Condensation Impurity:

    • This occurs when the newly formed Cariprazine (a secondary amine) reacts with another molecule of the aldehyde precursor. This forms a new iminium ion, which is then reduced to a tertiary amine impurity.

    • Mitigation: This is controlled by stoichiometry and addition order. Adding the aldehyde slowly to the mixture of the amine and STAB can help maintain a low concentration of the aldehyde, minimizing its reaction with the product. A patent for Cariprazine synthesis specifically notes the control of this "double-condensation impurity". [7][8]

  • 3.2. Aldehyde Reduction:

    • While STAB is highly selective for the iminium ion, it can slowly reduce aldehydes, especially if the imine formation is sluggish. [2]This leads to the formation of 2-[trans-4-(3,3-dimethylureido)cyclohexyl]ethanol.

    • Mitigation: Ensure that imine formation is efficient. The use of a catalytic acid and allowing the amine and aldehyde to stir for a period (e.g., 30-60 minutes) before adding the STAB can sometimes favor the correct pathway.

Side Reaction Pathways

G SM Aldehyde + Amine Side2 Reduced Aldehyde (Alcohol) SM->Side2 Direct Aldehyde Reduction (Slow) Iminium Iminium Ion SM->Iminium Step 1 Product Cariprazine (Desired Product) Side1 Double Condensation Impurity Product->Side1 Reacts with more Aldehyde + Reduction Iminium->Product Reduction (Fast)

Caption: Desired reaction pathway vs. common side reactions.

FAQ 4: Advanced Troubleshooting & Optimization

Question: I've addressed the common issues, and my yield has improved but is still not optimal. What advanced strategies can I employ?

Answer: If the fundamentals are sound, you can move to more advanced procedural optimizations.

  • 4.1. In-Situ Reaction Monitoring:

    • You cannot fix a problem you cannot see. It is critical to determine whether the bottleneck is imine formation or the reduction step.

    • Protocol: Set up the reaction with the amine, aldehyde, solvent, and catalytic acid. Do not add the STAB. Take aliquots every 30 minutes and analyze by LCMS or ¹H NMR to monitor the disappearance of the starting materials and the appearance of the iminium ion (or its hydrated carbinolamine form). If imine formation is slow or stalls, the issue lies in the first step.

  • 4.2. Use of Dehydrating Agents:

    • To push the equilibrium towards the iminium ion, a chemical dehydrating agent can be added.

    • Protocol: Add powdered, activated 3Å or 4Å molecular sieves or anhydrous magnesium sulfate (MgSO₄) to the reaction mixture of the amine and aldehyde before adding the reducing agent. This will sequester the water produced during imine formation, driving the reaction forward.

  • 4.3. Alternative Reducing Agents:

    • While STAB is the workhorse, other reagents can be used, though they come with their own challenges. [3] * Sodium Cyanoborohydride (NaBH₃CN): Effective and water-tolerant, but highly toxic (releases HCN gas under acidic conditions). Requires careful pH control. [5] * Sodium Borohydride (NaBH₄): A stronger reducing agent that will readily reduce the starting aldehyde. [3]It can only be used in a two-step procedure where the imine is pre-formed and isolated before reduction, which is less efficient for a one-pot synthesis. [9]

Table 2: Troubleshooting Summary
SymptomPossible CauseRecommended Action
No reaction, starting materials remain Inactive STAB; Wet conditions; Amine is protonated (salt form)Use fresh STAB; Ensure anhydrous setup; Use free base amine or add neutralizing base.
Slow reaction, <50% conversion after 24h Slow imine formationAdd catalytic acetic acid; Monitor imine formation directly; Consider adding molecular sieves.
Starting materials consumed, low product yield Side reactions are dominantAdd aldehyde slowly to the reaction; Check for over-alkylation impurity via LCMS.
Only aldehyde is consumed Aldehyde instability or reductionConfirm aldehyde purity before use; Ensure STAB is not reducing the aldehyde directly.

References

  • Vertex AI Search. Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available from: [Link] reductive-amination-in-the-synthesis-of-pharmaceuticals/

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. OUCI.
  • Abdel-Magid, A. F., et al. (1996). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • SynThink Research Chemicals. Cariprazine EP Impurities & USP Related Compounds.
  • Organic Reactions. Reductive Amination - Common Conditions.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Available from: [Link]

  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
  • Google Patents. (2021). EP3845523A1 - Synthesis method for cariprazine.
  • Singavarapu, A., et al. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70. Available from: [Link]

  • Bhosle, S., et al. (2022). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate. Available from: [Link]

  • Justia Patents. (2021). Synthesis method for cariprazine. Available from: [Link]

  • Google Patents. WO2018007986A1 - Industrial process for the preparation of cariprazine.
  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3367. Available from: [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
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  • Google Patents. CN111320594A - Carilazine impurity and preparation process and application thereof.
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  • ResearchGate. Direct reductive amination of cyclohexanone. Available from: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Royal Society of Chemistry. (2023). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering. Available from: [Link]

  • Wiedner, D., et al. (2021). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemCatChem, 13(12), 2856-2861. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for the synthesis of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine . This molecule is a crucial intermediate in the development of advanced pharmaceutical agents, notably in the synthesis of antipsychotic drugs like Cariprazine, where the trans stereochemistry is essential for pharmacological activity[1][2]. The synthesis, while conceptually straightforward, presents several challenges, particularly in controlling regioselectivity during intermediate steps and achieving high diastereoselectivity in the final reductive amination.

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during this multi-step synthesis. Our focus is not just on what to do, but why certain conditions are chosen, empowering you to optimize the reaction for your specific laboratory context.

Overall Synthetic Strategy

The most convergent and reliable pathway involves a three-stage approach, beginning with the synthesis of the N-alkylated piperazine, followed by its coupling to a cyclohexanone core, and culminating in a stereoselective reductive amination.

G A Piperazine C 1-(Cyclopropylmethyl)piperazine (Intermediate 1) A:e->C:w Stage 1: N-Alkylation B Cyclopropylmethyl bromide B:e->C:w Stage 1: N-Alkylation E 4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanone (Intermediate 2) C:e->E:w Stage 2: Reductive Amination & Deprotection D 1,4-Cyclohexanedione monoethylene ketal D:e->E:w Stage 2: Reductive Amination & Deprotection G This compound(Final Product) E:e->G:w Stage 3: Stereoselective Reductive Amination F Ammonia Source (e.g., NH4OAc) F:e->G:w Stage 3: Stereoselective Reductive Amination

Caption: Convergent three-stage synthetic workflow.

Part 1: Synthesis of 1-(cyclopropylmethyl)piperazine (Intermediate 1)

This initial step involves the mono-N-alkylation of piperazine. The primary challenge is preventing the formation of the dialkylated byproduct.

Frequently Asked Questions & Troubleshooting

Question: I'm getting a significant amount of the 1,4-bis(cyclopropylmethyl)piperazine byproduct. How can I improve the yield of the mono-alkylated product?

Answer: This is a classic selectivity problem in piperazine chemistry. The key is to manipulate the relative nucleophilicity of the piperazine nitrogens and control the stoichiometry.

  • Expert Insight: Using a large excess of piperazine (4-10 equivalents) is the most common and effective strategy. This statistically favors the alkylating agent reacting with an unreacted piperazine molecule rather than the already-alkylated product. The unreacted piperazine can be recovered and recycled.

  • Alternative Strategy (In Situ Salt Formation): You can form the monopiperazinium salt in situ. By adding approximately one equivalent of a strong acid (like HCl) to a solution of piperazine, you create a mixture of piperazine, its monosalt, and its disalt. The free piperazine is the most nucleophilic species available for reaction. This method effectively "protects" one of the nitrogen atoms, significantly enhancing mono-alkylation selectivity[3][4].

Troubleshooting Guide: Low Mono-alkylation Selectivity

Symptom Potential Cause Recommended Action
High di-alkylation Insufficient excess of piperazine.Increase the molar ratio of piperazine to cyclopropylmethyl bromide to at least 5:1.
Reaction temperature is too high, increasing reaction rates indiscriminately.Conduct the reaction at a lower temperature (e.g., room temperature or slightly above) for a longer period.
Low Conversion Ineffective base for scavenging HBr byproduct.Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction[5].
Low reactivity of alkylating agent.While cyclopropylmethyl bromide is typically reactive, adding a catalytic amount of sodium iodide (NaI) can promote a Finkelstein reaction to form the more reactive iodide in situ[6].

Part 2: Synthesis of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone (Intermediate 2)

This stage involves forming the C-N bond between the piperazine intermediate and the cyclohexanone core. The most robust method is a reductive amination using a protected form of 1,4-cyclohexanedione.

Frequently Asked Questions & Troubleshooting

Question: Why is it recommended to use 1,4-cyclohexanedione monoethylene ketal instead of 1,4-cyclohexanedione directly?

Answer: Using 1,4-cyclohexanedione directly is problematic due to selectivity control. Both ketone groups are reactive, and attempting to react with only one equivalent of your piperazine intermediate will lead to a statistical mixture of starting material, the desired mono-adduct, and the undesired bis-adduct, which is difficult to separate[7].

  • Causality: The monoethylene ketal protecting group strategy ensures that only one carbonyl is available for reaction. This allows for a clean reductive amination to form the protected precursor. The ketal is then easily removed in a subsequent acidic workup step to reveal the desired ketone (Intermediate 2)[7]. This two-step, one-pot sequence (reductive amination followed by deprotection) is highly efficient.

Question: What are the optimal conditions for this reductive amination and subsequent deprotection?

Answer:

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the ketone starting material but is highly effective at reducing the iminium ion intermediate formed between the piperazine and the available ketone[8][9]. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Deprotection: After the reductive amination is complete, the ketal can be hydrolyzed by adding aqueous acid (e.g., 2M HCl) and stirring until the reaction is complete, yielding the target ketone.

G start Low Yield of Intermediate 2 q1 Was 1,4-cyclohexanedione monoethylene ketal used? start->q1 a1_yes Check Reducing Agent and Reaction Time q1->a1_yes Yes a1_no Significant byproduct formation is likely. Restart using the protected starting material. q1->a1_no No q2 Is the reducing agent NaBH(OAc)₃ fresh? a1_yes->q2 a2_yes Monitor reaction by TLC/LCMS. Incomplete iminium formation or reduction may require longer reaction times (up to 24h). q2->a2_yes Yes a2_no NaBH(OAc)₃ is moisture-sensitive. Use a fresh, high-quality batch. q2->a2_no No q3 Is deprotection (acid hydrolysis) complete? a2_yes->q3 a3_yes Proceed to purification. q3->a3_yes Yes a3_no Increase acid concentration or stirring time for hydrolysis step. q3->a3_no No

Caption: Troubleshooting workflow for Intermediate 2 synthesis.

Part 3: Final Step: Stereoselective Reductive Amination

This is the most critical transformation, converting the ketone of Intermediate 2 into the primary amine of the final product while establishing the desired trans stereochemistry.

Frequently Asked Questions & Troubleshooting

Question: How is the trans stereochemistry selectively achieved?

Answer: The preference for the trans product is governed by thermodynamics. In the cyclohexane chair conformation, the bulky 4-(cyclopropylmethyl)piperazin-1-yl group will strongly prefer an equatorial position to minimize steric strain. For the final product to be stable, the newly introduced amine group will also favor the equatorial position. This results in a trans-1,4-diequatorial arrangement, which is the thermodynamic minimum.

  • Expert Insight: Achieving a high trans:cis ratio requires conditions that allow for equilibration. This can be achieved through:

    • Chemical Methods: Running the reaction at a slightly elevated temperature or for an extended period can allow the initially formed kinetic product mixture to equilibrate to the more stable trans isomer.

    • Biocatalysis (Advanced Method): A highly elegant approach is to use a transaminase enzyme. These biocatalysts can exhibit high diastereoselectivity. Specifically, certain transaminases can selectively deaminate the undesired cis-isomer from a mixture, converting it back to the ketone intermediate. This allows for a dynamic kinetic resolution where the cis-isomer is continuously removed, driving the equilibrium entirely towards the pure trans-amine product[1][2].

Question: Which reducing agent and nitrogen source should I use for this final step?

Answer:

  • Nitrogen Source: A common choice is an ammonium salt like ammonium acetate (NH₄OAc) or using aqueous ammonia. This provides the ammonia needed for imine formation with the ketone.

  • Reducing Agent: This choice is critical to avoid side reactions.

    • Sodium Cyanoborohydride (NaBH₃CN): A classic choice for reductive aminations. It is selective for the iminium ion over the ketone, especially under mildly acidic conditions (pH ~6-7)[10][11][12]. Caution: NaBH₃CN can release toxic cyanide gas upon acidic workup.

    • Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is a greener and often highly effective alternative[8][13][14]. This method can also favor the formation of the thermodynamically stable trans product.

Troubleshooting Guide: Final Reductive Amination

Symptom Potential Cause Recommended Action
Low trans:cis Ratio Insufficient equilibration time.Increase reaction time and/or temperature (e.g., reflux in methanol) to allow the product mixture to equilibrate to the more stable trans isomer.
Suboptimal pH.Imine/iminium ion formation is pH-dependent. Maintain a slightly acidic pH (6-7) to facilitate imine formation without passivating the amine nucleophile[11].
Formation of Alcohol Byproduct Reducing agent is too strong or non-selective.If using NaBH₄, it will readily reduce the starting ketone. Switch to a more selective reagent like NaBH₃CN or NaBH(OAc)₃[8][10].
Low Conversion Inefficient imine formation.Dehydrating conditions can improve the rate of imine formation. Adding molecular sieves or using a Dean-Stark apparatus can help remove the water byproduct[13].
Catalyst deactivation (for hydrogenation).The amine product can sometimes inhibit the catalyst surface. Ensure the catalyst is of high quality and use appropriate loading.
Over-alkylation Byproduct The newly formed primary amine reacts with another ketone molecule.This is a common challenge in reductive aminations that form primary amines[15][16]. Ensure a sufficient excess of the ammonia source is present to outcompete the product amine.
Data Summary: Comparison of Reducing Systems
Reducing System Typical Solvent Pros Cons
NaBH₃CN / NH₄OAc MethanolGood selectivity for iminium ion[12]; tolerant of many functional groups.Toxic cyanide byproduct; can be slow.
H₂ / Pd/C Ethanol, MethanolGreen reagent (H₂); often high yielding; excellent for thermodynamic control.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
NaBH(OAc)₃ / NH₄OAc DCE, DCMVery mild and selective; less toxic than NaBH₃CN[8].More expensive; stoichiometry must be carefully controlled.

Part 4: Detailed Experimental Protocols

The following protocols are representative and adapted from established methodologies for similar transformations[7][9][16]. Researchers should first perform these on a small scale to optimize conditions for their specific setup.

Protocol 1: Synthesis of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone
  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-cyclohexanedione monoethylene ketal (1.0 eq), 1-(cyclopropylmethyl)piperazine (1.05 eq), and anhydrous dichloroethane (DCE).

  • Imine Formation: Add acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, controlling any slight exotherm with a water bath.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Deprotection & Workup: Add 2M HCl solution and stir vigorously for 2-4 hours until ketal hydrolysis is complete. Basify the mixture with saturated NaHCO₃ solution until pH > 8.

  • Isolation: Transfer to a separatory funnel, extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ketone intermediate.

Protocol 2: Synthesis of this compound
  • Setup: In a suitable flask, dissolve 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, 2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitoring & Equilibration: Monitor the reaction by LC-MS. Reflux for 12-24 hours to ensure complete conversion and to allow for thermodynamic equilibration to the trans isomer.

  • Workup: Cool the reaction mixture and carefully acidify with 2M HCl to pH ~2 to quench any remaining reducing agent (perform in a well-ventilated fume hood). Stir for 30 minutes.

  • Isolation: Remove the methanol under reduced pressure. Basify the remaining aqueous residue with 6M NaOH to pH > 12. Extract the product with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography or crystallization to isolate the pure trans isomer.

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  • MDPI. (2023). (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. [Link]

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challenges in the scale-up of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the process scale-up of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges encountered during the large-scale synthesis of this key pharmaceutical intermediate. The molecule's structure, featuring a trans-substituted cyclohexane ring and a monosubstituted piperazine, presents unique stereochemical and purification hurdles.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain not just the procedural steps but the underlying chemical principles, enabling you to diagnose issues, optimize your process, and ensure a robust, scalable, and reproducible synthesis.

Synthetic Strategy Overview

The most industrially viable route to the target molecule involves a multi-step synthesis, typically centered around two key transformations: a reductive amination to form the substituted cyclohexylamine and a subsequent N-alkylation of the piperazine ring. The control of stereochemistry is a paramount concern throughout this process.

G cluster_0 Route A: Reductive Amination First cluster_1 Route B: N-Alkylation First A1 4-Aminocyclohexanone A3 Intermediate A: 4-(Piperazin-1-yl)cyclohexanone A1->A3 Reductive Amination (or direct condensation) A2 Piperazine A2->A3 A5 Intermediate B: trans-4-(Piperazin-1-yl)cyclohexanamine A3->A5 Reductive Amination (Stereocontrol is key) A4 Ammonia / Ammonium Salt A4->A5 A7 Final Product A5->A7 Reductive Amination A6 Cyclopropanecarboxaldehyde A6->A7 B1 1-(Cyclopropylmethyl)piperazine B3 Intermediate C B1->B3 Reductive Amination B2 4-Oxocyclohexane-1-carboxamide (or similar protected ketone) B2->B3 B4 Final Product B3->B4 Amide Reduction or Hofmann Rearrangement B0 Boc-Piperazine + Cyclopropylmethyl bromide B0->B1 N-Alkylation & Deprotection caption Figure 1. Common synthetic routes for scale-up.

Caption: Figure 1. Common synthetic routes for scale-up.

Route A is often preferred for its convergence and use of more readily available starting materials. This guide will focus on troubleshooting the challenges associated with this pathway.

Troubleshooting Guide & FAQs

Section 1: Reductive Amination & Stereochemical Control

This section addresses the formation of the core trans-4-(piperazin-1-yl)cyclohexanamine intermediate, where achieving high diastereomeric excess is critical.

Q1: My reductive amination of 4-(piperazin-1-yl)cyclohexanone results in a low cis:trans isomer ratio. How can I improve selectivity for the trans product?

A1: Potential Causes & Solutions

The formation of the trans isomer is thermodynamically favored due to the equatorial positioning of both bulky substituents, leading to a more stable chair conformation. The challenge is that kinetic conditions might favor the formation of the cis isomer.

  • Cause 1: Inappropriate Reducing Agent. Strong, unhindered reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the intermediate iminium ion from the less sterically hindered face, potentially leading to a mixture of isomers.[1]

    • Solution: Switch to a bulkier, more sterically demanding reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for reductive aminations as it is milder and more selective for the iminium ion over the ketone starting material.[2] Its bulk can enhance diastereoselectivity.

    • Pro-Tip: Catalytic hydrogenation (e.g., H₂, Pd/C, or Rh/C) under optimized pressure and temperature can also strongly favor the thermodynamic trans product.[3] The catalyst surface can direct the approach of hydrogen to form the more stable product.

  • Cause 2: Reaction Conditions. Temperature and pH play a crucial role in the equilibrium between the ketone/amine, the iminium ion, and the final product.

    • Solution: Allow sufficient time for the system to equilibrate. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) for a longer period before and during reduction can help favor the formation of the more stable trans isomer. Ensure the pH is maintained in a weakly acidic range (pH 5-6) to facilitate imine formation without causing significant side reactions.

  • Cause 3: Dynamic Kinetic Resolution. In some systems, the unwanted cis isomer can be converted back to the ketone intermediate, allowing for dynamic isomerization to the desired trans product.

    • Solution: Recent advances have shown that certain biocatalysts, like transaminases, can selectively deaminate the cis-diastereomer, effectively converting a cis/trans mixture into the highly pure trans-amine.[4][5] This enzymatic approach offers exceptional selectivity and is a powerful tool for enhancing the productivity of industrial synthesis.[5]

Q2: I have a mixture of cis and trans isomers post-synthesis. What is the most scalable method for separation?

A2: Purification Strategies

While chromatographic separation is feasible at the lab scale, it is often economically and practically prohibitive for large-scale production.

  • Solution 1: Fractional Crystallization of a Salt. This is the most common and effective industrial method. The free amine product is often an oil or a low-melting solid, making direct crystallization difficult. Converting the amine mixture to a salt can dramatically alter the crystal lattice energies of the two diastereomers.

    • Protocol: Dissolve the crude amine mixture in a suitable solvent (e.g., isopropanol, ethanol, or acetone). Stoichiometrically add an acid to form the salt. Common choices include hydrochloric acid, sulfuric acid, or oxalic acid.[6] One of the diastereomeric salts will likely be significantly less soluble and will precipitate out, allowing for separation by filtration.

    • Screening is Key: A solvent and acid screening study is essential to find the optimal conditions for selective precipitation.

Acid UsedCommon SolventsTypical Outcome
Hydrochloric AcidIsopropanol (IPA), EthanolOften forms well-defined, crystalline hydrochlorides. Good starting point.
Sulfuric AcidWater, MethanolCan form sulfates or hemisulfates with different solubility profiles.[7]
Oxalic AcidAcetone, Ethyl AcetateOxalates are frequently highly crystalline and can offer excellent separation.
Trichloroacetic AcidEthyl Acetate, PentaneA newer method where the TCA salt precipitates and can be decomposed back to the free amine by heating, releasing volatile byproducts.[8]
  • Solution 2: Epimerization. If a significant amount of the cis isomer is formed, it may be economical to isomerize it to the desired trans product.

    • Mechanism: This is typically achieved by treating the cis isomer with a strong base (e.g., sodium methoxide in methanol). The base deprotonates the carbon adjacent to the imine (if accessible) or facilitates a retro-Michael/Michael addition sequence via the ketone, allowing the substituents to equilibrate to the more stable trans configuration.[3] This can be performed on the isolated cis isomer to recycle it back into the process stream.

Section 2: N-Alkylation of the Piperazine Moiety

This section focuses on the selective introduction of the cyclopropylmethyl group onto the piperazine nitrogen.

Q3: My N-alkylation of trans-4-(piperazin-1-yl)cyclohexanamine with cyclopropylmethyl bromide results in a significant amount of the di-alkylated byproduct. How can I improve selectivity for mono-alkylation?

A3: Controlling Selectivity

Piperazine's two secondary nitrogens have similar reactivity, making selective mono-alkylation a classic challenge in organic synthesis.[9][10]

  • Cause 1: Stoichiometry and Reaction Rate. Using an excess of the alkylating agent or running the reaction under conditions that are too forcing will inevitably lead to di-alkylation.

    • Solution 1: Stoichiometric Control. Use a slight excess of the piperazine starting material relative to the cyclopropylmethyl halide (e.g., 1.2-1.5 equivalents of the piperazine). This statistically favors mono-alkylation. The unreacted starting material can often be recovered and recycled.

    • Solution 2: Slow Addition. Add the cyclopropylmethyl bromide slowly to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of the mono-alkylated product reacting a second time.

  • Cause 2: Lack of Differentiation Between Nitrogens. The most robust, albeit longer, method is to use a protecting group.

    • Solution: Use a Protected Piperazine. The most reliable industrial strategy involves starting with a mono-protected piperazine, such as 1-Boc-piperazine.[11] The synthesis would be modified to first perform the reductive amination with 1-Boc-piperazine and 4-aminocyclohexanone. The resulting intermediate is then alkylated on the free secondary amine, followed by deprotection of the Boc group to yield the final product. This adds steps but provides excellent control and avoids difficult separations.

G start 1-Boc-Piperazine step1 Reductive Amination with 4-Oxo-cyclohexylamine derivative start->step1 intermediate Protected Intermediate step1->intermediate step2 N-Alkylation with Cyclopropylmethyl Bromide intermediate->step2 alkylated_intermediate Fully Substituted Intermediate step2->alkylated_intermediate step3 Boc Deprotection (e.g., TFA or HCl) alkylated_intermediate->step3 product Final Product (High Purity) step3->product caption Figure 2. Workflow using a protecting group strategy.

Caption: Figure 2. Workflow using a protecting group strategy.

Section 3: General Process & Purification FAQs

Q4: What are the primary impurities I should monitor during the synthesis?

A4: Common Impurity Profile

A robust process requires understanding and controlling the impurity profile.

Impurity NameStructure SketchOriginControl Strategy
Di-alkylation Product Piperazine with two cyclopropylmethyl groupsOver-alkylation during the N-alkylation step.Use an excess of the piperazine starting material; slow addition of the alkylating agent; or use a protecting group strategy.
cis-Isomer Stereoisomer of the final productNon-selective reductive amination or incomplete isomerization.Optimize reductive amination conditions (reagent, temperature); separate via fractional crystallization of a salt.[12]
Alcohol Byproduct Reduction of the ketone starting materialUse of a reducing agent that is not selective for the imine/iminium ion (e.g., NaBH₄).[13]Use a selective reducing agent like NaBH(OAc)₃ or add the reducing agent only after imine formation is complete.[1][14]
Unreacted Starting Materials e.g., trans-4-(piperazin-1-yl)cyclohexanamineIncomplete N-alkylation reaction.Optimize reaction time and temperature; ensure quality of alkylating agent. Can be removed via acid-base workup.[15]

Q5: The final product is a viscous oil or waxy solid that is difficult to handle and purify. How can I obtain a stable, crystalline solid?

A5: Achieving Crystallinity

As with isomer separation, salt formation is the key. Many multi-nitrogen compounds do not crystallize well as free bases.

  • Solution: Form a pharmaceutically acceptable salt. The hydrochloride or hemisulfate salts are common choices. This not only provides a high-melting, stable crystalline solid but also serves as the final purification step, purging minor impurities into the mother liquor.

    • General Protocol for Salt Crystallization:

      • Dissolve the crude free base in a suitable solvent (e.g., Isopropanol, Acetone, Ethyl Acetate).

      • Filter through a polish filter to remove any particulate matter.

      • Slowly add a solution of the desired acid (e.g., HCl in IPA, or aqueous H₂SO₄) to the stirred solution.

      • Control the temperature and addition rate to promote the growth of large, pure crystals. Seeding with a small amount of previously isolated pure salt can be beneficial.

      • Allow the slurry to stir for several hours to ensure complete crystallization.

      • Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.

Q6: What are the critical safety considerations during scale-up?

A6: Process Safety

  • Hydrogenation: If using catalytic hydrogenation for the reductive amination, ensure the use of appropriate high-pressure reactors and proper grounding to prevent static discharge. Monitor for catalyst deactivation or pyrophoric behavior upon exposure to air.

  • Reagents: Cyclopropylmethyl bromide is a reactive alkylating agent and should be handled with care. Sodium cyanoborohydride (NaBH₃CN), if used, can release toxic hydrogen cyanide gas if the reaction mixture becomes too acidic.[2] Always consult the Safety Data Sheet (SDS) for all reagents.[13]

  • Workup: Quenching reactions involving borohydride reagents can generate hydrogen gas. Ensure adequate ventilation and controlled addition of the quenching agent. Acid-base workups can be highly exothermic and require careful temperature control.[16]

References

  • Jain, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Pécsi, I., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Available at: [Link]

  • Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. WO2017134212A1.
  • ResearchGate. (2021). Reductive amination of cyclohexanone (294b) with piperidine (285g) catalyzed by PtNPs supported on charcoal or metal oxides. Available at: [Link]

  • MDPI. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]

  • Google Patents. (2019). Crystalline forms of n-(4-(4-(cyclopropylmethyl) piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide. WO2019104134A1.
  • YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. Available at: [Link]

  • ResearchGate. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology. Available at: [Link]

  • Chemistry Steps. Organic Chemistry Synthesis Problems. Available at: [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts. Available at: [Link]

  • Google Patents. (2011). Preparation method of trans-4-methyl cyclohexylamine. CN102001950A.
  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Available at: [Link]

  • PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences. Available at: [Link]

  • WMU ScholarWorks. (1960). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available at: [Link]

  • Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. Available at: [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. MH Chem. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available at: [Link]

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Technical Support Center: Cost-Effective Synthesis of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine (CAS 876461-31-3). This molecule is a valuable building block in pharmaceutical research and development. This guide is designed for researchers, chemists, and process development professionals seeking to establish a robust, scalable, and cost-effective synthetic route. We will explore common synthetic strategies, troubleshoot potential issues, and provide detailed protocols based on established chemical principles.

Part 1: Strategic Synthesis & Core Concepts (FAQ)

This section addresses high-level questions regarding the overall synthetic approach, focusing on cost-effectiveness and stereochemical control.

Q1: What are the most viable and cost-effective retrosynthetic strategies for the target molecule?

Answer: The most logical and industrially scalable approaches involve a convergent synthesis, where the two key fragments—the substituted piperazine and the trans-1,4-diaminocyclohexane core—are prepared separately and then coupled. Two primary strategies stand out:

  • Strategy A: Reductive Amination. This is arguably the most direct route. It involves the reaction of 1-(cyclopropylmethyl)piperazine with trans-4-aminocyclohexanone . The challenge here lies in sourcing or efficiently synthesizing the trans-aminoketone, which is prone to isomerization. A more practical variant involves the reductive amination of 4-oxocyclohexylcarbamate (a protected aminoketone) followed by deprotection.

  • Strategy B: Nucleophilic Substitution followed by Reduction. This strategy begins with a more readily available starting material, trans-4-aminocyclohexanol . The hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate). Subsequent nucleophilic substitution with 1-(cyclopropylmethyl)piperazine, followed by reduction of an amine-protecting group (if used), yields the final product. This route offers excellent stereocontrol as the trans configuration of the starting alcohol is retained.

G target_node Target Molecule This compound strategy_a Strategy A Reductive Amination target_node->strategy_a C-N bond formation strategy_b Strategy B Nucleophilic Substitution target_node->strategy_b C-N bond formation a1 1-(cyclopropylmethyl)piperazine strategy_a->a1 a2 trans-4-Aminocyclohexanone (or protected equivalent) strategy_a->a2 b1 1-(cyclopropylmethyl)piperazine strategy_b->b1 b2 trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl methanesulfonate strategy_b->b2 b3 trans-4-Aminocyclohexanol b2->b3 1. Protection 2. Mesylation

Caption: High-level retrosynthetic strategies for the target molecule.

Q2: How can I cost-effectively synthesize the 1-(cyclopropylmethyl)piperazine intermediate?

Answer: The synthesis of 1-(cyclopropylmethyl)piperazine is a critical step where costs can escalate due to the potential for di-alkylation. The most cost-effective method is direct N-alkylation of piperazine with cyclopropylmethyl bromide.

  • The Challenge: The primary issue is the formation of the 1,4-disubstituted byproduct.

  • The Solution: To favor mono-alkylation, use a large excess of piperazine (4-10 equivalents). This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product. The reaction should be run at a moderate temperature, and the cyclopropylmethyl bromide should be added slowly to maintain a low instantaneous concentration. The excess piperazine can often be recovered and recycled by distillation or acid-base extraction, significantly improving the process economics.

  • Alternative (Higher Cost, Higher Purity): A cleaner but more expensive route involves using N-Boc-piperazine.[1] Alkylation occurs on the unprotected nitrogen, followed by acidic removal of the Boc group. This avoids di-alkylation issues and simplifies purification but adds two steps (protection/deprotection) and the cost of the Boc-anhydride.

Q3: What is the best way to ensure the trans stereochemistry in the final product?

Answer: Controlling the 1,4-trans stereochemistry is paramount and is best addressed by the choice of starting material and reaction type.

  • Stereospecific Starting Materials: The most reliable method is to start with a precursor that already has the desired trans configuration, such as trans-4-aminocyclohexanol [2] or trans-4-hydroxycyclohexanecarboxylic acid .

  • Enzymatic Resolution/Synthesis: Biocatalysis offers exceptional stereoselectivity. Using a transaminase enzyme can selectively deaminate the cis-isomer from a cis/trans mixture of a 4-substituted cyclohexylamine, leaving the pure trans-isomer.[3][4] This "dynamic kinetic resolution" can provide yields of the trans isomer exceeding the initial ratio in the mixture.[3][4]

  • Thermodynamic Control: In some cases, the trans isomer is the thermodynamically more stable product because both bulky substituents can occupy equatorial positions on the cyclohexane ring. Allowing a reaction (like an imine formation-reduction) to equilibrate before reduction can favor the trans product.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis in a practical, question-and-answer format.

Issue 1: Low Yield in Reductive Amination

Q: My reductive amination of a cyclohexanone precursor is giving a low yield of the desired amine. What are the likely causes and solutions?

A: Low yields in reductive amination are common and usually stem from issues with imine/enamine formation or the reduction step itself. Reductive amination is a cornerstone reaction in amine synthesis.[5][6][7]

Troubleshooting Workflow:

G start Low Reductive Amination Yield check_imine 1. Verify Imine Formation (Monitor by TLC, GC/MS, or ¹H NMR) start->check_imine imine_no Imine formation is slow or incomplete check_imine->imine_no No imine_yes Imine formation is successful check_imine->imine_yes Yes ph_issue Adjust pH. Acid catalysis (e.g., AcOH) is often required. Optimal pH is typically 4-6. imine_no->ph_issue Possible Cause water_issue Remove Water. Use molecular sieves (4Å) or a Dean-Stark trap. Water inhibits imine formation. imine_no->water_issue Possible Cause check_reductant 2. Evaluate Reducing Agent & Conditions imine_yes->check_reductant stab Using NaBH(OAc)₃ (STAB)? - Mild & selective for imines. - Ensure anhydrous conditions. check_reductant->stab nabh4 Using NaBH₄ / NaCNBH₃? - Can reduce starting ketone. - Add ketone/amine first, allow imine to form, then add reductant. check_reductant->nabh4 h2 Using Catalytic Hydrogenation? - Catalyst may be poisoned (e.g., by sulfur). - Check catalyst activity (e.g., Pd/C, PtO₂). - Ensure adequate pressure. check_reductant->h2 side_reaction 3. Check for Side Reactions (Analyze crude mixture by LC-MS) check_reductant->side_reaction over_reduction Over-reduction or byproduct formation? - Lower temperature. - Use a more selective reductant (STAB). - Check for amine reacting with starting material. side_reaction->over_reduction

Caption: Troubleshooting workflow for low-yield reductive amination reactions.

Expert Insights:

  • Causality: The rate-determining step is often the formation of the iminium ion, which requires careful pH control. Too acidic, and the amine starting material is protonated and non-nucleophilic. Too basic, and the carbonyl is not sufficiently activated. A common protocol involves using pyridine-borane in the presence of 4Å molecular sieves, which act as both a water scavenger and a mild catalyst.[8]

  • Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the ketone. Sodium cyanoborohydride (NaCNBH₃) is also effective but is highly toxic. Sodium borohydride (NaBH₄) is cheaper but can also reduce the starting ketone if not handled correctly; it is best used in a stepwise manner where the imine is pre-formed.

Issue 2: Formation of Di-substituted Piperazine Byproduct

Q: During the alkylation of piperazine with cyclopropylmethyl bromide, I'm getting a significant amount of 1,4-bis(cyclopropylmethyl)piperazine. How can I suppress this?

A: This is a classic selectivity problem in amine alkylation. The mono-alkylated product is still a nucleophile and can react again.

StrategyProsConsCost-Effectiveness
Use Large Excess Piperazine Simple, one-step reaction.Requires efficient recovery and recycling of excess piperazine for good process mass intensity.High (if piperazine is recycled)
Slow Addition of Alkyl Halide Minimizes local high concentrations of the alkylating agent, favoring reaction with the more abundant starting piperazine.Can lead to long reaction times.High
Use N-Boc-piperazine Very clean reaction, excellent selectivity for mono-alkylation, simplified purification.[1]Adds two steps (protection and deprotection), increasing labor and raw material costs (Boc₂O, acid for deprotection).Low to Medium
Use Piperazine Monohydrochloride In situ formation of the monohydrochloride salt deactivates one nitrogen, promoting mono-alkylation.[1]Requires careful control of stoichiometry and pH.Medium

Recommendation: For cost-effective synthesis at scale, a combination of using a 4-5 fold excess of piperazine with controlled, slow addition of the cyclopropylmethyl bromide at 0-10 °C is the preferred industrial method.

Issue 3: Poor Diastereoselectivity (Cis/Trans Isomers)

Q: My final product is a mixture of cis and trans isomers. How can I improve the trans selectivity?

A: Achieving high diastereomeric excess (d.e.) is crucial and often challenging.

  • Confirm Starting Material Purity: First, confirm the stereochemical purity of your starting cyclohexylamine precursor (e.g., trans-4-aminocyclohexanol). If it is a mix of isomers, your final product will be as well.

  • Reaction Control: If starting from a ketone, the stereochemistry is set during the reduction of the C=N or C=O bond.

    • Bulky Reducing Agents: Using a sterically hindered reducing agent (e.g., Lithium tri-sec-butylborohydride, "L-Selectride") will preferentially attack from the less hindered axial face, leading to an equatorial amino group, which results in the trans product.

    • Catalytic Hydrogenation: The choice of catalyst and solvent can influence the cis/trans ratio. Hydrogenation often occurs from the less hindered face of the molecule adsorbed to the catalyst surface.

  • Purification: If a mixture is unavoidable, separation is necessary.

    • Column Chromatography: Effective at the lab scale but expensive and impractical for large quantities.

    • Diastereomeric Salt Crystallization: This is the most cost-effective method for separating amine isomers at scale. React the cis/trans amine mixture with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized and filtered. The pure amine isomer is then liberated by treatment with a base.

Part 3: Experimental Protocol

This section provides a representative, detailed protocol for a key step in the synthesis. Safety Note: Always conduct a thorough safety review before starting any chemical synthesis. Wear appropriate Personal Protective Equipment (PPE).

Protocol: N-Alkylation of Excess Piperazine with Cyclopropylmethyl Bromide

Objective: To synthesize 1-(cyclopropylmethyl)piperazine with high selectivity for the mono-alkylated product.

Materials:

  • Piperazine (anhydrous), 5.0 eq.

  • Cyclopropylmethyl bromide, 1.0 eq.

  • Toluene or Acetonitrile (anhydrous)

  • Potassium carbonate (K₂CO₃), 2.0 eq. (optional, as a base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 5 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add piperazine (5.0 eq.) and toluene (approx. 10 mL per gram of piperazine). If using, add potassium carbonate (2.0 eq.).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve cyclopropylmethyl bromide (1.0 eq.) in a minimal amount of toluene and add it to the addition funnel. Add the bromide solution dropwise to the piperazine suspension over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by GC/MS or TLC to confirm the consumption of the starting bromide.

  • Workup (Quench & Extraction):

    • Filter the reaction mixture to remove any salts (piperazine hydrobromide, K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove the toluene.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Extract the DCM solution with 1 M HCl (3x). The product and excess piperazine will move into the aqueous acidic layer.

    • Combine the aqueous layers. Cool the aqueous layer to 0 °C and carefully add 5 M NaOH until the pH is >12.

    • Extract the now basic aqueous layer with DCM (3x). The free amines will move back into the organic layer.

  • Isolation:

    • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product will contain the desired 1-(cyclopropylmethyl)piperazine and some unreacted piperazine. Purification can be achieved by vacuum distillation.

References

  • Schmidt, S., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Sperandio, O., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Delgado, F., et al. (2002). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • Hollmann, F., & Schrittwieser, J. H. (2017). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ResearchGate. Available at: [Link]

  • Cartel International (n.d.). Trans 4 Amino Cyclohexanol Latest Price Exporter. Product Catalog. Available at: [Link]

  • Bonifazi, A., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • Kohári, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Available at: [Link]

  • Dagousset, G., et al. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available at: [Link]

  • Nielsen, S. F., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Various Authors (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate Discussion. Available at: [Link]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • iChemical. CYCLOHEXANAMINE,4-[4-(CYCLOPROPYLMETHYL)-1-PIPERAZINYL]-,TRANS, CAS No. 876461-31-3. Product Information. Available at: [Link]

  • Kohári, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available at: [Link]

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Validation & Comparative

comparison of different synthetic routes to trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a precursor to the atypical antipsychotic, Cariprazine. The stereochemistry of the trans-substituted cyclohexane ring is a critical feature for its biological activity. This guide provides a comparative analysis of two distinct and plausible synthetic routes to this valuable building block, offering insights into the strategic considerations, experimental protocols, and relative merits of each approach. The presented routes are designed to be robust, scalable, and amenable to the rigorous demands of pharmaceutical development.

Route 1: Convergent Synthesis via Reductive Amination

This strategy is predicated on the late-stage coupling of two key fragments: 1-(cyclopropylmethyl)piperazine and a protected trans-4-aminocyclohexanone. This convergent approach allows for the independent synthesis and purification of the precursors, which can be advantageous for process control and overall efficiency.

Workflow for Route 1

cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Convergent Coupling and Deprotection A1 Piperazine A3 1-(cyclopropylmethyl)piperazine A1->A3 Reductive Amination A2 Cyclopropanecarboxaldehyde A2->A3 C1 Reductive Amination A3->C1 B1 trans-1,4-Diaminocyclohexane B3 N-Boc-trans-4-aminocyclohexanamine B1->B3 Mono-Boc Protection B2 Di-tert-butyl dicarbonate B2->B3 B5 N-Boc-4-oxocyclohexanamine B3->B5 Oxidation B4 Oxidation B5->C1 C2 N-Boc-trans-4-(4-(cyclopropylmethyl) piperazin-1-yl)cyclohexanamine C1->C2 C4 trans-4-(4-(cyclopropylmethyl) piperazin-1-yl)cyclohexanamine C2->C4 Acidic Hydrolysis C3 Deprotection C3->C4

Caption: Convergent synthesis of the target molecule.

Experimental Protocols for Route 1

Step 1a: Synthesis of 1-(cyclopropylmethyl)piperazine

This intermediate can be synthesized via reductive amination of piperazine with cyclopropanecarboxaldehyde.

  • Materials: Piperazine, cyclopropanecarboxaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM).

  • Procedure:

    • To a solution of piperazine (2.0 eq) in DCM, add cyclopropanecarboxaldehyde (1.0 eq) at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 1-(cyclopropylmethyl)piperazine.

Step 1b: Synthesis of N-Boc-4-oxocyclohexanamine

This intermediate is prepared from trans-1,4-diaminocyclohexane through mono-Boc protection followed by oxidation.

  • Materials: trans-1,4-Diaminocyclohexane, di-tert-butyl dicarbonate ((Boc)₂O), methanol, Dess-Martin periodinane (DMP) or other suitable oxidizing agent, DCM.

  • Procedure (Mono-Boc Protection):

    • Dissolve trans-1,4-diaminocyclohexane (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add a solution of (Boc)₂O (0.3 eq) in methanol dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate N-Boc-trans-4-aminocyclohexanamine.

  • Procedure (Oxidation):

    • Dissolve N-Boc-trans-4-aminocyclohexanamine (1.0 eq) in DCM.

    • Add DMP (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-4-oxocyclohexanamine.

Step 2: Reductive Amination and Deprotection

  • Materials: 1-(cyclopropylmethyl)piperazine, N-Boc-4-oxocyclohexanamine, NaBH(OAc)₃, DCM, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Procedure (Reductive Amination):

    • To a solution of N-Boc-4-oxocyclohexanamine (1.0 eq) in DCM, add 1-(cyclopropylmethyl)piperazine (1.1 eq).

    • Stir for 1 hour at room temperature, then add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Stir at room temperature for 16-24 hours.

    • Work-up as described in Step 1a to obtain the crude N-Boc protected final product.

  • Procedure (Deprotection):

    • Dissolve the crude N-Boc protected product in DCM.

    • Add TFA (5-10 eq) or a solution of HCl in dioxane and stir at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with aqueous NaOH.

    • Extract the product with DCM, dry the combined organic layers, and concentrate to yield this compound.

Route 2: Sequential N-Alkylation and Reductive Amination

This linear approach commences with a readily available piperazine derivative and sequentially introduces the cyclohexylamine and cyclopropylmethyl moieties. This strategy can be advantageous if the starting piperazine derivative is commercially available and cost-effective.

Workflow for Route 2

A1 1-Boc-piperazine A3 Reductive Amination A1->A3 A2 4-Oxocyclohexanecarboxylic acid A2->A3 A4 tert-butyl 4-(4-carboxycyclohexyl)piperazine-1-carboxylate A3->A4 A6 tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate A4->A6 DPPA, t-BuOH A5 Curtius Rearrangement A5->A6 A8 trans-4-(piperazin-1-yl)cyclohexanamine A6->A8 A7 Deprotection (Boc) A7->A8 A10 N-Alkylation A8->A10 A9 Cyclopropylmethyl bromide A9->A10 A11 trans-4-(4-(cyclopropylmethyl) piperazin-1-yl)cyclohexanamine A10->A11

Caption: Sequential synthesis of the target molecule.

Experimental Protocols for Route 2

Step 1: Synthesis of tert-butyl 4-(4-carboxycyclohexyl)piperazine-1-carboxylate

  • Materials: 1-Boc-piperazine, 4-oxocyclohexanecarboxylic acid, NaBH(OAc)₃, DCM.

  • Procedure:

    • Follow the reductive amination procedure as described in Route 1, Step 2, using 1-Boc-piperazine and 4-oxocyclohexanecarboxylic acid as the starting materials.

Step 2: Synthesis of tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate via Curtius Rearrangement

  • Materials: tert-butyl 4-(4-carboxycyclohexyl)piperazine-1-carboxylate, diphenylphosphoryl azide (DPPA), triethylamine (TEA), tert-butanol.

  • Procedure:

    • To a solution of the carboxylic acid from Step 1 (1.0 eq) and TEA (1.5 eq) in anhydrous tert-butanol, add DPPA (1.2 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 12-16 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the Boc-protected diamine.

Step 3: Deprotection to yield trans-4-(piperazin-1-yl)cyclohexanamine

  • Materials: tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate, TFA or HCl in dioxane, DCM.

  • Procedure:

    • Follow the deprotection procedure as described in Route 1, Step 2.

Step 4: N-Alkylation with Cyclopropylmethyl Bromide

  • Materials: trans-4-(piperazin-1-yl)cyclohexanamine, cyclopropylmethyl bromide, potassium carbonate (K₂CO₃), acetonitrile.

  • Procedure:

    • To a solution of the diamine from Step 3 (1.0 eq) in acetonitrile, add K₂CO₃ (2.5 eq) and cyclopropylmethyl bromide (1.1 eq).

    • Heat the reaction mixture to reflux for 8-12 hours.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the final product.

Comparative Analysis

ParameterRoute 1: Convergent SynthesisRoute 2: Sequential Synthesis
Overall Strategy Convergent, late-stage couplingLinear, sequential functionalization
Starting Materials Piperazine, cyclopropanecarboxaldehyde, trans-1,4-diaminocyclohexane1-Boc-piperazine, 4-oxocyclohexanecarboxylic acid, cyclopropylmethyl bromide
Key Reactions Reductive amination, mono-Boc protection, oxidation, deprotectionReductive amination, Curtius rearrangement, deprotection, N-alkylation
Estimated Overall Yield Moderate to GoodModerate
Scalability Generally good, allows for stockpiling of intermediates.Can be challenging due to the linear nature and potential for yield loss at each step.
Purification Intermediates can be purified independently, simplifying final purification.Purification can become more complex as the molecule grows.
Stereocontrol Relies on the stereochemistry of the starting trans-1,4-diaminocyclohexane.Stereochemistry is established during the Curtius rearrangement and subsequent steps.
Safety Considerations Use of Dess-Martin periodinane requires care.Curtius rearrangement involves the use of an azide (DPPA), which requires stringent safety protocols.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Convergent Synthesis) is often preferred in a drug development setting due to its flexibility, potential for higher overall yields, and the ability to optimize the synthesis of each fragment independently. The purification of the final product is also typically more straightforward.

Route 2 (Sequential Synthesis) provides a more linear approach that may be advantageous if the starting materials are readily and economically available. However, the multi-step linear sequence can lead to a lower overall yield, and the use of a potentially hazardous Curtius rearrangement necessitates careful consideration of safety and handling procedures, especially on a larger scale.

The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities and safety infrastructure of the manufacturing facility. For research and early development, the convergent approach of Route 1 often provides a more robust and efficient strategy.

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade of Progress. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Levin, J. I., & Weinreb, S. M. (1983). The Curtius rearrangement in the synthesis of β-lactam antibiotics. Journal of Organic Chemistry, 48(23), 4325-4332. [Link]

  • Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (2002). Cesium carbonate and potassium carbonate: the solid bases of choice in N-alkylation reactions. Organic Letters, 4(14), 2429-2432. [Link]

A Comparative Guide to Catalytic Synthesis of Cariprazine Intermediates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of catalytic systems for the synthesis of key intermediates of Cariprazine, a prominent antipsychotic medication. As researchers and drug development professionals, the efficiency, scalability, and sustainability of synthetic routes are paramount. This document offers a detailed examination of established and emerging catalytic methods, supported by experimental data and protocols, to inform your process development and optimization efforts. We will delve into the nuances of catalyst selection, reaction mechanisms, and practical considerations to empower you with the knowledge to make informed decisions in the synthesis of this critical pharmaceutical agent.

The Synthetic Landscape of Cariprazine: A Strategic Overview

Cariprazine's molecular architecture necessitates a multi-step synthesis, with the formation of the N-arylpiperazine moiety and the stereoselective construction of the trans-cyclohexane ring being pivotal transformations. The efficiency of these steps is heavily reliant on the choice of catalyst. This guide will focus on a comparative analysis of catalysts for two critical bond formations: the C-N cross-coupling to form the 1-(2,3-dichlorophenyl)piperazine intermediate and the enzymatic resolution for the trans-4-aminocyclohexylacetic acid precursor.

Cariprazine_Synthesis_Pathway cluster_0 Formation of 1-(2,3-dichlorophenyl)piperazine cluster_1 Synthesis of trans-4-aminocyclohexyl moiety cluster_2 Final Assembly 2,3-dichloroaniline 2,3-dichloroaniline 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine 2,3-dichloroaniline->1-(2,3-dichlorophenyl)piperazine Buchwald-Hartwig or Ullmann Coupling piperazine piperazine piperazine->1-(2,3-dichlorophenyl)piperazine Cariprazine Cariprazine 1-(2,3-dichlorophenyl)piperazine->Cariprazine Coupling 4-oxocyclohexyl_intermediate 4-oxocyclohexane carboxylate derivative trans_amine_intermediate trans-4-aminocyclohexyl derivative 4-oxocyclohexyl_intermediate->trans_amine_intermediate Reductive Amination or Biocatalysis side_chain Side-chain precursor trans_amine_intermediate->side_chain Elaboration side_chain->Cariprazine

Figure 1: General synthetic pathway of Cariprazine highlighting key catalytic transformations.

C-N Cross-Coupling for 1-(2,3-dichlorophenyl)piperazine: A Tale of Two Metals

The formation of the C-N bond between the 2,3-dichlorophenyl group and the piperazine ring is a cornerstone of Cariprazine synthesis. Two primary catalytic systems have been historically employed for this transformation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the preferred method for C-N bond formation in pharmaceutical synthesis due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods.[1][2] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[1]

The catalytic cycle, a dance of oxidative addition, ligand exchange, and reductive elimination, is finely tuned by the choice of phosphine ligand.[3] Early generations of catalysts utilized ligands like triphenylphosphine, but the development of bulky, electron-rich phosphine ligands, such as BINAP and more recently, biaryl phosphine ligands like X-Phos, has significantly enhanced the reaction's efficiency and scope.[1][3][4]

Experimental Protocol: Buchwald-Hartwig Amination for 1-(2,3-dichlorophenyl)piperazine

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dichlorobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and a suitable phosphine ligand such as X-Phos (0.02 eq).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1-(2,3-dichlorophenyl)piperazine.

The Classic Approach: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed approaches.[5] It typically involves the reaction of an aryl halide with an amine in the presence of a stoichiometric amount of copper powder at high temperatures.[5][6] While effective, the traditional Ullmann reaction often suffers from harsh reaction conditions, the need for high boiling point polar solvents, and the generation of significant copper waste.[7]

Modern advancements have led to the development of catalytic Ullmann-type reactions that utilize soluble copper salts (e.g., CuI) in combination with ligands, such as diamines or amino acids, which facilitate the reaction at lower temperatures and with lower catalyst loadings.[5][7]

Experimental Protocol: Ullmann Condensation for 1-(2,3-dichlorophenyl)piperazine

  • In a reaction vessel, combine 1-bromo-2,3-dichlorobenzene (1.0 eq), piperazine (2.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by chromatography to obtain the desired product.

Comparative Performance Analysis
Catalyst SystemCatalyst/LigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Pd₂(dba)₃ / X-PhosNaOtBuToluene100-1204-12>90Mild conditions, high yields, broad scopeExpensive catalyst and ligands
Ullmann CuIK₂CO₃DMF120-15012-2470-85Inexpensive catalystHarsh conditions, longer reaction times, potential for metal contamination

The Green Alternative: Biocatalytic Synthesis of the trans-Cyclohexylamine Intermediate

The stereochemistry of the trans-substituted cyclohexane ring is crucial for the pharmacological activity of Cariprazine. Traditional synthetic routes often involve classical resolution or stereoselective reductions, which can be inefficient and generate significant waste. A promising and sustainable alternative is the use of biocatalysis, specifically employing transaminases.[8]

Transaminases can catalyze the asymmetric amination of a prochiral ketone precursor to selectively form the desired trans-amine intermediate with high diastereoselectivity and enantioselectivity.[8] This enzymatic approach offers several advantages, including mild reaction conditions (typically aqueous media at or near room temperature), high selectivity, and a reduced environmental footprint.

Biocatalysis_Workflow Prochiral_Ketone 4-oxocyclohexane carboxylate Transaminase Transaminase Enzyme (e.g., from Vibrio fluvialis) Prochiral_Ketone->Transaminase trans_Amine_Product trans-4-aminocyclohexyl derivative Transaminase->trans_Amine_Product Stereoselective Amination Byproduct Ketone Byproduct (e.g., Acetone) Transaminase->Byproduct Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Transaminase

Figure 2: Workflow for the biocatalytic synthesis of the trans-cyclohexylamine intermediate.

Experimental Protocol: Transaminase-Catalyzed Synthesis of trans-4-Aminocyclohexylacetic Acid Methyl Ester

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • To the buffer, add the substrate, methyl 4-oxocyclohexanecarboxylate (1.0 eq).

  • Add the amine donor, such as isopropylamine (5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).

  • Introduce the transaminase enzyme (e.g., a commercially available or engineered transaminase).

  • Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the conversion by HPLC.

  • Upon completion, acidify the reaction mixture to quench the reaction and precipitate the enzyme.

  • Centrifuge to remove the enzyme, and then extract the aqueous layer with an organic solvent.

  • Isolate the product from the organic phase.

Comparison of Synthetic Strategies for the Chiral Intermediate
MethodCatalyst/ReagentSelectivityConditionsThroughputEnvironmental Impact
Classical Resolution Chiral acidModerate to highMultiple steps, solvent intensiveLowHigh
Stereoselective Reduction Chiral catalyst (e.g., Ru-BINAP) + H₂HighHigh pressure, specialized equipmentModerateModerate
Biocatalysis TransaminaseVery highAqueous, mild temperature and pressureHighLow

Conclusion and Future Outlook

The synthesis of Cariprazine intermediates offers a compelling case study in the evolution of catalytic methods. For the crucial C-N bond formation, the palladium-catalyzed Buchwald-Hartwig amination stands out as the current state-of-the-art, offering high efficiency and broad applicability, albeit at a higher cost. The classical Ullmann condensation, while less favorable, remains a viable option, particularly with modern improvements.

Looking ahead, the adoption of biocatalysis for the synthesis of the chiral trans-cyclohexylamine intermediate represents a significant step forward in terms of sustainability and efficiency. As the demand for greener and more cost-effective pharmaceutical manufacturing grows, we can anticipate further research into novel catalytic systems, including the development of more active and stable non-precious metal catalysts and the engineering of novel enzymes with enhanced substrate scopes and activities. This guide serves as a foundation for navigating the current catalytic landscape and embracing the innovations that will shape the future of Cariprazine synthesis.

References

  • Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug.[9]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.[10]

  • The synthesis of the key intermediate of cariprazine a Retrosynthetic... - ResearchGate.[8]

  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach - Bentham Science Publisher.[11]

  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach - Ingenta Connect.[12]

  • A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid - ResearchGate.[13]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.[14]

  • Piperazine synthesis - Organic Chemistry Portal.[15]

  • (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate.[16]

  • Methods for the catalytic synthesis of piperazine (2022) - SciSpace.[17]

  • Synthetic approaches to produce the key intermediate of cariprazine,... - ResearchGate.[18]

  • Preparation method of cariprazine intermediate - Eureka | Patsnap.[19]

  • Buchwald–Hartwig amination - Wikipedia.[1]

  • Ullmann condensation - Wikipedia.[5]

  • A Process For Preparation Of Cariprazine And Intermediates Thereof - Quick Company.[20]

  • Antipsychotic drug Cariprazine synthesis: An improved and commercially viable synthetic approach | Request PDF - ResearchGate.[21]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.[2]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[4]

  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach - OUCI.[22]

  • WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents.[23]

  • SYNTHESIS METHOD FOR CARIPRAZINE - European Patent Office - EP 3845523 A1 - Googleapis.com.[24]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.[25]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.[3]

  • Ullmann Reaction | Thermo Fisher Scientific - DE.[6]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.[7]

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A Senior Application Scientist's Guide to Assessing the Purity of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the starting materials' integrity is not merely a matter of quality control; it is the very foundation of reproducible science and, ultimately, patient safety. The compound trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, a complex diamine structure, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of even minute quantities of impurities—such as diastereomers, starting material residues, or reaction by-products—can drastically alter a compound's pharmacological and toxicological profile.

This guide provides a comprehensive, multi-faceted analytical strategy for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this specific molecule from different commercial suppliers. We will move beyond a superficial reliance on a supplier's Certificate of Analysis (CoA) and establish a robust, in-house verification system. By leveraging orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—we can build a complete and trustworthy purity profile, ensuring the quality and consistency of this vital precursor.

The Analytical Imperative: Why a Single Method is Insufficient

Assessing the purity of a molecule like this compound presents unique challenges. Its structure lacks a strong chromophore, making sensitive UV detection in HPLC difficult without derivatization.[1] As a basic amine, it is prone to peak tailing on standard silica-based chromatography columns due to interactions with acidic silanol groups.[2] Furthermore, some impurities may be volatile and thermally labile, making them better suited for GC analysis, while others, like inorganic salts or diastereomers, may be invisible to both HPLC-UV and GC-MS but quantifiable by qNMR.

This necessitates an orthogonal approach, where each technique provides a unique and complementary piece of the purity puzzle. This guide is structured to provide not just the protocols, but the scientific rationale behind the experimental choices, empowering you to adapt and troubleshoot these methods effectively. The validation of these analytical procedures should adhere to established guidelines, such as those outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1), to ensure data integrity.[3][4][5][6]

Overall Analytical Workflow

The comprehensive assessment of purity follows a logical progression from initial sample handling to a final, data-driven decision. This workflow ensures that each sample is subjected to a battery of tests, providing a holistic view of its quality.

Overall Analytical Workflow cluster_prep Sample Reception & Preparation cluster_analysis Orthogonal Purity Analysis cluster_decision Data Integration & Decision Sample Receive Samples (Suppliers A, B, C) Prep Prepare Stock Solutions (e.g., in Methanol/Water) Sample->Prep HPLC HPLC-UV/CAD Analysis (Non-volatile Impurities) Prep->HPLC GCMS GC-MS Analysis (Volatile & Semi-volatile Impurities) Prep->GCMS qNMR qNMR Analysis (Absolute Purity & Isomers) Prep->qNMR Data Compile & Compare Data (Purity, Impurity Profile) HPLC->Data GCMS->Data qNMR->Data Decision Supplier Qualification Decision Data->Decision HPLC Analysis Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis A Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) C Equilibrate HPLC System (CSH C18 Column, 40°C) A->C B Prepare Sample (1 mg/mL stock, dilute to 0.1 mg/mL) E Inject Samples (Suppliers A, B, C) B->E D Perform System Suitability Test (SST) (Tailing ≤ 1.5, Area RSD ≤ 2.0%) C->D D->E F Acquire Data (UV @ 210nm & CAD) E->F G Integrate Peaks (CAD Signal) Calculate Area % Purity F->G H Identify & Quantify Impurities (>0.05%) G->H I Generate Report H->I qNMR Purity Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Data Processing & Calculation A Accurately weigh Analyte (~15 mg) C Co-dissolve in Deuterated Solvent (Methanol-d4, 0.75 mL) A->C B Accurately weigh Internal Std (Maleic Acid, ~5 mg) B->C D Transfer to NMR Tube C->D E Acquire 1H Spectrum (Critical: d1 relaxation delay ≥ 30s) D->E F Process Spectrum (Phase & Baseline Correction) E->F G Integrate Analyte & IS Peaks F->G H Calculate Absolute Purity (Using purity formula) G->H I Final Purity Report H->I

Sources

side-by-side comparison of reductive amination reagents for Cariprazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of Active Pharmaceutical Ingredients (APIs) with precision and efficiency is paramount. Cariprazine, a potent D2/D3 dopamine receptor partial agonist for the treatment of schizophrenia and bipolar disorder, is no exception. A critical step in its synthesis is the reductive amination to form the key C-N bond between the cyclohexylethylamine moiety and the dichlorophenylpiperazine fragment. The choice of the reducing agent for this transformation significantly impacts the overall yield, purity, and scalability of the process. This guide provides an in-depth, side-by-side comparison of common reductive amination reagents for the synthesis of Cariprazine, supported by mechanistic insights and practical considerations.

The Critical Juncture: Reductive Amination in Cariprazine Synthesis

The synthesis of Cariprazine typically involves the coupling of a trans-4-substituted cyclohexylacetaldehyde derivative with 1-(2,3-dichlorophenyl)piperazine. This reaction proceeds via an iminium ion intermediate, which is then reduced to the target secondary amine. The overall efficiency of this two-step, one-pot process is highly dependent on the nature of the reducing agent. An ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde, be operationally simple to use, and afford the product in high yield and purity.

The general workflow for this pivotal reductive amination step is illustrated below.

cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product Aldehyde trans-4-substituted cyclohexylacetaldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine 1-(2,3-dichlorophenyl)piperazine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent Cariprazine_Intermediate Cariprazine Precursor Reduction->Cariprazine_Intermediate

Caption: Reductive Amination Workflow for Cariprazine Synthesis.

Side-by-Side Comparison of Reductive Amination Reagents

The choice of a reducing agent is a critical decision in the synthesis of Cariprazine. Below is a comparative analysis of three commonly employed classes of reagents: Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride, and Catalytic Hydrogenation.

Reagent/MethodKey AdvantagesKey DisadvantagesTypical Reaction ConditionsSafety Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Mild and selective for iminium ions over aldehydes and ketones.- Broad substrate scope and functional group tolerance.- Commercially available and relatively easy to handle.- Generally provides high yields.- Stoichiometric amounts are required.- Can be more expensive than other borohydrides.- Generates acetic acid as a byproduct.- Aprotic solvents (e.g., Dichloromethane, 1,2-Dichloroethane, THF).- Room temperature.- Reaction times typically range from a few hours to overnight.- Reacts with protic solvents.- Handle in a well-ventilated fume hood.
Sodium Cyanoborohydride (NaBH₃CN) - Highly selective for iminium ions.- Can be used in protic solvents (e.g., Methanol).- Effective for a wide range of substrates.- Highly toxic due to the potential release of hydrogen cyanide gas, especially under acidic conditions.- Stricter handling and waste disposal protocols are required.- Protic solvents (e.g., Methanol, Ethanol).- Often requires acidic catalysis (e.g., acetic acid) to facilitate iminium ion formation and reduction.- Extreme caution is necessary. Work in a well-ventilated fume hood and have a cyanide antidote kit available. Acidic workup must be performed with extreme care.
Catalytic Hydrogenation - "Green" and atom-economical, with water as the only byproduct.- Cost-effective for large-scale synthesis.- High yields and clean reactions are often achievable.- Requires specialized high-pressure hydrogenation equipment.- The catalyst (e.g., Pt, Pd) can be expensive and may require recovery.- Potential for over-reduction of other functional groups.- Solvents like Methanol, Ethanol, or Ethyl Acetate.- Typically requires elevated pressure of hydrogen gas.- Catalysts such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are used.- Hydrogen gas is highly flammable and explosive. Requires a properly designed and maintained hydrogenation setup. Catalysts can be pyrophoric.

Mechanistic Insights: Why Reagent Choice Matters

The selectivity of borohydride reagents is a key factor in the success of one-pot reductive aminations. Sodium triacetoxyborohydride is sterically hindered and less nucleophilic than sodium borohydride, rendering it slower to react with aldehydes and ketones but sufficiently reactive towards the more electrophilic iminium ion. This difference in reactivity allows for the in-situ formation and reduction of the iminium ion without significant reduction of the starting aldehyde.

Sodium cyanoborohydride's selectivity is electronically driven. The electron-withdrawing cyanide group deactivates the borohydride, making it a weaker reducing agent. It is most effective at a slightly acidic pH where the iminium ion is readily formed and is the most reactive electrophile in the mixture.

Catalytic hydrogenation proceeds via a different mechanism involving the adsorption of the imine onto the catalyst surface followed by the addition of hydrogen. The choice of catalyst, solvent, and reaction conditions can be tuned to achieve high selectivity. For instance, a continuous-flow process utilizing 5% Pt/C has been reported for the synthesis of a key Cariprazine intermediate, highlighting the industrial applicability of this method.[1]

Experimental Protocol: Reductive Amination of a Cariprazine Intermediate using Sodium Triacetoxyborohydride

This protocol is a representative procedure for the reductive amination step in the synthesis of a Cariprazine precursor, based on established methodologies for similar transformations.

Materials:

  • trans-4-(tert-Butoxycarbonylamino)cyclohexyl]acetaldehyde

  • 1-(2,3-Dichlorophenyl)piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of trans-4-(tert-Butoxycarbonylamino)cyclohexyl]acetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1-(2,3-dichlorophenyl)piperazine (1.05 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the suspension of sodium triacetoxyborohydride to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford the desired Cariprazine precursor.

Visualization of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup and Purification A Dissolve Aldehyde in anhydrous DCM B Add Amine A->B C Stir for 30-60 min B->C D Add NaBH(OAc)₃ suspension C->D E Monitor reaction (TLC/LC-MS) D->E F Quench with NaHCO₃ (aq) E->F G Separate layers and extract with DCM F->G H Wash with brine, dry over MgSO₄ G->H I Filter and concentrate H->I J Purify by column chromatography I->J

Caption: Step-by-step workflow for the reductive amination protocol.

Conclusion and Recommendations

The selection of a reductive amination reagent for the synthesis of Cariprazine is a critical decision that balances efficiency, safety, and scalability.

  • For laboratory-scale synthesis and process development, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice. Its mildness, selectivity, and operational simplicity make it a reliable and versatile option.

  • Sodium Cyanoborohydride, while effective, is generally avoided due to its high toxicity. Its use should be restricted to situations where other reagents have failed and only with stringent safety precautions.

  • For large-scale industrial production, Catalytic Hydrogenation presents a highly attractive "green" and cost-effective alternative. While requiring a higher initial investment in specialized equipment, the long-term benefits in terms of atom economy and reduced waste can be substantial.

Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including the scale of the reaction, the available equipment, and the safety infrastructure. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and optimize the synthesis of this important antipsychotic medication.

References

  • Fülöp, Z., Bana, P., Greiner, I., & Eles, J. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 26(6), 1733. [Link]

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A Comparative Evaluation of By-product Profiles in Cariprazine Synthesis Pathways: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of By-product Analysis in Cariprazine Synthesis

Cariprazine, an atypical antipsychotic, is a crucial therapeutic agent for managing schizophrenia and bipolar disorder.[1] Its efficacy is intrinsically linked to its purity, making the control of impurities and by-products during its synthesis a paramount concern for pharmaceutical scientists. The nature and quantity of by-products not only influence the final drug's safety and efficacy but also reflect the efficiency and robustness of the chosen synthetic pathway.[2] This guide provides an in-depth comparative analysis of the by-product profiles of different Cariprazine synthesis pathways, offering researchers and drug development professionals the insights needed to select and optimize a manufacturing process that ensures a high-purity active pharmaceutical ingredient (API).

The formation of by-products is an inherent aspect of chemical synthesis. In the context of pharmaceuticals, these unintended molecules can arise from a multitude of sources, including side reactions of starting materials, intermediates, or the final API, as well as from the degradation of the product during the manufacturing process.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances. Therefore, a thorough understanding of the by-product profile of a given synthetic route is not merely an academic exercise but a critical component of regulatory compliance and patient safety.

This guide will dissect the common synthetic routes to Cariprazine, with a particular focus on the formation of key by-products. We will explore the mechanistic origins of these impurities and present available data to compare the by-product profiles of different synthetic strategies. Furthermore, we will provide detailed protocols for the analytical methods essential for the detection and quantification of these by-products, empowering researchers to implement robust quality control measures in their own laboratories.

Core Synthetic Pathways and Their Associated By-products

The synthesis of Cariprazine typically involves the coupling of two key intermediates: a substituted piperazine derivative and a functionalized cyclohexane moiety. The final step in many common pathways is the formation of the urea linkage by reacting an amine intermediate with dimethylcarbamoyl chloride. It is this crucial step, along with the synthesis of the precursors, that often dictates the by-product profile of the final API.

Pathway 1: The Direct Carbamoylation Route

This widely employed pathway involves the direct reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine (Compound I) with dimethylcarbamoyl chloride to form Cariprazine (Compound II).[4][5] While seemingly straightforward, this reaction is prone to the formation of several critical by-products.

G cluster_pathway1 Pathway 1: Direct Carbamoylation cluster_byproducts By-products Compound_I trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine (Compound I) Cariprazine Cariprazine (Compound II) Compound_I->Cariprazine Acylation Double_Condensation Double-Condensation Impurity Compound_I->Double_Condensation Side Reaction (Excess DMCC) DMCC Dimethylcarbamoyl Chloride DMCC->Cariprazine Tetramethylurea Tetramethylurea DMCC->Tetramethylurea Reaction with Dimethylamine Cariprazine->Double_Condensation Side Reaction (Further Reaction)

Figure 1: Formation of key by-products in the direct carbamoylation route for Cariprazine synthesis.

  • Double-Condensation Impurity: This is arguably the most significant process-related impurity in this pathway.[4][6] It is formed when a second molecule of Compound I reacts with Cariprazine, or when two molecules of Compound I react with a phosgene equivalent. The structure of this impurity is characterized by a urea linkage connecting two Cariprazine precursors.[4] The formation of this by-product is exacerbated by prolonged reaction times and an excess of dimethylcarbamoyl chloride.[4] Patents have reported levels of this impurity ranging from 0.06% to 0.62% depending on the reaction conditions.[7][8] Its poor solubility can make it difficult to remove during purification.[4]

  • Tetramethylurea: This by-product arises from the reaction of dimethylcarbamoyl chloride with dimethylamine, which can be present as an impurity in the reagent or be formed from its decomposition.[3][9] While generally more volatile and easier to remove than the double-condensation impurity, its presence indicates suboptimal reaction conditions or reagent quality.

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of unreacted Compound I and dimethylcarbamoyl chloride in the crude product. The latter is highly reactive and readily hydrolyzes, making its complete removal essential.[10]

Pathway 2: The Isocyanate Intermediate Route

An alternative approach to forming the urea linkage involves the in-situ generation of an isocyanate intermediate from trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl) cyclohexanamine (Compound I) using a phosgene equivalent like triphosgene. This isocyanate is then reacted with dimethylamine to yield Cariprazine.

G cluster_pathway2 Pathway 2: Isocyanate Intermediate Route cluster_byproducts By-products Compound_I trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine (Compound I) Isocyanate_Intermediate Isocyanate Intermediate Compound_I->Isocyanate_Intermediate Phosgene_Equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_Equivalent->Isocyanate_Intermediate Cariprazine Cariprazine Isocyanate_Intermediate->Cariprazine Dimer_Impurity Dimer Impurity (from Isocyanate) Isocyanate_Intermediate->Dimer_Impurity Dimerization Carbamate_Impurity Carbamate Impurity (from alcohol quenching) Isocyanate_Intermediate->Carbamate_Impurity Reaction with residual alcohol Dimethylamine Dimethylamine Dimethylamine->Cariprazine

Figure 2: By-product formation in the isocyanate intermediate pathway for Cariprazine synthesis.

  • Dimer Impurity: Isocyanates are known to dimerize, especially at elevated temperatures. This can lead to the formation of a uretidinedione-linked dimer of the isocyanate intermediate, which would be a significant impurity in the final product.

  • Carbamate Impurities: If the reaction is not completely anhydrous, or if alcohols are used during workup, the highly reactive isocyanate intermediate can react with these nucleophiles to form stable carbamate by-products.

  • Residual Phosgene Equivalents: The use of highly toxic reagents like triphosgene necessitates stringent control and monitoring to ensure their complete removal from the final product.

Pathway 3: The Convergent Amidation Route

A more convergent approach involves the synthesis of a carboxylic acid intermediate, trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl) acetic acid, which is then coupled with 1-(2,3-dichlorophenyl)piperazine using a carboxylic acid activating agent.[11] This route avoids the direct use of dimethylcarbamoyl chloride in the final step.

G cluster_pathway3 Pathway 3: Convergent Amidation Route cluster_byproducts By-products Acid_Intermediate trans-4-{[(dimethylamino)carbonyl]amino} cyclohexyl) acetic acid Amide_Intermediate Amide Intermediate Acid_Intermediate->Amide_Intermediate Piperazine_Intermediate 1-(2,3-dichlorophenyl)piperazine Piperazine_Intermediate->Amide_Intermediate Coupling_Agent Coupling Agent (e.g., CDI) Coupling_Agent->Amide_Intermediate Cariprazine Cariprazine Amide_Intermediate->Cariprazine Over_reduction_Impurity Over-reduction By-product Amide_Intermediate->Over_reduction_Impurity Side Reaction Unreacted_Amide Unreacted Amide Intermediate Amide_Intermediate->Unreacted_Amide Incomplete Reaction Reducing_Agent Reducing Agent (e.g., Borane) Reducing_Agent->Cariprazine

Figure 3: Potential by-products in the convergent amidation pathway for Cariprazine synthesis.

  • Unreacted Amide Intermediate: Incomplete reduction of the amide intermediate, 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl] urea, will result in its presence as a significant impurity in the final product.[11]

  • Over-reduction By-products: The use of powerful reducing agents like boranes can potentially lead to the over-reduction of other functional groups in the molecule, although specific examples are not extensively documented in the literature for this particular synthesis.

  • Impurities from Starting Materials: The purity of the starting materials, trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl) acetic acid and 1-(2,3-dichlorophenyl)piperazine, is crucial. Impurities in these precursors will be carried through to the final product. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine can result in impurities such as 1-(2-chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine.[12]

Comparative Analysis of By-product Profiles

The choice of synthetic pathway has a profound impact on the by-product profile of Cariprazine. The following table provides a comparative summary of the key by-products associated with each route.

By-productPathway 1 (Direct Carbamoylation)Pathway 2 (Isocyanate Intermediate)Pathway 3 (Convergent Amidation)Potential Impact
Double-Condensation Impurity High potential for formation, difficult to remove.[4]Not a direct by-product of this route.Not a direct by-product of this route.May have altered pharmacological activity and toxicity.
Tetramethylurea Common by-product, relatively easy to remove.[3]Not a direct by-product of this route.Not a direct by-product of this route.Generally considered of low toxicological concern.
Dimer Impurity (from Isocyanate) Not applicable.High potential for formation.Not applicable.May have altered pharmacological activity and toxicity.
Carbamate Impurities Not applicable.Potential for formation in the presence of nucleophiles.Not applicable.May have altered pharmacological activity and toxicity.
Unreacted Amide Intermediate Not applicable.Not applicable.High potential for formation if reduction is incomplete.[11]Likely has different pharmacological properties than Cariprazine.
Starting Material Impurities Impurities in Compound I and dimethylcarbamoyl chloride can be carried over.Impurities in Compound I and phosgene equivalents can be carried over.Impurities in the acid and piperazine intermediates are critical.[12]Can affect the overall purity and safety of the final drug product.

Experimental Protocols for By-product Analysis

The accurate detection and quantification of by-products in Cariprazine synthesis are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for this purpose.

Protocol 1: Reversed-Phase HPLC for the Determination of Cariprazine and its Process-Related Impurities

Objective: To separate and quantify Cariprazine and its key process-related impurities, including the double-condensation impurity.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Acetic acid (analytical grade)

  • Cariprazine reference standard

  • Reference standards for known impurities (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of ammonium acetate in water (e.g., 20 mM) and adjust the pH to a suitable value (e.g., 4.5) with acetic acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the Cariprazine reference standard and any available impurity standards in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the Cariprazine sample and dissolve it in the diluent to a final concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 245 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      • Start with a suitable ratio of Mobile Phase A to Mobile Phase B (e.g., 70:30).

      • Program a linear gradient to increase the percentage of Mobile Phase B over a defined period to ensure the elution of all components.

      • Include a re-equilibration step at the initial conditions before the next injection.

  • Data Analysis:

    • Identify the peaks corresponding to Cariprazine and its impurities by comparing their retention times with those of the reference standards.

    • Quantify the impurities using the external standard method, based on the peak areas.

    • Express the impurity levels as a percentage of the Cariprazine peak area.

Conclusion: A Pathway to Purer Cariprazine

The synthesis of Cariprazine, like any complex API, presents challenges in controlling by-product formation. This guide has illuminated the distinct by-product profiles associated with the major synthetic pathways. The direct carbamoylation route, while common, requires careful optimization to minimize the formation of the problematic double-condensation impurity. The isocyanate intermediate and convergent amidation routes offer alternatives that may circumvent this specific issue but introduce their own sets of potential by-products that must be diligently monitored.

Ultimately, the selection of an optimal synthetic pathway for Cariprazine requires a holistic assessment of factors including yield, cost, scalability, and, most importantly, the ability to consistently produce a high-purity API with a well-controlled by-product profile. The implementation of robust analytical methods, such as the HPLC protocol detailed in this guide, is non-negotiable for ensuring the quality and safety of this vital medication. By understanding the nuances of by-product formation in each synthetic route, researchers and drug development professionals can make informed decisions that pave the way for a more efficient and reliable supply of high-quality Cariprazine to patients in need.

References

  • SynThink Research Chemicals. (n.d.). Cariprazine EP Impurities & USP Related Compounds.
  • Veeprho. (n.d.). Cariprazine Impurities and Related Compound.
  • Chemicea. (n.d.). Cariprazine.
  • (2020). CN110872262A - Synthesis method of cariprazine.
  • Pharmaffiliates. (n.d.). Cariprazine-impurities.
  • (2020). WO2020042876A1 - Synthesis method for cariprazine.
  • (2022). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF.
  • (2024). Analytical Approach Driven by Quality by Design (QBD) for the Development and Validation of an RP-HPLC Method of Cariprazine. [Journal Name].
  • (2019). EP 3845523 A1 - SYNTHESIS METHOD FOR CARIPRAZINE.
  • SynZeal. (n.d.). Cariprazine Impurity 3 | 1231947-90-2.
  • MedKoo Biosciences. (n.d.). Cariprazine Synthetic Routes.
  • (2024). The synthesis of the key intermediate of cariprazine a Retrosynthetic...
  • (2013). 204370Orig1Orig2s000.
  • (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • (2024). EP 3845523 B1 - SYNTHESIS METHOD FOR CARIPRAZINE.
  • (2021). synthesis method for cariprazine.
  • (2019). WO2019106490A1 - A process for the preparation of cariprazine hydrochloride.
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  • National Center for Biotechnology Inform
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A Senior Scientist's Guide to the Cross-Validation of Analytical Techniques for Novel Piperazine Derivatives: A Case Study of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of novel pharmaceutical compounds is the bedrock of drug development. This guide provides an in-depth framework for the cross-validation of analytical techniques, using the novel compound trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine as a practical case study. We will explore the strategic selection of primary and orthogonal analytical methods, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document details the underlying scientific principles, step-by-step experimental protocols, and the statistical methodologies required to demonstrate analytical equivalency. The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to ensure data integrity and navigate the rigorous landscape of regulatory compliance.

Introduction: The Analytical Imperative

In pharmaceutical development, the analytical data package is the definitive record of a compound's identity, purity, and stability. For a novel molecule like this compound, a substituted piperazine derivative, establishing a suite of validated analytical methods is a non-negotiable prerequisite for advancing through preclinical and clinical phases. The structure, featuring a saturated cyclohexanamine and a piperazine ring, presents unique analytical challenges, most notably the absence of a strong UV chromophore.

Regulatory bodies like the FDA and international standards such as the International Council for Harmonisation (ICH) mandate that analytical procedures be validated to be fit for their intended purpose.[1][2][3][4][5] The ICH Q2(R2) guideline, in particular, provides a comprehensive framework for validating analytical procedures, covering parameters like accuracy, precision, specificity, linearity, and range.[1][2][3] Cross-validation becomes critical when a new method is introduced to replace an existing one, or when methods are used at different laboratories, ensuring consistency and reliability of data throughout the product lifecycle.

This guide will focus on a practical, experience-driven approach to selecting, developing, and most importantly, cross-validating two powerful chromatographic techniques for our target analyte.

Selection of Core Analytical Techniques

The choice of analytical technique must be tailored to the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., routine QC, impurity profiling, or bioanalysis).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control for its robustness and cost-effectiveness. However, our target molecule lacks a significant chromophore, making direct UV detection challenging.[6][7][8] To overcome this, a pre-column derivatization strategy is necessary.

  • Scientific Rationale: Derivatization involves reacting the analyte with a reagent to attach a UV-active tag. For the secondary amine in the piperazine moiety, a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is an excellent choice, as it reacts to form a stable, highly UV-active product, enabling sensitive detection.[7][9][10] This approach transforms a difficult-to-detect analyte into one that can be quantified reliably with standard HPLC-UV instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and structural confirmation.[11][12] It does not rely on the analyte's inherent UV absorbance and can distinguish the target compound from structurally similar impurities based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Scientific Rationale: By combining the separation power of liquid chromatography with the specificity of tandem mass spectrometry, we can develop a highly sensitive method for quantification.[12][13][14] This is particularly useful for detecting low-level impurities or for bioanalytical applications where the analyte is present in a complex matrix.

Experimental Protocols

The following protocols are detailed, reproducible workflows for the analysis of this compound.

Protocol 1: HPLC-UV with Pre-column Derivatization

Objective: To quantify the analyte in a drug substance sample using a robust, validated HPLC-UV method.

1. Reagent and Sample Preparation:

  • Derivatization Reagent: Prepare a 10 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in HPLC-grade acetonitrile.
  • Standard Solution: Accurately weigh and dissolve the reference standard of the target analyte in diluent (50:50 acetonitrile:water) to create a 1.0 mg/mL stock solution.
  • Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in the same diluent.

2. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 500 µL of the NBD-Cl solution and 400 µL of a 0.1 M borate buffer (pH 8.5).
  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.[7]
  • Cool the solution to room temperature. The resulting derivatized solution is ready for injection.

3. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[9]
  • Mobile Phase: Isocratic elution with Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[9]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.[9]
  • Detection Wavelength: 340 nm.[9]
  • Injection Volume: 10 µL.

4. System Suitability:

  • Inject the derivatized standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Protocol 2: LC-MS/MS Analysis

Objective: To provide a highly sensitive and selective orthogonal method for quantification.

1. Sample Preparation:

  • Standard & Sample Solutions: Prepare 1.0 mg/mL stock solutions as described in 3.1. Create a series of working standards by serial dilution in 50:50 acetonitrile:water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL). Sample solutions may need to be diluted to fall within this range.

2. LC-MS/MS Conditions:

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
  • Column: Purospher® STAR Phenyl (10 mm × 2.1 mm × 2.0 µm) or equivalent.[11]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% B to 95% B over 5 minutes).
  • Flow Rate: 0.4 mL/min.
  • MS Conditions:
  • Ionization Mode: ESI Positive.
  • Monitoring Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Determine the precursor ion (M+H)+ and optimize at least two product ions for quantification and confirmation. This step is specific to the molecule and requires initial infusion and optimization experiments.

The Cross-Validation Workflow

Cross-validation aims to demonstrate that the two developed methods produce equivalent results. The process must be systematic and statistically grounded.[15][16]

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Define Validation Protocol & Acceptance Criteria Samples Select Diverse Samples (e.g., 3 batches, multiple concentrations) Protocol->Samples AnalyzeA Analyze all samples by HPLC-UV (Method A) Samples->AnalyzeA AnalyzeB Analyze all samples by LC-MS/MS (Method B) Samples->AnalyzeB Collect Collate Quantitative Results from both methods AnalyzeA->Collect AnalyzeB->Collect Stats Perform Statistical Comparison (e.g., t-test, Bland-Altman) Collect->Stats Decision Results meet Acceptance Criteria? Stats->Decision Report Generate Validation Report Decision->Report Yes Investigate Investigate Discrepancies Decision->Investigate No Investigate->Stats

Caption: A workflow diagram illustrating the key phases of the analytical method cross-validation process.

Step-by-Step Cross-Validation Protocol

1. Define Acceptance Criteria:

  • Before starting, define the acceptable difference between the methods. A common criterion is that the mean result from the new method should be within ±5.0% of the mean result from the initial method, and the precision (%RSD) for replicate analyses should not exceed 5.0%.

2. Sample Selection:

  • Select at least three different batches of the drug substance.
  • For each batch, prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Prepare each sample in triplicate to assess precision.

3. Execution:

  • Analyze all prepared samples using both the validated HPLC-UV method and the LC-MS/MS method on the same day by the same analyst, if possible, to minimize variability.

4. Statistical Analysis:

  • Paired t-test: This is a fundamental statistical tool to determine if there is a significant difference between the means of the two sets of paired data.[15][17]
  • Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements.[17][18] It plots the difference between the two paired measurements against their mean. This allows for the identification of any systematic bias or trends in the differences.
  • Correlation Coefficient: While a high correlation coefficient (r²) is expected, it should not be the sole measure of agreement, as it does not detect systematic bias.[15][17]

Data Presentation and Interpretation

All quantitative data must be summarized for clear comparison.

Comparative Performance Data
Parameter HPLC-UV (with Derivatization) LC-MS/MS Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD) < 1.5%< 1.0%≤ 2.0%
Limit of Quantitation (LOQ) ~50 ng/mL~0.5 ng/mLMethod-dependent
Specificity Demonstrated through peak purityDemonstrated by MRM transitionsNo interference at analyte RT
Interpreting Cross-Validation Results

If the statistical analysis shows no significant difference between the methods and the results fall within the predefined acceptance criteria, the methods can be considered cross-validated and can be used interchangeably. If a discrepancy is found, a thorough investigation into potential sources of error (e.g., sample preparation, instrument calibration, integration parameters) is required.

Diagram: Technique Suitability

TechniqueSuitability cluster_methods Analytical Techniques Analyte Target Analyte HPLC HPLC-UV (with Derivatization) Analyte->HPLC Robust QC & Assay LCMS LC-MS/MS Analyte->LCMS High Sensitivity & Impurity ID HPLC->LCMS Cross-Validation

Caption: Relationship between analytical techniques and their primary applications for the target analyte.

Conclusion

The cross-validation of analytical methods is a cornerstone of scientific rigor in pharmaceutical development. For a challenging compound like this compound, a multi-faceted approach is required. By employing a robust HPLC-UV method with derivatization for routine quality control and a highly sensitive LC-MS/MS method for more demanding applications, a comprehensive analytical strategy can be established. The systematic cross-validation process detailed herein, grounded in ICH guidelines and sound statistical principles, ensures data consistency and reliability, ultimately safeguarding product quality and regulatory success.

References

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2017). EDP Sciences.
  • Q2(R2) Validation of Analytical Procedures - FDA. U.S.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Key Analytical Procedure Validation Regulations You Need to Know. (2025). Altabrisa Group.
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  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
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  • Statistical analysis in method comparison studies part one. Acutecaretesting.org.
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  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2013). Journal of Chemical and Pharmaceutical Research.
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  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
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A Senior Application Scientist's Guide to the Efficient Purification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperazine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous blockbuster drugs across a wide range of therapeutic areas, from antipsychotics to antivirals.[1][2][3] The biological activity of these compounds is intrinsically linked to their purity. Even minute impurities can lead to altered pharmacological profiles, increased toxicity, or adverse side effects, making the development of robust and efficient purification strategies a critical aspect of drug development and manufacturing.[4] This guide provides a comparative analysis of the most common and effective techniques for the purification of piperazine derivatives: crystallization, preparative high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC). We will delve into the principles of each technique, provide exemplary protocols, and present a data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the optimal purification strategy for their specific needs.

The Purification Challenge: Why Piperazine Derivatives Require Careful Handling

The synthesis of piperazine derivatives often results in a crude mixture containing unreacted starting materials, by-products, and stereoisomers.[5][6] The inherent basicity of the piperazine ring can also lead to salt formation and complex impurity profiles. Furthermore, the presence of chiral centers in many piperazine-based drugs necessitates enantioselective purification to isolate the desired stereoisomer, as different enantiomers can have vastly different pharmacological and toxicological properties.[7][8][9]

Crystallization: The Workhorse of Bulk Purification

Crystallization is a widely used and cost-effective method for the purification of solid compounds on a large scale.[5][] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system. By carefully controlling parameters such as temperature, solvent composition, and cooling rate, the desired piperazine derivative can be selectively precipitated from the solution, leaving impurities behind in the mother liquor.[]

Key Principles of Efficient Crystallization:
  • Solvent Selection: The ideal solvent should exhibit high solubility for the piperazine derivative at elevated temperatures and low solubility at lower temperatures. It should also be a poor solvent for the impurities to maximize their removal.

  • Supersaturation Control: The driving force for crystallization is supersaturation. A slow and controlled approach to achieving supersaturation, typically through slow cooling or the gradual addition of an anti-solvent, promotes the growth of large, pure crystals.[]

  • Seeding: Introducing a small amount of pure crystalline material (seed crystals) can initiate crystallization at a lower level of supersaturation, leading to better control over crystal size and form.

Experimental Protocol: Recrystallization of a Generic N-Arylpiperazine Derivative
  • Dissolution: Dissolve the crude N-arylpiperazine derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).[11][12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For further yield, the solution can be cooled in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Advantages and Disadvantages of Crystallization:
AdvantagesDisadvantages
Cost-effective for large-scale purificationMay not be suitable for all compounds (e.g., oils or amorphous solids)
Can provide high purity in a single stepYield can be compromised by the solubility of the product in the mother liquor
Environmentally friendly (solvent can be recycled)Optimization of conditions can be time-consuming
Can isolate specific polymorphsMay not effectively separate closely related impurities or stereoisomers

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: A simplified workflow for the purification of piperazine derivatives by crystallization.

Preparative High-Performance Liquid Chromatography (HPLC): Precision Purification for High-Value Compounds

Preparative HPLC is a powerful chromatographic technique used for the isolation and purification of compounds with high purity.[13][14] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. This method is particularly valuable for purifying complex mixtures, separating closely related isomers, and for obtaining highly pure material for biological testing and formulation development.[13]

The Mechanism of Preparative HPLC:

A high-pressure pump forces a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The sample mixture is injected into the mobile phase stream and travels through the column. The different components in the mixture interact with the stationary phase to varying degrees, causing them to separate and elute from the column at different times. A detector monitors the column effluent, and a fraction collector is used to collect the purified compounds as they elute.[]

Experimental Protocol: Purification of 1-Benzylpiperazine using Preparative RP-HPLC

This protocol is a general guideline and should be optimized for specific applications.

  • Method Development (Analytical Scale): Develop an analytical reverse-phase HPLC method to achieve good separation of 1-benzylpiperazine from its impurities. A common mobile phase consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[16]

  • Scale-Up: Transfer the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.

  • Sample Preparation: Dissolve the crude 1-benzylpiperazine in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the 1-benzylpiperazine peak.

  • Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified product.

Advantages and Disadvantages of Preparative HPLC:
AdvantagesDisadvantages
High resolution and purityHigher cost compared to crystallization
Applicable to a wide range of compoundsRequires significant amounts of solvent
Can separate complex mixtures and isomersCan be time-consuming for large quantities
Amenable to automationPotential for product degradation under harsh conditions

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: A schematic of the preparative HPLC purification process.

Supercritical Fluid Chromatography (SFC): The Green and Efficient Alternative

Supercritical fluid chromatography (SFC) is a rapidly emerging purification technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[8][9] Supercritical CO2 exhibits properties of both a liquid and a gas, offering low viscosity and high diffusivity, which translates to faster separations and higher efficiency compared to HPLC.[8] SFC is particularly well-suited for the purification of chiral compounds and is considered a "green" technology due to the reduced use of organic solvents.[9]

Why SFC Excels for Chiral Piperazine Derivatives:

Many piperazine-based drugs are chiral, and the separation of enantiomers is often a significant challenge. SFC, particularly when coupled with chiral stationary phases, has proven to be a highly effective technique for enantioselective purification, often providing superior resolution and shorter run times than chiral HPLC.[8][17]

Experimental Protocol: Chiral Purification of a Piperazine Derivative using Preparative SFC
  • Chiral Method Screening: Screen a variety of chiral stationary phases and co-solvents (e.g., methanol, ethanol) on an analytical SFC system to identify the optimal conditions for enantiomeric separation.

  • Method Optimization and Scale-Up: Optimize the selected method for preparative scale by adjusting flow rate, back pressure, and sample loading.

  • Purification: Inject the racemic mixture onto the preparative SFC system and collect the separated enantiomer fractions.

  • Solvent Removal: The majority of the CO2 mobile phase vaporizes upon depressurization, leaving the purified enantiomer in a small volume of co-solvent, which is then easily removed.

Advantages and Disadvantages of Preparative SFC:
AdvantagesDisadvantages
Fast separations and high throughputHigher initial instrument cost
Reduced organic solvent consumption ("Green" chemistry)May not be suitable for highly polar compounds
Excellent for chiral separationsRequires specialized equipment for handling supercritical fluids
Lower backpressure compared to HPLCMethod development can be complex

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: A workflow for the chiral purification of piperazine derivatives using SFC.

Comparative Analysis of Purification Techniques

The choice of purification technique is a multifactorial decision that depends on the specific requirements of the project. The following table provides a comparative overview of the three techniques discussed.

FeatureCrystallizationPreparative HPLCSupercritical Fluid Chromatography (SFC)
Purity Achievable Good to Excellent (can be >99.5%)[18]Excellent (>99%)[13]Excellent (>99% enantiomeric excess)[8]
Typical Yield Variable (can be high, but losses in mother liquor)[11]Good to Excellent (typically >90%)[14]Excellent (typically >95%)
Scalability Excellent (grams to tons)Good (milligrams to kilograms)Good (grams to kilograms)[]
Cost per Sample LowHighMedium to High
Time per Sample Long (hours to days)Medium (minutes to hours)Fast (minutes)[8]
Solvent Consumption Moderate (can be recycled)HighLow (CO2 is recycled)[9]
Best Suited For Bulk purification of solid compoundsHigh-purity isolation of complex mixtures and isomersChiral separations and "green" purification

Impurity Profiling: The Ultimate Measure of Success

Regardless of the purification technique employed, a thorough analysis of the final product's purity is essential. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful analytical tool for impurity profiling.[4] It allows for the separation, identification, and quantification of residual impurities, providing critical data for quality control and regulatory submissions.

Conclusion and Future Outlook

The purification of piperazine derivatives is a critical step in the development of safe and effective pharmaceuticals. While crystallization remains a cost-effective method for bulk purification, preparative HPLC and SFC offer superior resolution and are indispensable for obtaining high-purity compounds, especially in the case of complex mixtures and chiral molecules. The increasing emphasis on green chemistry and process efficiency is driving the adoption of SFC as a preferred method for chiral separations in the pharmaceutical industry.[9] The selection of the optimal purification strategy requires a careful consideration of the desired purity, scale, cost, and environmental impact. By understanding the principles and capabilities of each technique, researchers can make informed decisions to streamline their purification workflows and accelerate the development of new piperazine-based medicines.

References

  • SIELC Technologies. (n.d.). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
  • Martin, A. R. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S.
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  • Berger, T. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 295-321). Elsevier.
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  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

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  • Dong, S., Yan, Z., & Yang, H. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography-Mass Spectrometry. Analytical Sciences, 32(12), 1333-1338.
  • Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196.
  • Kim, I., et al. (2011). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Energy & Fuels, 25(6), 2541-2548.
  • Svärd, M., et al. (2017). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 21(8), 1095-1103.
  • Wierzbicki, M., et al. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. Molecules, 26(9), 2739.
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A Comparative Guide to the Synthetic Strategies of Cariprazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Cariprazine, an atypical antipsychotic with a unique pharmacological profile, has garnered significant attention for its efficacy in treating schizophrenia and bipolar disorder.[1][2] Its distinct structure, characterized by a trans-1,4-disubstituted cyclohexane ring linking a dichlorophenylpiperazine moiety and a dimethylurea group, presents interesting challenges and opportunities in synthetic chemistry. This guide provides an in-depth literature review and comparison of the key synthetic strategies for Cariprazine and its analogs, offering insights into the rationale behind various synthetic choices and providing detailed experimental protocols for key transformations.

Introduction to Cariprazine's

Pharmacological Significance Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 subtype.[3] This D3-preferential activity is thought to contribute to its efficacy against the negative symptoms of schizophrenia and its pro-cognitive effects. The molecule's development by Gedeon Richter and subsequent FDA approval marked a significant advancement in the treatment of these complex psychiatric disorders.[4] The intricate interplay of its structural features necessitates efficient and stereoselective synthetic routes for its large-scale production and for the exploration of its chemical space to develop novel analogs with improved therapeutic properties.

Retrosynthetic Analysis of Cariprazine

A retrosynthetic analysis of Cariprazine reveals three key fragments and the corresponding bond disconnections that form the basis of most synthetic approaches:

  • The Dichlorophenylpiperazine Moiety: This fragment is typically introduced via nucleophilic substitution or reductive amination.

  • The trans-Cyclohexyl Linker: The stereoselective construction of the trans-1,4-disubstituted cyclohexane is a critical challenge in Cariprazine synthesis.

  • The Dimethylurea Group: This functionality is generally installed in the final steps of the synthesis.

The following sections will delve into the various strategies employed to assemble these fragments, comparing their advantages and disadvantages.

Key Synthetic Strategies for Cariprazine

Several distinct synthetic strategies have been reported for the preparation of Cariprazine. These can be broadly categorized based on the method used to construct the central cyclohexyl core and the timing of the introduction of the key functional groups.

Strategy 1: The Wittig-Horner Approach to the Cyclohexyl Core

This widely employed strategy utilizes a Wittig-Horner reaction to establish the carbon-carbon double bond that is subsequently reduced to the desired trans-alkane.[5][6]

Causality Behind Experimental Choices: The Wittig-Horner reaction is favored for its generally high E-selectivity, which is crucial for obtaining the desired trans stereochemistry of the final product after hydrogenation. The use of a stabilized phosphonate ylide contributes to this selectivity. The subsequent hydrogenation is a standard method for the reduction of a double bond, and the choice of catalyst (e.g., Pd/C) is critical for achieving high efficiency and minimizing side reactions.

Experimental Protocol: Wittig-Horner Reaction and Hydrogenation [3]

  • Ylide Formation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, triethyl phosphonoacetate (1.2 eq) is added dropwise. The mixture is stirred at room temperature for 1 hour to form the ylide.

  • Wittig-Horner Reaction: A solution of N-(4-oxocyclohexyl)acetamide (1.0 eq) in THF is added to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Workup: The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Hydrogenation: The crude product from the previous step is dissolved in ethanol, and 10% Pd/C (5 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude ethyl 2-(trans-4-acetamidocyclohexyl)acetate, which can be purified by column chromatography or recrystallization.

Strategy 2: Reductive Amination for Piperazine Coupling

Reductive amination is a common and efficient method for coupling the dichlorophenylpiperazine moiety to the cyclohexyl linker.[5][7] This can be achieved in a one-pot reaction from an aldehyde or ketone precursor.

Causality Behind Experimental Choices: Reductive amination offers a direct and high-yielding route to the C-N bond. The choice of reducing agent is important; sodium triacetoxyborohydride is often preferred as it is mild and selective for the iminium ion intermediate, minimizing the reduction of the carbonyl starting material.

Experimental Protocol: Reductive Amination [7]

  • Reaction Setup: To a solution of 2-(trans-4-aminocyclohexyl)acetaldehyde (1.0 eq) and 1-(2,3-dichlorophenyl)piperazine (1.1 eq) in dichloromethane at room temperature, sodium triacetoxyborohydride (1.5 eq) is added portion-wise.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours and monitored by TLC or LC-MS for the disappearance of the starting materials.

  • Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine, is purified by column chromatography on silica gel.

Strategy 3: Late-Stage Urea Formation

The final step in most Cariprazine syntheses is the formation of the dimethylurea moiety. This is typically achieved by reacting the corresponding amine with dimethylcarbamoyl chloride or a related reagent.[8]

Causality Behind Experimental Choices: Performing the urea formation as the final step avoids potential side reactions with the urea functionality in the preceding steps. The use of a base like triethylamine or diisopropylethylamine is necessary to neutralize the HCl generated during the reaction with dimethylcarbamoyl chloride.

Experimental Protocol: Urea Formation [8]

  • Reaction Setup: To a solution of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, a solution of dimethylcarbamoyl chloride (1.2 eq) in dichloromethane is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 4-6 hours.

  • Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification and Salt Formation: The crude Cariprazine free base is purified by column chromatography or recrystallization. The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., ethanol) with a solution of HCl in ethanol.

Comparison of Key Synthetic Routes

StrategyKey ReactionsAdvantagesDisadvantagesTypical Overall Yield
Wittig-Horner Approach Wittig-Horner olefination, Hydrogenation, Amide coupling, Reduction, Urea formationWell-established, Good stereocontrol for the trans isomerMulti-step, Can generate stoichiometric phosphine oxide waste30-40%
Reductive Amination from Aldehyde Oxidation of alcohol to aldehyde, Reductive amination, Urea formationConvergent, Potentially fewer stepsAldehyde intermediate can be unstable40-50%
Industrial Process (Gedeon Richter) Hydrolysis, Amidation, Reduction, Urea formationOptimized for scale-up, Avoids some hazardous reagentsMay involve patented steps>50%[9]

Synthesis of Cariprazine Analogs

The exploration of Cariprazine's structure-activity relationship (SAR) has led to the synthesis of various analogs. These modifications aim to fine-tune the pharmacological profile, potentially improving efficacy, reducing side effects, or altering the pharmacokinetic properties.

Modifications of the Dichlorophenylpiperazine Moiety

The dichlorophenylpiperazine fragment is crucial for the high affinity and selectivity of Cariprazine for dopamine receptors. Analogs with different substitution patterns on the phenyl ring have been synthesized to probe the electronic and steric requirements of the receptor binding pocket.[10][11]

  • Synthesis of Substituted Phenylpiperazines: These are typically prepared by the nucleophilic substitution of a suitably substituted dihaloarene with piperazine or by a Buchwald-Hartwig amination of a substituted aniline with a protected piperazine.[12]

Modifications of the Cyclohexyl Linker

The trans-cyclohexyl scaffold provides a rigid spacer between the pharmacophoric elements. Analogs with cis stereochemistry or different ring sizes (e.g., cyclopentyl, cycloheptyl) have been synthesized to investigate the importance of this specific spatial arrangement.

  • Synthesis of cis-Analogs: The synthesis of the cis-isomer of Cariprazine often involves the separation of diastereomers at an early stage or the use of stereoselective reactions that favor the formation of the cis product.

Modifications of the Dimethylurea Group

The dimethylurea moiety contributes to the overall polarity and hydrogen bonding capacity of the molecule. Analogs with different alkyl or aryl substituents on the urea nitrogen have been prepared to explore the impact of this group on receptor interaction and pharmacokinetic properties.[13]

  • Synthesis of Urea Analogs: These can be synthesized by reacting the primary amine intermediate with a variety of isocyanates or carbamoyl chlorides.

Visualizing the Synthetic Pathways

Cariprazine Synthesis via Wittig-Horner Route

G N-(4-oxocyclohexyl)acetamide N-(4-oxocyclohexyl)acetamide Alkene Intermediate Alkene Intermediate N-(4-oxocyclohexyl)acetamide->Alkene Intermediate Wittig-Horner (EtO)2P(O)CH2CO2Et, NaH trans-Ester trans-Ester Alkene Intermediate->trans-Ester Hydrogenation (H2, Pd/C) trans-Acid trans-Acid trans-Ester->trans-Acid Hydrolysis (LiOH) Amide Intermediate Amide Intermediate trans-Acid->Amide Intermediate Amide Coupling (1-(2,3-dichlorophenyl)piperazine, EDCI, HOBt) Amine Intermediate Amine Intermediate Amide Intermediate->Amine Intermediate Reduction (BH3-THF) Cariprazine Cariprazine Amine Intermediate->Cariprazine Urea Formation (Me2NCOCl, Et3N)

Caption: Synthetic pathway to Cariprazine via the Wittig-Horner reaction.

General Scheme for Cariprazine Analog Synthesis

G cluster_0 Fragment A: Phenylpiperazine Analogs cluster_1 Fragment B: Cyclohexyl Linker Analogs cluster_2 Fragment C: Urea Analogs Substituted\nDichlorobenzenes Substituted Dichlorobenzenes Arylpiperazine\nAnalogs Arylpiperazine Analogs Substituted\nDichlorobenzenes->Arylpiperazine\nAnalogs Piperazine Alkylation Final Analog Final Analog Arylpiperazine\nAnalogs->Final Analog Coupling Cyclic Ketones Cyclic Ketones Substituted\nCyclohexylamines Substituted Cyclohexylamines Cyclic Ketones->Substituted\nCyclohexylamines Multi-step Synthesis Substituted\nCyclohexylamines->Final Analog Coupling Primary Amine Primary Amine Urea Analogs Urea Analogs Primary Amine->Urea Analogs Reaction with Isocyanates or Carbamoyl Chlorides Final Analog->Urea Analogs Final Step

Sources

A Senior Application Scientist's Guide to Benchmarking the Industrial Synthesis of Cariprazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the path from a promising molecule to a scalable and economically viable pharmaceutical product is paved with meticulous process optimization. Cariprazine, a potent D3/D2 dopamine receptor partial agonist for the treatment of schizophrenia and bipolar disorder, is no exception.[1] The industrial synthesis of this complex molecule hinges on the efficient production of its key intermediates. This guide provides an in-depth, objective comparison of the prevalent industrial synthesis routes for Cariprazine intermediates, supported by experimental data sourced from peer-reviewed literature and patent filings. Our focus is to dissect the causality behind experimental choices, offering a critical perspective on the performance, scalability, and sustainability of each approach.

The Strategic Importance of Key Cariprazine Intermediates

The molecular architecture of Cariprazine is characterized by two critical building blocks that are synthesized separately and then coupled in the final stages of the manufacturing process. The efficiency and cost-effectiveness of the entire synthesis are therefore intrinsically linked to the production of these key intermediates:

  • Intermediate 1: 1-(2,3-Dichlorophenyl)piperazine (DCPP) : This substituted piperazine moiety is a common scaffold in many psychoactive compounds and its synthesis is a cornerstone of Cariprazine production.

  • Intermediate 2: The trans-Cyclohexylamine Moiety : This is a more complex intermediate that carries the dimethylurea functional group and the reactive handle for coupling with DCPP. Several synthetic variations exist for this intermediate, significantly impacting the overall process.

This guide will benchmark the industrial synthesis of these two pivotal intermediates, followed by an analysis of the final coupling strategies.

Benchmarking the Synthesis of 1-(2,3-Dichlorophenyl)piperazine (DCPP)

The synthesis of DCPP is a critical upstream process in Cariprazine manufacturing. Several methods have been reported, with the choice of starting materials and reaction conditions having a significant impact on yield, purity, and cost.

Route 1: Cyclization of 2,3-Dichloroaniline with Bis(2-chloroethyl)amine

This is a widely adopted method in industrial settings, valued for its straightforward approach and readily available starting materials.

  • Step 1: Reaction Setup : In a 500L glass-lined reactor, 100 kg of 2,3-dichloroaniline is charged and heated to 100°C with stirring.

  • Step 2: Addition of Bis(2-chloroethyl)amine hydrochloride : 110 kg of bis(2-chloroethyl)amine hydrochloride is added in five portions to control the exotherm.

  • Step 3: Cyclization : The reaction mixture is heated to 120°C and maintained for 34 hours.

  • Step 4: Work-up and Isolation : After cooling, 200 kg of n-butanol is added, and the mixture is refluxed for 1 hour. The product crystallizes upon cooling.

  • Step 5: Purification : The crude product is isolated by centrifugation and purified by recrystallization from a methanol/water mixture to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.[2][3]

ParameterValueReference
Yield 59.5% - 65.6%[2][3]
Purity (HPLC) >99.5%[2][3]
Reaction Time 34 hours[2]
Key Reagents 2,3-Dichloroaniline, Bis(2-chloroethyl)amine hydrochloride[2][3]

The prolonged reaction time at a high temperature is necessary to drive the dual N-alkylation and cyclization to completion. The use of a glass-lined reactor is crucial to prevent corrosion from the hydrochloric acid generated during the reaction. While this method is robust, the handling of bis(2-chloroethyl)amine hydrochloride, a potent blistering agent, requires stringent safety protocols.

Route 2: "One-Pot" Synthesis from 2,3-Dichloronitrobenzene

An alternative approach that avoids the direct use of the hazardous bis(2-chloroethyl)amine hydrochloride starts from 2,3-dichloronitrobenzene.

  • Step 1: Reaction Setup : In a 500ml reaction flask, 10g of 2,3-dichloronitrobenzene, 9.3g of bis-(2-chloroethyl)amine hydrochloride, 100ml of diethylene glycol ether, 8.7g of iron powder, 14.0g of ammonium chloride, and 125ml of purified water are combined.

  • Step 2: Catalysis : 0.90g of potassium iodide and 1.68g of tetrabutylammonium bromide are added as catalysts.

  • Step 3: Reaction : The mixture is heated to 130°C and held for 20 hours.

  • Step 4: Isolation and Purification : The reaction mixture is cooled, filtered, and the mother liquor is treated with acetone to crystallize the product. The crude product is collected by filtration and dried.[4]

ParameterValueReference
Yield 68.0%[4]
Purity (HPLC) 99.0%[4]
Reaction Time 20 hours[4]
Key Reagents 2,3-Dichloronitrobenzene, Bis-(2-chloroethyl)amine hydrochloride, Iron powder, Ammonium chloride[4]

This "one-pot" method combines the reduction of the nitro group and the cyclization reaction, offering a more streamlined process. The use of iron powder and ammonium chloride constitutes an in-situ generation of the reducing agent. This route offers a slightly higher yield and shorter reaction time compared to Route 1. However, it involves a more complex reagent matrix.

Synthesis Pathway Comparison for DCPP

cluster_0 Route 1: From 2,3-Dichloroaniline cluster_1 Route 2: From 2,3-Dichloronitrobenzene A 2,3-Dichloroaniline C Cyclization (120°C, 34h) A->C B Bis(2-chloroethyl)amine HCl B->C D 1-(2,3-Dichlorophenyl)piperazine HCl (Yield: 59.5-65.6%) C->D E 2,3-Dichloronitrobenzene G One-Pot Reduction & Cyclization (130°C, 20h) E->G F Bis(2-chloroethyl)amine HCl F->G H 1-(2,3-Dichlorophenyl)piperazine HCl (Yield: 68.0%) G->H

Caption: Comparative synthetic pathways for 1-(2,3-Dichlorophenyl)piperazine (DCPP).

Benchmarking the Synthesis of the trans-Cyclohexylamine Moiety

The synthesis of the second key intermediate, the trans-cyclohexylamine derivative, presents more variability in synthetic strategy, with significant implications for stereochemical control and overall efficiency.

Route A: From trans-4-Aminocyclohexyl)acetic acid

This route builds the dimethylurea functionality onto a pre-existing trans-cyclohexylamino acid scaffold.

  • Step 1: Hydrolysis : trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride is hydrolyzed using sodium hydroxide in methanol.

  • Step 2: Urea Formation : The resulting amino acid is reacted with a suitable dimethylcarbamoyl derivative (e.g., dimethylcarbamoyl chloride) in the presence of an alkaline reagent to form (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid.

  • Step 3: Amide Coupling Precursor : The carboxylic acid is then activated for subsequent coupling with DCPP.[5][6]

A detailed, quantifiable yield for this specific intermediate is not explicitly stated in the reviewed patents, as it is often part of a continuous process. The focus is on the overall yield of the final Cariprazine.

This route leverages a commercially available starting material and builds the molecule in a stepwise fashion. The critical step is the stereoselective synthesis of the trans-4-aminocyclohexyl)acetic acid, which is often achieved through catalytic hydrogenation of 4-nitrophenylacetic acid, followed by separation of the cis and trans isomers.[7]

Route B: From N-(4-oxocyclohexyl)acetamide

This alternative approach constructs the side chain and the dimethylurea group from a cyclohexanone derivative.

  • Step 1: Wittig-Horner Reaction : N-(4-oxocyclohexyl)acetamide undergoes a Wittig-Horner reaction to introduce the acetic acid ester side chain.

  • Step 2: Alkene Reduction and Hydrolysis : The resulting alkene is reduced, and the ester is hydrolyzed.

  • Step 3: Deacylation and Amidation : The acetyl protecting group is removed, and the amine is subsequently reacted to form the dimethylurea moiety.

  • Step 4: Weinreb Amide Formation and Reduction : The carboxylic acid is converted to a Weinreb amide, which is then reduced to the corresponding aldehyde. This aldehyde is the direct precursor for the final coupling step.[8][9]

Similar to Route A, specific yields for the intermediate are not always reported in isolation. The overall process is described as "commercially viable."[8][9]

This route offers a different strategic approach to assembling the intermediate. The use of a Wittig-Horner reaction and subsequent transformations allows for the construction of the carbon skeleton with good stereocontrol. The final reduction of the Weinreb amide to an aldehyde provides a reactive functional group for the subsequent reductive amination with DCPP.

Synthetic Strategy Comparison for the trans-Cyclohexylamine Moiety

cluster_A Route A: From trans-4-Aminocyclohexyl)acetic acid cluster_B Route B: From N-(4-oxocyclohexyl)acetamide I trans-4-Aminocyclohexyl)acetic acid derivative J Urea Formation I->J K Activation J->K L Activated Carboxylic Acid Intermediate K->L M N-(4-oxocyclohexyl)acetamide N Wittig-Horner & Reduction M->N O Hydrolysis & Amidation N->O P Weinreb Amide Formation & Reduction O->P Q Aldehyde Intermediate P->Q

Caption: Contrasting strategies for the synthesis of the trans-cyclohexylamine intermediate.

Benchmarking the Final Coupling and Cariprazine Synthesis

The final stage of Cariprazine synthesis involves the coupling of the two key intermediates. The choice of coupling method has a direct impact on the overall yield, purity, and process efficiency.

Method 1: Amide Coupling followed by Reduction

This is a common strategy where an amide bond is first formed between the carboxylic acid of the cyclohexyl moiety and DCPP, followed by reduction to the corresponding amine.

  • Step 1: Amide Bond Formation : (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid is coupled with 1-(2,3-dichlorophenyl)piperazine using a coupling reagent such as carbonyldiimidazole (CDI).

  • Step 2: Reduction : The resulting amide is then reduced to form Cariprazine. A borane adduct is often formed as an intermediate, which is then hydrolyzed to yield the final product.[5][10]

ParameterValueReference
Overall Yield (from activated acid) 72% - 93% (for the final steps)[10]
Key Reagents Carbonyldiimidazole, 1-(2,3-dichlorophenyl)piperazine, Reducing agent (e.g., borane complexes)[5][10]

This method provides a reliable way to form the crucial C-N bond. The use of CDI is advantageous as it avoids the formation of by-products that are difficult to remove. The final reduction step is critical and requires careful control of reaction conditions to achieve high yields and purity.

Method 2: Reductive Amination

This approach involves the direct reaction of an aldehyde on the cyclohexyl intermediate with DCPP in the presence of a reducing agent.

  • Step 1: Reductive Amination : The aldehyde intermediate (from Route B of the cyclohexylamine synthesis) is reacted with 1-(2,3-dichlorophenyl)piperazine hydrochloride in the presence of a reducing agent like sodium triacetoxyborohydride.[11]

Specific yield for this coupling step is often reported as part of the overall synthesis. The use of reductive amination is generally considered a high-yielding and clean reaction.

Reductive amination is a highly efficient and selective method for forming C-N bonds. It offers the advantage of a one-step process from the aldehyde and amine to the final product, which can simplify the overall manufacturing process and reduce waste.

Final Coupling Workflow

cluster_M1 Method 1: Amide Coupling & Reduction cluster_M2 Method 2: Reductive Amination R Activated Carboxylic Acid Intermediate T Amide Coupling (CDI) R->T S 1-(2,3-Dichlorophenyl)piperazine S->T U Amide Intermediate T->U V Reduction (Borane) U->V W Cariprazine V->W X Aldehyde Intermediate Z Reductive Amination (Sodium Triacetoxyborohydride) X->Z Y 1-(2,3-Dichlorophenyl)piperazine Y->Z AA Cariprazine Z->AA

Caption: Workflow comparison for the final coupling step in Cariprazine synthesis.

Green Chemistry and Cost Considerations

While detailed cost-benefit analyses are often proprietary, a qualitative assessment can be made based on the principles of green chemistry and process economics.

  • Atom Economy : Routes that involve fewer steps and protective group manipulations, such as the "one-pot" synthesis of DCPP and the reductive amination coupling, generally have a higher atom economy.

  • Reagent Toxicity and Safety : The use of hazardous reagents like bis(2-chloroethyl)amine hydrochloride and triphosgene (mentioned in some older synthetic routes) poses significant safety and environmental challenges, increasing handling costs and waste treatment requirements.[5] Newer routes that avoid these reagents are preferable from a green chemistry perspective.

  • Solvent and Energy Consumption : Processes with shorter reaction times and milder conditions will have a lower energy footprint. The choice of solvents also plays a crucial role, with a move away from chlorinated solvents being a key objective in green pharmaceutical manufacturing.

  • Cost of Raw Materials : The price of starting materials like 2,3-dichloroaniline versus 2,3-dichloronitrobenzene can influence the overall cost of DCPP synthesis. While specific pricing is dynamic, this is a critical factor in industrial-scale production. A cost and cost-effectiveness analysis of Cariprazine itself suggests that the drug is more expensive than many other atypical antipsychotics, highlighting the importance of an efficient and cost-effective manufacturing process.[12]

Conclusion and Future Outlook

The industrial synthesis of Cariprazine intermediates has evolved to embrace more efficient, safer, and scalable methodologies. While the classic approach of coupling 2,3-dichloroaniline with bis(2-chloroethyl)amine remains a viable option for DCPP production, newer "one-pot" procedures offer potential advantages in terms of yield and reaction time.

For the complex trans-cyclohexylamine moiety, multiple synthetic strategies exist, each with its own set of advantages and challenges. The choice between these routes will likely depend on a company's specific manufacturing capabilities, cost of raw materials, and desired stereochemical purity.

In the final coupling step, reductive amination stands out as a particularly efficient and clean method. As the pharmaceutical industry continues to prioritize green and sustainable manufacturing, we can expect to see further innovation in the synthesis of Cariprazine and its intermediates, with a focus on enzymatic resolutions, continuous flow chemistry, and the use of less hazardous reagents. This guide provides a foundational understanding of the current landscape, empowering researchers and drug development professionals to make informed decisions in the ongoing quest for more efficient and sustainable pharmaceutical manufacturing.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine and its salts, ensuring the safety of laboratory personnel and the preservation of our environment.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a thorough understanding of the compound's hazard profile and adherence to established regulatory frameworks. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its point of generation to its final disposal, a concept often referred to as "cradle-to-grave".[4][5]

Hazard Identification and Classification

The first step in proper disposal is to identify and classify the waste. Based on available data for its hydrochloride salt and related compounds, this compound waste should be classified as hazardous chemical waste.[1][3][6] Amines, as a class of organic compounds, can be harmful to aquatic life and ecosystems if not disposed of correctly.[7]

Key Hazard Considerations:

Hazard ProfileDescriptionPrimary Mitigation
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.[1][8]Wear chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage Poses a risk of serious eye damage.[1][8]Wear safety goggles or a face shield.[1]
Acute Toxicity (Oral) May be harmful if swallowed.[1][3]Avoid ingestion. Wash hands thoroughly after handling.[9]
Environmental Hazard Potential to harm aquatic life. Do not dispose of down the drain.[7][10]Dispose of as hazardous chemical waste.[7][10]

Procedural Guide to Safe Disposal

This section outlines the step-by-step process for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form, including waste, ensure that appropriate PPE is worn.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1]

  • Eye Protection: Safety goggles or a face shield must be worn to protect from splashes.[1]

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a certified respirator should be used in a well-ventilated area, preferably a chemical fume hood.[1][11]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent hazardous reactions.[7]

  • Designated Waste Container: Use a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[1]

  • Solid Waste: Place all contaminated solid waste, such as weighing paper, pipette tips, and contaminated gloves, into the designated solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound, including reaction residues and cleaning solvents, in a separate, dedicated liquid hazardous waste container. Do not mix with incompatible wastes.[7][10]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[10]

G cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container Licensed Disposal Facility Licensed Disposal Facility Solid Waste Container->Licensed Disposal Facility Transport Liquid Waste Container->Licensed Disposal Facility Transport Sharps Container->Licensed Disposal Facility Transport

Caption: Waste Segregation and Disposal Workflow.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[1][11]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[9][12]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]

SpillManagement Spill Occurs Spill Occurs Evacuate & Ventilate Evacuate & Ventilate Spill Occurs->Evacuate & Ventilate Contain Spill Contain Spill Evacuate & Ventilate->Contain Spill Collect Material Collect Material Contain Spill->Collect Material Decontaminate Area Decontaminate Area Collect Material->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Spill Management Protocol.

Step 4: Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Secure Container: Ensure the hazardous waste container is securely sealed to prevent leaks or spills.[7]

  • Storage: Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials pending pickup.[7]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.[7][10] These companies are equipped to handle and transport chemical waste safely and in compliance with all local, state, and federal regulations.[4][7] The primary method for the ultimate destruction of such organic compounds is high-temperature incineration.[13]

Regulatory Compliance

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and facilities.[10] They will be knowledgeable about local and state regulations that supplement federal EPA guidelines.[4] Federal regulations regarding hazardous waste management are outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[5][14]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
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  • Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Benchchem.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
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  • The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
  • Disposing Amine Waste. Technology Catalogue.
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  • Cyclohexamine | Anchem Sales. Anchem Sales.
  • Cyclohexylamine - SAFETY DATA SHEET. Chemsrc.
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  • SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As a Senior Application Scientist, my primary goal is to ensure your safety and the integrity of your research. This guide is constructed based on a thorough analysis of the chemical structure of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, drawing upon extensive safety data from its core components: piperazine and cyclohexanamine. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the well-documented hazards of its constituent functional groups provide a robust foundation for establishing a comprehensive safety protocol. This document serves as an essential, immediate guide for safe handling, operational planning, and disposal.

Deconstructing the Hazard Profile: A Causal Analysis

To determine the necessary personal protective equipment (PPE), we must first understand the inherent risks. The molecule, this compound, is a diamine derivative, featuring both a piperazine ring and a cyclohexanamine moiety. This structure dictates its chemical reactivity and toxicological profile.

  • The Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] A significant concern is their potential to act as sensitizers. Repeated or prolonged contact can lead to the development of skin allergies (dermatitis) and respiratory sensitization, which can trigger asthma-like attacks upon subsequent low-level exposure.[1][2][4]

  • The Cyclohexanamine Moiety: Cyclohexanamine is a corrosive and flammable primary aliphatic amine.[5][6] It is known to cause severe burns to the skin and eyes and is readily absorbed through the skin, posing a risk of systemic toxicity.[5][7][8] Inhalation of its vapors can severely irritate the respiratory tract.[8][9]

  • Combined Risk Assessment: Given these two components, the compound must be treated as a corrosive solid, a potential skin and respiratory sensitizer, and harmful if inhaled, swallowed, or absorbed through the skin. GHS hazard statements for a hydrochloride salt of this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10] The free base form, being more alkaline, should be considered at least as hazardous, with a high likelihood of being corrosive.

Core Protective Measures: A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment. A chemical fume hood is the most critical engineering control and is mandatory for handling this compound. PPE serves as the final barrier of protection.

Recommended PPE for Laboratory Operations

The level of PPE required is dictated by the specific procedure being performed. The following table provides a clear, task-based guide.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Safety goggles and face shield2 pairs of nitrile gloves (double-gloving)Fully-buttoned lab coat, chemical-resistant apronRequired. See Respiratory Protection Workflow diagram below.
Solution Preparation/Mixing Safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coatRequired. To be performed in a certified chemical fume hood.
Running Reactions (Closed System) Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coatNot required if the system is fully contained.
Work-up/Extraction Safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coat, chemical-resistant apronRequired. To be performed in a certified chemical fume hood.
Spill Cleanup Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suitNIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters.
Detailed PPE Specifications
  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are mandatory whenever handling the compound in any form.[11] A full-face shield must be worn over the goggles during procedures with a high risk of splashing or aerosolization, such as weighing the solid material or cleaning up spills.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber (>0.11 mm thickness), which should be inspected for defects before each use.[12] For handling the solid or concentrated solutions, double-gloving is recommended to protect against rapid permeation in case of a tear in the outer glove. Always consult the glove manufacturer's resistance guide for specific breakthrough times.

  • Body Protection: A standard, fully-buttoned laboratory coat is the minimum requirement. When handling larger quantities (>1g) or during procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[3]

  • Respiratory Protection: All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[13] If engineering controls are not sufficient or during a large spill, respiratory protection is essential. The selection of the appropriate respirator is critical and should follow a clear decision-making process.

Respiratory Protection Workflow

The following workflow diagram outlines the decision process for selecting appropriate respiratory protection when handling this compound.

PPE_Workflow start Assess Handling Operation fume_hood Is the operation performed in a certified chemical fume hood? start->fume_hood dust_risk Is there a risk of generating dust or aerosols? (e.g., weighing, scraping) fume_hood->dust_risk  Yes outside_hood Operation outside fume hood is NOT recommended. fume_hood->outside_hood  No no_dust No significant dust/aerosol generation. dust_risk->no_dust  No yes_dust Use NIOSH-approved half-mask or full-face respirator with P100 particulate filters. dust_risk->yes_dust  Yes in_hood Primary engineering control is sufficient. No respirator required. no_dust->in_hood

Caption: Respiratory protection decision workflow for handling the target compound.

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and certified. Designate a specific area for the work. Ensure an eyewash station and safety shower are directly accessible.[13]

  • Donning PPE: Don all required PPE as outlined in the table above. For handling the solid, this includes a face shield, double gloves, and a lab coat with an apron.

  • Weighing the Solid:

    • Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

    • Use anti-static tools if available to prevent dispersal of the fine powder.

    • Close the primary container immediately after dispensing the required amount.

  • Transfer and Dissolution:

    • To dissolve, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • If transferring the solid, use a powder funnel.

    • All solution transfers should be conducted over a secondary containment tray within the fume hood.

  • Post-Handling:

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Wipe down the work surface with an appropriate decontaminating solution.

    • Wash hands thoroughly with soap and water after removing all PPE.[11]

Spill Management
  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[14]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[9][15]

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

    • Only personnel trained and equipped for hazardous spill response should perform the cleanup.

Disposal Plan
  • Chemical Waste: All waste materials, including excess reagent, contaminated absorbent materials, disposable gloves, and weigh papers, must be collected in a clearly labeled, sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: this compound.

  • Regulatory Compliance: Do not dispose of this chemical down the drain.[3] All disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.

References

  • Piperazine - HAZARD SUMMARY - New Jersey Department of Health. (Source) [Link]

  • Piperazine: Human health tier II assessment - Australian Government Department of Health. (Source) [Link]

  • ICSC 1032 - PIPERAZINE (anhydrous) - International Labour Organization. (Source) [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. (Source) [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. (Source) [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Cyclohexylamine - CDC. (Source) [Link]

  • Cyclohexamine - Anchem Sales. (Source) [Link]

  • Cyclohexylamine - PubChem - NIH. (Source) [Link]

  • trans-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine - PubChem. (Source) [Link]

  • CAS No : 2093293-78-6 | Product Name : trans-4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine Hydrochloride | Pharmaffiliates. (Source) [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
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Reactant of Route 2
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.